molecular formula C12H15F2N B139809 1-Benzyl-4,4-difluoropiperidine CAS No. 155137-18-1

1-Benzyl-4,4-difluoropiperidine

Cat. No.: B139809
CAS No.: 155137-18-1
M. Wt: 211.25 g/mol
InChI Key: ZOHRARQBWMKEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,4-difluoropiperidine is a fluorinated piperidine derivative recognized in medicinal chemistry as a valuable scaffold for investigating the central nervous system. Its primary research application is in the design and synthesis of novel dopamine D4 receptor antagonists . The 4,4-difluoropiperidine moiety is a privileged structure that confers improved potency and selectivity for the D4 receptor over other dopamine receptor subtypes . This high selectivity is crucial for developing tool compounds to study the D4 receptor's role in specific pathways, particularly in models of Parkinson's disease and L-DOPA-induced dyskinesias (LIDs), without the confounding effects of activity at other dopamine receptors . Research indicates that D4 receptor antagonism may attenuate dyskinesias without compromising the therapeutic efficacy of L-DOPA, presenting a potential non-dopaminergic strategy for managing Parkinson's disease complications . Furthermore, the scaffold's versatility allows for exploration of structure-activity relationships (SAR), enabling researchers to optimize properties like binding affinity and selectivity while modulating physicochemical parameters . As such, this compound serves as a critical building block in advanced neuroscience research, facilitating the creation of targeted probes to decipher D4 receptor signaling and its therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHRARQBWMKEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382314
Record name 1-benzyl-4,4-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155137-18-1
Record name 1-benzyl-4,4-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155137-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 1-Benzyl-4,4-difluoropiperidine, a valuable fluorinated building block in medicinal chemistry and drug development. The introduction of gem-difluoro groups into molecular scaffolds can significantly modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This guide details a common synthetic pathway, provides explicit experimental protocols, and outlines the analytical techniques for structural confirmation and purity assessment.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the ketone intermediate, 1-Benzyl-4-piperidone, from a commercially available precursor. The second, crucial step is the geminal difluorination of the ketone at the C4 position of the piperidine ring.

The overall synthetic workflow is illustrated below.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Fluorination A 1-Benzyl-4-hydroxypiperidine B 1-Benzyl-4-piperidone A->B Oxidation (e.g., PCC, Swern) C 1-Benzyl-4-piperidone D This compound C->D DAST (CH₂Cl₂) G cluster_nmr NMR Spectroscopy cluster_purity Chromatography A Purified Product: This compound B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D Purity Assessment A->D N1 ¹H NMR C->N1 N2 ¹³C NMR C->N2 N3 ¹⁹F NMR C->N3 P1 HPLC D->P1 P2 GC-MS D->P2

Technical Guide: 1-Benzyl-4,4-difluoropiperidine (CAS: 155137-18-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4,4-difluoropiperidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups into molecular scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a scaffold for dopamine D4 receptor antagonists.

Chemical and Physical Properties

This compound is a substituted piperidine derivative. The presence of the benzyl group and the difluoro moiety at the 4-position of the piperidine ring are key structural features.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 155137-18-1[1]
Molecular Formula C₁₂H₁₅F₂N[2]
Molecular Weight 211.26 g/mol [2]
Physical State Liquid[2]
Relative Density 1.1[2]
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related N-benzylpiperidines and fluorinated piperidines. A common approach involves the N-alkylation of 4,4-difluoropiperidine with benzyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is based on general N-alkylation procedures for piperidine derivatives.[3]

Materials:

  • 4,4-Difluoropiperidine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Free-basing of 4,4-difluoropiperidine: If starting from the hydrochloride salt, dissolve 4,4-difluoropiperidine hydrochloride in water and basify with a suitable base (e.g., 2M NaOH) to a pH > 10. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • N-Alkylation Reaction: To a solution of 4,4-difluoropiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Work-up: Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel if necessary.

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_product Final Product start1 4,4-Difluoropiperidine reaction N-Alkylation (Base, Solvent) start1->reaction start2 Benzyl Bromide start2->reaction workup Work-up & Purification reaction->workup product This compound workup->product

A simplified workflow for the synthesis of this compound.

Analytical Methods

The characterization and purity assessment of this compound can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region), the benzylic methylene protons, and the piperidine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the benzyl group and the piperidine ring. The carbon at the 4-position will exhibit a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide information about the fluorine environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the protonated molecule [M+H]⁺ would have an expected m/z of approximately 212.12.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compound.

This is a general protocol that can be adapted for the analysis of this compound.[5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the design of novel therapeutic agents, particularly for central nervous system (CNS) targets.

Dopamine D4 Receptor Antagonism

Research has shown that 4,4-difluoropiperidine derivatives can serve as potent and selective antagonists of the dopamine D4 receptor.[1][6][7] The dopamine D4 receptor is implicated in various neurological and psychiatric disorders, making it an attractive target for drug development.

The antagonism of the dopamine D4 receptor by compounds containing the this compound scaffold can be rationalized by key interactions within the receptor's binding pocket. The basic nitrogen of the piperidine ring is thought to form a crucial salt bridge with an aspartic acid residue (Asp115) in the receptor. The benzyl group can engage in hydrophobic or π-π stacking interactions with aromatic residues, such as phenylalanine, within the binding site, contributing to the affinity and selectivity of the ligand.

Diagram 2: Simplified Dopamine D4 Receptor Antagonism Pathway

G cluster_ligand Ligand cluster_receptor Receptor cluster_signaling Downstream Signaling ligand This compound (Antagonist) receptor Dopamine D4 Receptor ligand->receptor Binds to and blocks g_protein G-protein Activation receptor->g_protein Prevents activation of adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp ↓ cAMP Levels adenylyl_cyclase->camp cellular_response Cellular Response camp->cellular_response

The antagonist blocks the dopamine D4 receptor, preventing downstream signaling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related compounds such as 4,4-difluoropiperidine hydrochloride and other N-benzylpiperidine derivatives.[8][9]

Table 2: General Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves, and a lab coat.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.
First Aid (General) In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics, especially for CNS disorders. Its unique structural features, imparted by the benzyl and gem-difluoro groups, make it an attractive scaffold for modulating the properties of lead compounds. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

References

Spectroscopic and Synthetic Profile of 1-Benzyl-4,4-difluoropiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The introduction of the gem-difluoro group at the 4-position of the piperidine ring significantly influences the spectroscopic properties of the molecule. The following tables summarize the available and expected spectroscopic data for 1-Benzyl-4,4-difluoropiperidine.

Mass Spectrometry

Mass spectrometry data for this compound (Molecular Formula: C₁₂H₁₅F₂N) is predicted to show a molecular ion peak and several common adducts. The high-resolution mass spectrometry (HRMS) data is crucial for confirming the elemental composition.

AdductPredicted m/z
[M+H]⁺212.12453
[M+Na]⁺234.10647
[M-H]⁻210.10997
[M]⁺211.11670
[M]⁻211.11780
[Data sourced from PubChem CID 2782811][1]
NMR Spectroscopy

Detailed experimental NMR data for this compound is not publicly available. However, based on the analysis of structurally similar compounds, the expected chemical shifts are presented below.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the piperidine ring. The protons on the carbons adjacent to the fluorine atoms (C3 and C5) will exhibit coupling to the fluorine atoms.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.20 - 7.40Multiplet
Benzyl CH₂~3.50Singlet
Piperidine CH₂ (C2, C6)2.50 - 2.70Triplet (t)
Piperidine CH₂ (C3, C5)1.90 - 2.20Triplet of triplets (tt)

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will be characterized by signals for the benzyl group and the piperidine ring. The carbon atom bearing the two fluorine atoms (C4) will show a triplet due to C-F coupling. The adjacent carbons (C3 and C5) will also exhibit smaller C-F couplings.

Carbon AtomExpected Chemical Shift (ppm)
Aromatic (C₆H₅)127 - 138
Benzyl CH₂~63
Piperidine C2, C6~52
Piperidine C3, C5~35
Piperidine C4~121 (triplet)

¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the four adjacent protons on C3 and C5.

Fluorine AtomsExpected Chemical Shift (ppm)Multiplicity
C4-F₂-90 to -110Triplet (t)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Strong
C=C (Aromatic)1450 - 1600Medium
C-N (Aliphatic Amine)1000 - 1250Medium
C-F1000 - 1400Strong

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the N-benzylation of 4,4-difluoropiperidine. The precursor, 4,4-difluoropiperidine, can be synthesized from 1-Boc-4-piperidone.

Step 1: Synthesis of 1-Boc-4,4-difluoropiperidine

This step involves the fluorination of the commercially available N-Boc-4-piperidone.

  • Materials:

    • N-Boc-4-piperidone

    • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Boc-4-piperidone in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DAST (typically 1.1 to 1.5 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of 1-Boc-4,4-difluoropiperidine to yield 4,4-difluoropiperidine

The Boc protecting group is removed under acidic conditions.

  • Materials:

    • 1-Boc-4,4-difluoropiperidine

    • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane or methanol)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve 1-Boc-4,4-difluoropiperidine in DCM.

    • Add an excess of TFA or a solution of HCl.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until the pH is basic.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over a suitable drying agent, and carefully concentrate under reduced pressure to obtain 4,4-difluoropiperidine. Note: 4,4-difluoropiperidine is volatile.

Step 3: N-Benzylation of 4,4-difluoropiperidine

The final step is the alkylation of the secondary amine with benzyl bromide.

  • Materials:

    • 4,4-difluoropiperidine

    • Benzyl bromide

    • A suitable base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))

    • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4,4-difluoropiperidine in the chosen anhydrous solvent, add the base.

    • Add benzyl bromide dropwise to the stirring suspension.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the solid base.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution to obtain the crude product.

    • Purify the crude this compound by column chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Use a suitable reference standard for chemical shift calibration (e.g., CFCl₃).

Mass Spectrometry

  • Instrumentation: A mass spectrometer capable of high-resolution analysis (e.g., ESI-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

  • Analysis: Infuse the sample solution directly into the electrospray ionization (ESI) source and acquire the mass spectrum over an appropriate m/z range.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an attenuated total reflectance (ATR) accessory can be used.

  • Analysis: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow node_start 1-Boc-4-piperidone node_fluorination Fluorination (DAST, DCM) node_start->node_fluorination Step 1 node_intermediate1 1-Boc-4,4-difluoropiperidine node_fluorination->node_intermediate1 node_deprotection Boc Deprotection (TFA or HCl) node_intermediate1->node_deprotection Step 2 node_intermediate2 4,4-Difluoropiperidine node_deprotection->node_intermediate2 node_benzylation N-Benzylation (Benzyl bromide, K₂CO₃) node_intermediate2->node_benzylation Step 3 node_product This compound node_benzylation->node_product

Caption: Synthetic route to this compound.

Spectroscopic Analysis Workflow

This diagram outlines the typical workflow for the spectroscopic characterization of the final compound.

Analysis_Workflow node_sample Purified this compound node_nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) node_sample->node_nmr node_ms Mass Spectrometry (HRMS) node_sample->node_ms node_ir Infrared Spectroscopy (FTIR) node_sample->node_ir node_data Structural Confirmation and Purity Assessment node_nmr->node_data node_ms->node_data node_ir->node_data

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Benzyl-4,4-difluoropiperidine. This document outlines the predicted spectral data, provides a general experimental protocol for NMR analysis of similar compounds, and includes visualizations to aid in the understanding of the molecular structure and its spectral characteristics.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. This guide presents a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for researchers working with this and related molecules.

Disclaimer: The ¹H and ¹³C NMR data presented in this guide are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental verification is recommended for precise spectral assignments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of analogous compounds, including various substituted piperidines and benzylamines.

¹H NMR Spectral Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'7.35 - 7.25m-2H
H-3', H-4', H-5'7.35 - 7.25m-3H
H-7 (CH₂)~3.60s-2H
H-2, H-6 (CH₂)~2.70tJ(H,F) ≈ 7-84H
H-3, H-5 (CH₂)~2.00ttJ(H,H) ≈ 7-8, J(H,F) ≈ 13-154H
¹³C NMR Spectral Data (Predicted)
CarbonChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)
C-1' (Quaternary)~138s
C-2', C-6'~129s
C-3', C-5'~128s
C-4'~127s
C-4 (CF₂)~122t (¹JCF ≈ 240-250 Hz)
C-7 (CH₂)~63s
C-2, C-6 (CH₂)~52t (²JCF ≈ 20-25 Hz)
C-3, C-5 (CH₂)~35t (³JCF ≈ 5-7 Hz)

Structural and Spectral Correlations

The chemical structure of this compound with the numbering convention used for NMR assignments is shown below. The key correlations between the structure and the expected NMR signals are also illustrated.

G cluster_workflow NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Tuning and Shimming) A->B C ¹H NMR Data Acquisition B->C D ¹³C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate world of drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This in-depth technical guide delineates the predicted mass spectrometry fragmentation pathways of 1-Benzyl-4,4-difluoropiperidine, a compound of interest to researchers and scientists in the pharmaceutical and chemical industries.

Due to the absence of publicly available experimental mass spectral data for this compound, this guide leverages established principles of mass spectrometry and the known fragmentation behavior of analogous structures, such as N-benzylpiperidines and fluorinated compounds, to construct a theoretical yet scientifically grounded fragmentation pattern. This predictive analysis serves as a vital resource for the identification, characterization, and quality control of this and structurally related molecules.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is anticipated to proceed through distinct pathways, primarily dictated by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will be considered.

The molecular formula of this compound is C₁₂H₁₅F₂N, with a monoisotopic mass of approximately 211.12 Da.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, the molecule is expected to undergo significant fragmentation. The primary fragmentation pathways are predicted to be:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond between the benzyl group and the piperidine ring. This results in the formation of a stable benzyl cation at a mass-to-charge ratio (m/z) of 91. This fragment is often the base peak in the mass spectra of N-benzyl compounds.

  • Alpha-Cleavage: As a secondary amine derivative, alpha-cleavage adjacent to the nitrogen atom within the piperidine ring is another probable fragmentation route. This can lead to the loss of an ethyl radical from the piperidine ring, followed by further rearrangements.

  • Loss of Fluorine: Fragmentation involving the difluoropiperidine ring may include the loss of a fluorine atom (F•, 19 Da) or hydrogen fluoride (HF, 20 Da).

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo further fragmentation, leading to a series of smaller charged species.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a "soft" ionization technique that typically results in less fragmentation than EI. The primary ion observed is expected to be the protonated molecule [M+H]⁺ at m/z 212.12. Collision-Induced Dissociation (CID) of this precursor ion would likely induce fragmentation.

  • Loss of Benzyl Group: Similar to EI, the most prominent fragmentation in ESI-MS/MS is the loss of the benzyl group as toluene (C₇H₈, 92 Da) or a benzyl radical (C₇H₇•, 91 Da), leading to a fragment ion corresponding to the protonated 4,4-difluoropiperidine moiety.

  • Piperidine Ring Opening: Subsequent fragmentation of the difluoropiperidine ring can occur through ring-opening mechanisms.

Quantitative Data of Predicted Fragments

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures for both EI and ESI-MS/MS analysis of this compound.

IonizationPredicted m/zProposed Fragment Structure/IdentityNotes
EI/ESI91[C₇H₇]⁺Benzyl cation, likely the base peak in EI.
ESI212[C₁₂H₁₆F₂N]⁺Protonated molecule [M+H]⁺.
EI211[C₁₂H₁₅F₂N]⁺•Molecular ion [M]⁺•.
EI/ESI120[C₅H₈F₂N]⁺Fragment resulting from the loss of the benzyl group.
EI192[C₁₂H₁₅FN]⁺•Loss of a fluorine radical from the molecular ion.
EI191[C₁₂H₁₄FN]⁺Loss of HF from the molecular ion.

Experimental Protocols

To acquire mass spectral data for this compound, the following general experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization are recommended.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
  • If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.
  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 40-500.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water).
  • Dilute the stock solution to a final concentration of 1-10 µg/mL.
  • Add 0.1% formic acid to the final solution to promote protonation.
  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 5% B to 95% B over 5 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Drying Gas Temperature: 325°C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psi.
  • Sheath Gas Temperature: 350°C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • Fragmentor Voltage: 175 V.
  • Mass Range: m/z 50-1000.
  • For MS/MS: Select the precursor ion [M+H]⁺ (m/z 212.12) and apply varying collision energies (e.g., 10, 20, 40 eV) to observe fragmentation.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Predicted EI Fragmentation of this compound

Predicted ESI-MS/MS Fragmentation of this compound

This comprehensive guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns, coupled with detailed experimental protocols, offer a robust framework for researchers engaged in the analysis and characterization of this and related novel chemical entities. The provided visualizations serve to clarify the complex fragmentation cascades, aiding in the rapid and accurate interpretation of mass spectral data.

An In-depth Technical Guide to the FTIR Spectroscopy of 1-Benzyl-4,4-difluoropiperidine Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4,4-difluoropiperidine is a significant structural motif in medicinal chemistry and drug development. The incorporation of a gem-difluoro group into the piperidine ring can profoundly influence the molecule's conformational preferences, pKa, metabolic stability, and lipophilicity, making it a valuable scaffold for designing novel therapeutic agents.[1][2] Accurate structural characterization is a critical step in the synthesis and development of such compounds. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the key functional groups within a molecule, providing a unique "fingerprint" based on the vibrational frequencies of its covalent bonds.[3][4][5] This guide provides a detailed overview of the expected FTIR spectral features of this compound, a comprehensive experimental protocol for its analysis, and a visual workflow to aid researchers in their characterization efforts.

Data Presentation: Expected Vibrational Frequencies

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent parts: the monosubstituted benzene ring, the tertiary amine within the piperidine ring, the aliphatic methylene groups, and the gem-difluoro group. The following table summarizes the expected characteristic absorption bands for these functional groups. Note that the exact position of a peak can be influenced by the molecular environment and physical state of the sample.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3100–3000Medium-WeakAromatic C-HStretching
3000–2850StrongAliphatic C-H (CH₂)Asymmetric & Symmetric Stretching
~1600, ~1580, ~1500Medium-WeakAromatic C=CRing Stretching
1465–1450MediumAliphatic C-H (CH₂)Scissoring (Bending)
1335–1250Medium-StrongAromatic C-NStretching
1250–1020MediumAliphatic C-N (Tertiary Amine)Stretching
1150–1000StrongAliphatic C-FStretching
900–690StrongAromatic C-HOut-of-Plane Bending
770–735 & 710–685StrongMonosubstituted BenzeneOut-of-Plane Bending

Table 1: Expected characteristic FTIR absorption frequencies for the functional groups in this compound.[3][6][7][8][9][10][11]

Key Spectral Features to Note:

  • Absence of N-H Stretch: As a tertiary amine, a key identifying feature is the absence of any N-H stretching bands typically found between 3300-3500 cm⁻¹.[3][12]

  • Aromatic Region: The presence of sharp peaks just above 3000 cm⁻¹ indicates aromatic C-H stretching.[10][13] The characteristic C=C ring stretching bands around 1600-1500 cm⁻¹ and the strong out-of-plane (OOP) C-H bending bands in the 900-690 cm⁻¹ region confirm the monosubstituted benzene ring.[7][8]

  • Aliphatic Region: Strong absorptions below 3000 cm⁻¹ are due to the C-H stretching of the methylene groups in the piperidine and benzyl moieties.[6]

  • C-F Stretching: The gem-difluoro group is expected to produce strong absorption bands in the 1150-1000 cm⁻¹ region due to C-F stretching vibrations. This region can sometimes overlap with C-N and C-O stretching vibrations, so careful analysis is required.

Experimental Protocols

This section provides a detailed methodology for acquiring the FTIR spectrum of this compound, which is typically a solid at room temperature. The protocol is based on the use of a modern FTIR spectrometer equipped with an Attenuated Total Reflection (ATR) accessory, which is a common and convenient method for analyzing solid samples.

Objective: To obtain a high-quality FTIR spectrum of solid this compound for functional group identification.

Materials and Equipment:

  • FTIR Spectrometer (e.g., Agilent Cary 630, Bruker ALPHA, Nicolet Summit) with an ATR accessory (e.g., Diamond or ZnSe crystal).

  • Sample of this compound (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free laboratory wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Start the instrument control software.

    • Verify that the ATR accessory is clean and free from any previous sample residue. If necessary, clean the crystal surface by wiping it gently with a lint-free tissue moistened with isopropanol or ethanol, and then wipe it dry with a clean, dry tissue.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, secure the pressure clamp in the down position.

    • In the software, navigate to the background collection settings.

    • Set the measurement parameters. Typical settings are:

      • Scan Range: 4000 cm⁻¹ to 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 scans (co-adding scans improves the signal-to-noise ratio).

    • Initiate the background scan. The software will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Preparation and Measurement:

    • Release the pressure clamp and place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula. Ensure the sample completely covers the crystal surface.

    • Lower the pressure clamp and apply firm, consistent pressure to ensure good contact between the sample and the ATR crystal. Do not over-tighten.

    • In the software, enter the sample identification information.

    • Using the same parameters as the background scan, initiate the sample scan. The instrument will direct the infrared beam through the ATR crystal, where it will interact with the sample, and the detector will measure the attenuated radiation.

  • Data Processing and Analysis:

    • Once the scan is complete, the software will display the final spectrum (in % Transmittance or Absorbance) after performing the background correction.

    • Visually inspect the spectrum for quality. Peaks should be sharp and well-defined, and the baseline should be relatively flat.

    • Use the software's tools to label the major peaks with their corresponding wavenumber values.

    • Compare the peak positions with the expected frequencies in Table 1 to identify the functional groups present in the molecule.

  • Cleaning:

    • After the analysis, release the pressure clamp and carefully remove the bulk of the solid sample with a wipe.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe moistened with isopropanol or ethanol to remove any remaining residue. Ensure the crystal is completely clean and dry for the next user.

Mandatory Visualization

The following diagram illustrates the logical workflow for the FTIR analysis of this compound using an ATR accessory.

FTIR_Workflow start Start prep 1. Instrument Preparation - Power On & Stabilize - Clean ATR Crystal start->prep Begin Process background 2. Background Scan - Collect spectrum of empty ATR - Scan Range: 4000-650 cm⁻¹ - Resolution: 4 cm⁻¹ prep->background Instrument Ready sample_prep 3. Sample Application - Place solid sample on crystal - Apply pressure clamp background->sample_prep Background Acquired sample_scan 4. Sample Measurement - Acquire spectrum using same  parameters as background sample_prep->sample_scan Sample Ready process 5. Data Processing - Background Correction - Peak Identification sample_scan->process Raw Spectrum Acquired analyze 6. Spectral Analysis - Compare peaks to reference table - Confirm functional groups process->analyze Processed Spectrum clean 7. Clean Up - Remove sample - Clean ATR crystal with solvent analyze->clean Analysis Complete end_node End clean->end_node Procedure Finished

FTIR Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4,4-difluoropiperidine is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 4-position of the piperidine ring can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and basicity. The N-benzyl group is a common protecting group and a structural motif in many biologically active compounds.[1] Understanding the chemical reactivity and stability of this scaffold is paramount for its effective utilization in the synthesis of novel therapeutics and for ensuring the quality, safety, and efficacy of drug candidates.

This technical guide provides a comprehensive overview of the known and predicted chemical reactivity and stability of this compound. It includes discussions on its intrinsic properties, potential degradation pathways, and recommended handling and storage conditions. Furthermore, this guide outlines detailed experimental protocols for assessing its stability and provides a framework for identifying potential degradation products.

Core Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various chemical environments.

Table 1: Core Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅F₂N[2]
Molecular Weight 211.25 g/mol [2]
Appearance Colorless to pale yellow liquid (predicted)[3]
Boiling Point Not available
Melting Point Not applicable (liquid at room temperature)
pKa (of conjugate acid) ~8.04 (Predicted for N-benzylpiperidine-4-carboxaldehyde)[3]
LogP (predicted) 2.9[2]

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay of its three key structural features: the tertiary amine of the piperidine ring, the benzylic position, and the gem-difluoro group.

Tertiary Amine Reactivity

The nitrogen atom in the piperidine ring is a tertiary amine, making it basic and nucleophilic. It readily reacts with acids to form the corresponding ammonium salts. The basicity of the piperidine nitrogen is influenced by the presence of the electron-withdrawing gem-difluoro group, which is expected to reduce its pKa compared to non-fluorinated analogs.

  • Salt Formation: Reacts with acids to form salts, such as the hydrochloride salt. This is a common strategy to improve the solubility and handling of amine-containing compounds.

  • Oxidation: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides.[4][5] This is a common metabolic pathway for many amine-containing drugs and can also occur under oxidative stress conditions.[6][7] The N-benzyl group can also be susceptible to oxidative cleavage.

Benzylic Position Reactivity

The methylene bridge between the nitrogen and the phenyl group is a benzylic position, which is known to be reactive.

  • Oxidative Cleavage: The N-benzyl group can be cleaved under oxidative conditions. This de-benzylation reaction is a common synthetic transformation but can also be a degradation pathway.

  • Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation, a common deprotection strategy in organic synthesis.[8]

Gem-Difluoro Group Reactivity

The gem-difluoro group is generally considered to be chemically stable and serves to block metabolic oxidation at the 4-position of the piperidine ring.[9] However, under certain conditions, it can influence the reactivity of the molecule.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of adjacent functional groups.[10][11][12] This effect reduces the basicity of the piperidine nitrogen.

  • Stability: gem-Difluoro compounds are generally stable to hydrolysis and a range of chemical reagents.[9]

Chemical Stability and Potential Degradation Pathways

For a comprehensive understanding of the stability of this compound, forced degradation studies are essential. These studies intentionally expose the compound to harsh conditions to predict its long-term stability and identify potential degradation products. Based on the chemical functionalities present, the following degradation pathways are plausible:

Hydrolytic Degradation

Given the stability of the C-F and C-N bonds, this compound is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation may be possible, although likely slow.

Oxidative Degradation

Oxidative degradation is a significant potential pathway for this molecule.

  • N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide.

  • N-debenzylation: Oxidative cleavage of the benzyl group would yield 4,4-difluoropiperidine.

  • Benzyl Group Oxidation: The benzyl group itself could be oxidized to benzoic acid or other related products.

Photodegradation

Benzylamines can be susceptible to photodegradation.[13] Exposure to light, particularly UV light, could lead to the formation of radical species and subsequent degradation products. A potential photodegradation pathway could involve the homolytic cleavage of the benzylic C-N bond.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. The specific degradation products would depend on the temperature and the presence of oxygen or other reactive species.

A logical workflow for investigating these degradation pathways is presented below.

G Logical Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analytical Techniques cluster_outcome Outcomes Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) LC_MS LC-MS/MS Acid_Hydrolysis->LC_MS Analysis of Stressed Samples Base_Hydrolysis Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->LC_MS Analysis of Stressed Samples Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidative->LC_MS Analysis of Stressed Samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->LC_MS Analysis of Stressed Samples Thermal Thermal Stress (e.g., 80°C) Thermal->LC_MS Analysis of Stressed Samples Deg_Products Identification of Degradation Products LC_MS->Deg_Products NMR NMR Spectroscopy FTIR FTIR Spectroscopy Deg_Products->NMR Deg_Products->FTIR Deg_Pathways Elucidation of Degradation Pathways Deg_Products->Deg_Pathways Stability_Profile Establishment of Stability Profile Deg_Pathways->Stability_Profile Compound This compound Compound->Acid_Hydrolysis Compound->Base_Hydrolysis Compound->Oxidative Compound->Photolytic Compound->Thermal

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Products

Based on the predicted degradation pathways, a number of potential degradation products could be formed. A summary of these is provided in Table 2.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductChemical Structure
Oxidative (N-Oxidation) This compound N-oxideC₁₂H₁₅F₂NO
Oxidative (N-debenzylation) 4,4-DifluoropiperidineC₅H₉F₂N
Oxidative (Benzyl oxidation) Benzoic acidC₇H₆O₂
Photolytic (C-N cleavage) Benzyl radical and 4,4-difluoropiperidinyl radical (and subsequent products)-

The following diagram illustrates a potential oxidative degradation pathway.

G Potential Oxidative Degradation Pathway Start This compound N_Oxide This compound N-oxide Start->N_Oxide N-Oxidation Debenzylated 4,4-Difluoropiperidine Start->Debenzylated N-Debenzylation Benzoic_Acid Benzoic Acid Start->Benzoic_Acid Benzyl Oxidation

Caption: Potential oxidative degradation pathways for this compound.

Excipient Compatibility

In the development of solid dosage forms, the compatibility of the active pharmaceutical ingredient (API) with various excipients is a critical consideration. While no specific excipient compatibility studies for this compound have been reported, potential interactions can be inferred based on its chemical structure.

  • Acidic and Basic Excipients: As a basic compound, it will react with acidic excipients. This could be a desired interaction to form a salt in situ, but uncontrolled reactions can lead to stability issues.

  • Oxidizing Excipients: Excipients that contain peroxides or other oxidizing impurities could promote the oxidative degradation of the molecule.[14]

  • Reducing Sugars: Although less likely to be a primary degradation pathway, the potential for Maillard reactions between the amine and reducing sugars (e.g., lactose) under certain conditions of heat and humidity should not be entirely dismissed, especially if there are any primary or secondary amine impurities present.[14]

A systematic approach to excipient compatibility testing is crucial during pre-formulation studies.

Experimental Protocols

The following are detailed, albeit generalized, experimental protocols for assessing the chemical reactivity and stability of this compound. These should be adapted based on the specific analytical methods and equipment available.

Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Forced degradation chamber (for photostability and thermal studies)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound and 1 mL of the stock solution in a temperature-controlled oven at 80°C for 48 hours.

    • For the solid sample, dissolve a portion in the mobile phase for analysis. For the solution, dilute an aliquot with the mobile phase.

  • Photolytic Degradation:

    • Expose a known amount of the solid compound and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples as described for thermal degradation.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.[15][16]

Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Materials:

  • This compound

  • A selection of common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium, etc.)

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC system

Procedure:

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also prepare a sample of the pure API.

  • Moisture Addition: For some samples, add a small amount of water (e.g., 5% w/w) to simulate high humidity conditions.

  • Storage: Store the samples in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC for the appearance of new peaks (degradation products) and any change in the peak area of the parent compound.

  • Evaluation: Compare the chromatograms of the binary mixtures with that of the pure API to identify any incompatibilities.

Handling and Storage

Based on the predicted reactivity, the following handling and storage recommendations are advised:

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture ingress and potential oxidation. Protect from light.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable building block in drug discovery, but its chemical reactivity and stability must be carefully considered. The tertiary amine and benzylic position are the most likely sites of degradation, particularly through oxidation. The gem-difluoro group is expected to be stable and may confer some metabolic advantages. This technical guide provides a framework for understanding and evaluating the stability of this compound. It is crucial for researchers and drug development professionals to conduct thorough forced degradation and excipient compatibility studies to ensure the development of safe and effective pharmaceutical products. The experimental protocols and potential degradation pathways outlined herein serve as a starting point for these critical investigations.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials.[1] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This guide provides a comprehensive overview of the theoretical application of TGA to 1-Benzyl-4,4-difluoropiperidine, a compound of interest in pharmaceutical and chemical research. The insights from TGA can be crucial for understanding the compound's thermal stability, which is vital for drug development, formulation, and storage.

Hypothetical Thermogravimetric Data

The thermal decomposition of this compound is expected to occur in multiple stages, corresponding to the cleavage of different chemical bonds. The benzyl group is anticipated to be the first to cleave, followed by the fragmentation of the difluoropiperidine ring.

Temperature Range (°C)Weight Loss (%)Hypothetical Decomposed Fragment(s)
150 - 250~39%Benzyl radical (C₇H₇•)
250 - 400~61%Fragmentation of the 4,4-difluoropiperidine ring

Experimental Protocol

The following is a generalized protocol for conducting a TGA experiment on a solid organic compound such as this compound. This protocol is based on standard TGA methodologies.[1][2][3][4]

1. Instrument and Sample Preparation:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: An inert crucible, typically made of alumina or platinum, is used to hold the sample. The crucible should be tared before adding the sample.

  • Sample: 5-10 mg of finely ground this compound is accurately weighed and placed into the crucible.[2]

2. Experimental Conditions:

  • Purge Gas: A high-purity inert gas, such as nitrogen or argon, is used to purge the furnace and prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.[2][3]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[3][4]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

3. Data Analysis:

  • The resulting TGA curve plots the percentage of weight loss on the y-axis against the temperature on the x-axis.

  • The derivative of the TGA curve (DTG curve) can be plotted to determine the temperatures at which the rate of mass loss is maximal.

  • The onset temperature of decomposition and the temperature of maximum decomposition rate provide insights into the thermal stability of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing Instrument Instrument Setup (Atmosphere, Heating Rate) Sample->Instrument Crucible Crucible Taring Crucible->Sample Heating Heating Program Execution Instrument->Heating Acquisition Data Acquisition (Mass vs. Temp) Heating->Acquisition Plotting TGA/DTG Curve Generation Acquisition->Plotting Interpretation Interpretation of Thermal Events Plotting->Interpretation

A schematic of the TGA experimental workflow.

Hypothetical Thermal Decomposition Pathway

This diagram outlines a plausible thermal decomposition pathway for this compound under pyrolytic conditions.

Decomposition_Pathway Parent This compound Intermediate1 Benzyl Radical + 4,4-Difluoropiperidinyl Radical Parent->Intermediate1 Initial C-N Bond Cleavage (150-250 °C) Products Further Fragmentation Products (e.g., smaller hydrocarbons, fluorinated species) Intermediate1->Products Ring Opening & Fragmentation (250-400 °C)

A proposed thermal decomposition pathway.

Conclusion

While specific experimental TGA data for this compound is not currently available, this guide provides a foundational understanding of how thermogravimetric analysis can be applied to characterize its thermal properties. The hypothetical data and decomposition pathway, based on the known behavior of similar chemical structures, suggest a multi-step degradation process. Experimental verification is necessary to confirm these predictions and to fully elucidate the thermal decomposition mechanism of this compound. Such data would be invaluable for its application in drug development and materials science.

References

An In-depth Technical Guide to the X-ray Crystal Structure of 1-Benzyl-4,4-difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the synthesis, structural analysis, and biological significance of 1-Benzyl-4,4-difluoropiperidine hydrochloride, a compound of interest in medicinal chemistry due to the prevalence of the 4,4-difluoropiperidine motif in bioactive molecules. While the specific X-ray crystal structure data for this compound is not publicly available, this document outlines the necessary experimental protocols for its determination and contextualizes its importance.

Introduction

The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine scaffold has emerged as a valuable building block in the design of novel therapeutics. The N-benzyl protecting group is commonly employed during the synthesis of piperidine-containing compounds. Understanding the precise three-dimensional structure of key intermediates and final compounds, such as this compound hydrochloride, through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization

The synthesis of this compound hydrochloride can be achieved through a multi-step process, starting from readily available precursors. The hydrochloride salt is often prepared to improve crystallinity for X-ray diffraction analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common route to N-benzylated piperidones involves the reductive amination of a ketone. The subsequent fluorination and deprotection/re-benzylation would lead to the target compound. A plausible synthetic route is outlined below.

  • Step 1: Synthesis of 1-Benzyl-4-piperidone: 1-Benzyl-4-piperidone can be synthesized via the reaction of benzylamine with ethyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.

  • Step 2: Fluorination of 1-Benzyl-4-piperidone: The ketone at the 4-position can be fluorinated using a variety of reagents, such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents, to yield this compound.

  • Step 3: Formation of the Hydrochloride Salt: The free base, this compound, is dissolved in a suitable solvent like diethyl ether or dichloromethane. A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Protocol 2: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. For hydrochloride salts of piperidine derivatives, slow evaporation or vapor diffusion are common techniques.

  • Method: A saturated solution of this compound hydrochloride is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). The solution is filtered to remove any particulate matter.

  • Slow Evaporation: The filtered solution is left undisturbed in a loosely covered vial at a constant temperature, allowing the solvent to evaporate slowly over several days to weeks, promoting the growth of single crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

X-ray Crystallography Data

As of the latest literature search, the complete single-crystal X-ray diffraction data for this compound hydrochloride is not publicly available. The following tables are structured to present the data once it becomes accessible.

Table 1: Crystal Data and Structure Refinement
ParameterData Not Available
Empirical formula
Formula weight
Temperature (K)
Wavelength (Å)
Crystal system
Space group
Unit cell dimensions
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)
Absorption coefficient (mm⁻¹)
F(000)
Crystal size (mm³)
Theta range for data collection (°)
Index ranges
Reflections collected
Independent reflections
Completeness to theta = x° (%)
Absorption correction
Max. and min. transmission
Refinement method
Data / restraints / parameters
Goodness-of-fit on F²
Final R indices [I>2sigma(I)]
R indices (all data)
Largest diff. peak and hole (e.Å⁻³)
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
C(x)-C(y)Data Not Available
C(x)-N(y)Data Not Available
C(x)-F(y)Data Not Available
Table 3: Selected Bond Angles (°)
AtomsAngle (°)
C(x)-N(y)-C(z)Data Not Available
F(x)-C(y)-F(z)Data Not Available
C(x)-C(y)-C(z)Data Not Available

Biological Context: Dopamine D4 Receptor Antagonism

Derivatives of 4,4-difluoropiperidine have been investigated as potent and selective antagonists for the dopamine D4 receptor (D4R). The D4 receptor is implicated in various neurological and psychiatric disorders, and selective antagonists are of significant interest for therapeutic development. The 4,4-difluoro substitution can enhance metabolic stability and influence receptor binding affinity.

Signaling Pathway of Dopamine D4 Receptor

D4R_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_Go Gαi/o D4R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Antagonist 1-Benzyl-4,4- difluoropiperidine HCl (Antagonist) Antagonist->D4R Blocks

Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of an antagonist.

Experimental and Logical Workflows

General Workflow for X-ray Crystallography

The determination of a crystal structure using X-ray diffraction follows a well-established workflow, from sample preparation to data analysis and structure validation.

Xray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound HCl Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Diffraction Diffraction Experiment Crystal_Selection->Diffraction Xray_Source X-ray Source Xray_Source->Diffraction Data_Collection Data Collection (Detector) Diffraction->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Phase_Problem Solving the Phase Problem Data_Processing->Phase_Problem Model_Building Model Building Phase_Problem->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Logical_Relationship Molecule This compound HCl (Chemical Structure) Crystal Single Crystal Molecule->Crystal forms Diffraction_Pattern Diffraction Pattern (Positions & Intensities) Crystal->Diffraction_Pattern produces Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map leads to Crystal_Structure Final Crystal Structure (Atomic Coordinates, etc.) Electron_Density_Map->Crystal_Structure interpreted as

Methodological & Application

Synthetic Routes to 1-Benzyl-4,4-difluoropiperidine from 1-Benzyl-4-piperidone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-benzyl-4,4-difluoropiperidine, a valuable building block in medicinal chemistry, starting from 1-benzyl-4-piperidone. The geminal difluorination at the C4 position of the piperidine ring is a key transformation, and this guide outlines various effective fluorinating agents and reaction conditions to achieve this conversion.

Introduction

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine moiety is a sought-after scaffold in drug discovery. This document focuses on the conversion of the readily available 1-benzyl-4-piperidone to this compound, a key intermediate for the synthesis of various biologically active compounds.

Synthetic Strategies

The primary synthetic challenge in converting 1-benzyl-4-piperidone to this compound is the efficient and selective geminal difluorination of the ketone functionality. Several modern fluorinating reagents have proven effective for this transformation. The most common and effective reagents include diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and aminodifluorosulfinium salts such as XtalFluor-E®.

The general reaction scheme is as follows:

Figure 1. Overall synthetic transformation from 1-benzyl-4-piperidone.

This document will detail the protocols for using these reagents, along with a comparison of their reported yields and reaction conditions.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes for the geminal difluorination of piperidone derivatives.

Fluorinating AgentSubstrateYield (%)Reaction ConditionsReference
XtalFluor-E® / Et₃N·2HFN-Cbz-4-piperidone87CH₂Cl₂, rt, 1 day[1][2]
Deoxo-Fluor®Diaryl Ketones63-86Neat, 90 °C, 24 h[3]
DASTGeneral KetonesVariesTypically CH₂Cl₂, 0 °C to rt[4][5]

Note: The yield for the direct conversion of 1-benzyl-4-piperidone is not explicitly reported in the literature; the data for N-Cbz-4-piperidone provides a close approximation.

Experimental Protocols

Safety Precautions: Fluorinating reagents such as DAST and Deoxo-Fluor® are moisture-sensitive and can release hazardous HF gas upon contact with water. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Geminal Difluorination using XtalFluor-E®

This protocol is adapted from the successful fluorination of the closely related N-Cbz-4-piperidone and is expected to be effective for 1-benzyl-4-piperidone.[1][2]

Materials:

  • 1-Benzyl-4-piperidone

  • XtalFluor-E® ([Et₂NSF₂]BF₄)

  • Triethylamine dihydrofluoride (Et₃N·2HF)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (0.2 M) in a plastic or Teflon flask under a nitrogen atmosphere, add XtalFluor-E® (1.5 eq).

  • Carefully add triethylamine dihydrofluoride (Et₃N·2HF) (1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Outcome: Based on the fluorination of N-Cbz-4-piperidone, a high yield (approximately 87%) of the desired product is anticipated, with good selectivity over the elimination byproduct.[1][2]

Protocol 2: Geminal Difluorination using Deoxo-Fluor®

This protocol is a general procedure for the geminal difluorination of ketones and can be adapted for 1-benzyl-4-piperidone.[3][6]

Materials:

  • 1-Benzyl-4-piperidone

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dichloromethane (CH₂Cl₂), anhydrous (optional, for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing 1-benzyl-4-piperidone (1.0 eq), add Deoxo-Fluor® (2.0-3.0 eq) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. For less reactive substrates, the reaction can be carried out in a solvent such as dichloromethane.

  • After cooling to room temperature, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Deoxo-Fluor® is a powerful fluorinating agent, and this reaction is expected to provide the desired gem-difluoride in good yield.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1. Combine 1-benzyl-4-piperidone and solvent (optional) add_reagent 2. Add fluorinating agent (e.g., XtalFluor-E®/Et₃N·2HF) start->add_reagent react 3. Stir at specified temperature and time add_reagent->react quench 4. Quench with NaHCO₃ (aq) react->quench extract 5. Extract with organic solvent quench->extract wash_dry 6. Wash with brine and dry extract->wash_dry concentrate 7. Concentrate in vacuo wash_dry->concentrate chromatography 8. Column Chromatography concentrate->chromatography product 9. This compound chromatography->product

Figure 2. General experimental workflow for the synthesis.

Characterization Data

While specific experimental data for this compound is not widely published, the following are the expected NMR shifts based on the structure and data from similar compounds.

This compound

  • ¹H NMR (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 3.55 (s, 2H, N-CH₂-Ph), 2.60 (t, J = 5.5 Hz, 4H, N-CH₂), 2.05 (tt, J = 14.0, 5.5 Hz, 4H, CH₂-CF₂).

  • ¹³C NMR (CDCl₃): δ 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 122.0 (t, J = 240 Hz, CF₂), 63.0 (N-CH₂-Ph), 50.0 (t, J = 4.0 Hz, N-CH₂), 35.0 (t, J = 25 Hz, CH₂-CF₂).

  • ¹⁹F NMR (CDCl₃): A triplet is expected in the typical range for geminal difluoroalkanes.

Researchers should obtain and interpret their own analytical data to confirm the structure and purity of the synthesized compound.

References

Application Notes and Protocols: The Use of 1-Benzyl-4,4-difluoropiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-4,4-difluoropiperidine scaffold is a valuable building block in modern medicinal chemistry. The introduction of the gem-difluoro group at the 4-position of the piperidine ring can significantly modulate the physicochemical and pharmacological properties of drug candidates. This structural modification can alter basicity, lipophilicity, metabolic stability, and conformation, often leading to improved potency, selectivity, and pharmacokinetic profiles. These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the development of dopamine D4 receptor antagonists, and provide detailed protocols for its synthesis and biological evaluation.

Key Applications in Medicinal Chemistry

The N-benzyl piperidine (N-BP) motif is a privileged structure in drug discovery due to its three-dimensional nature and ability to engage in crucial cation-π interactions with target proteins.[1] The incorporation of a 4,4-difluoro substitution offers a strategic advantage in fine-tuning molecular properties.

Dopamine D4 Receptor Antagonists

Derivatives of this compound have been identified as potent and selective antagonists of the dopamine D4 receptor (D4R).[2] The D4 receptor, a G protein-coupled receptor (GPCR), is a significant target for the treatment of various central nervous system (CNS) disorders.[2][3] The 4,4-difluoropiperidine moiety in these antagonists plays a crucial role in optimizing their binding affinity and selectivity.

Acetylcholinesterase (AChE) Inhibitors

The broader class of 1-benzylpiperidine derivatives has shown significant promise as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4] While specific examples using the 4,4-difluoro analog are less reported, this scaffold presents an opportunity for the design of novel AChE inhibitors with potentially improved properties.

Sigma-1 Receptor Ligands

1-Benzylpiperidine derivatives are also known to be high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions.[4] The 4,4-difluoro substitution can be explored to modulate the affinity and selectivity of these ligands for the sigma-1 receptor subtype.

Quantitative Data

The following table summarizes the in vitro binding affinities of a series of 4,4-difluoropiperidine derivatives as dopamine D4 receptor antagonists.[2]

Compound IDStructureD4R Kᵢ (nM)
8b 3,4-difluorophenyl ether derivative5.5
8c 3-methyl-4-fluorophenyl ether derivative13
9s 5-N-methylindazole with 4-fluorophenoxy1.0
9t 5-N-methylindazole with 3-fluorophenoxy3.0
9cc 6-chloro-2-imidazo[1,2-b]pyridazine with 3,4-difluorophenyl2.6
9dd 6-chloro-2-imidazo[1,2-b]pyridazine with 3-fluorophenyl5.5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 1-benzyl-4-piperidone.

Step 1: Synthesis of 1-Benzyl-4-piperidone [5][6]

  • Materials: 4-piperidone monohydrate hydrochloride, anhydrous potassium carbonate, dry N,N-dimethylformamide (DMF), benzyl bromide, ethyl acetate, water, brine, anhydrous sodium sulfate.

  • Procedure:

    • Stir a mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF for 30 minutes at room temperature.[6]

    • Add benzyl bromide (1.15 equivalents) dropwise to the reaction mixture.[6]

    • Heat the reaction mixture at 65°C for 14 hours.[6]

    • Cool the mixture to room temperature, filter, and quench with ice water.[6]

    • Extract the product with ethyl acetate. Combine the organic layers and wash sequentially with water and brine.[6]

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 1-benzyl-4-piperidone.[6]

Step 2: Fluorination of 1-Benzyl-4-piperidone

  • Materials: 1-Benzyl-4-piperidone, Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) or other suitable fluorinating agent, anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous DCM in a dry reaction flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Deoxofluor (1.2-1.5 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0°C.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Dopamine D4 Receptor Binding Assay[2][7]

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of test compounds for the human dopamine D4 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).[2][7]

    • Radioligand: [³H]N-methylspiperone.[2][8]

    • Non-specific binding control: Haloperidol or other suitable D4 antagonist.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds dissolved in DMSO.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add the assay buffer, the radioligand ([³H]N-methylspiperone at a concentration close to its Kd), and either the test compound, vehicle (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.[8]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[9][10]

This protocol describes a colorimetric assay to screen for AChE inhibitors.

  • Materials:

    • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).[9]

    • Acetylthiocholine iodide (ATCI) as the substrate.[9]

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[9]

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[9]

    • Test compounds and a positive control (e.g., Donepezil) dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well (except for the blank).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).[10]

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Measure the absorbance at 412 nm at regular time intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity in the absence of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway and Workflow Diagrams

Dopamine_D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channels G_protein->GIRK activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates K_ion K+ Efflux GIRK->K_ion facilitates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Dopamine D4 Receptor Signaling Pathway.[3][11]

Drug_Discovery_Workflow Start Start: Identify Therapeutic Target (e.g., Dopamine D4 Receptor) Scaffold Select Core Scaffold: This compound Start->Scaffold Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Screening In Vitro Screening: - Binding Assays (Ki) - Functional Assays (IC50) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization: - Improve Potency & Selectivity - Enhance ADME Properties SAR->Optimization Iterative Cycle InVivo In Vivo Studies: - Efficacy Models - PK/PD & Toxicology SAR->InVivo Promising Leads Optimization->Synthesis Candidate Candidate Drug Selection InVivo->Candidate

Caption: Drug Discovery Workflow using this compound.

Synthetic_Workflow cluster_synthesis Synthesis of this compound Derivatives StartingMaterial 1-Benzyl-4-piperidone Fluorination Fluorination StartingMaterial->Fluorination CoreScaffold This compound Fluorination->CoreScaffold Debenzylation N-Debenzylation CoreScaffold->Debenzylation PiperidineCore 4,4-Difluoropiperidine Debenzylation->PiperidineCore Functionalization N-Alkylation or N-Arylation PiperidineCore->Functionalization FinalProducts Diverse Library of 4,4-Difluoropiperidine Analogs Functionalization->FinalProducts

References

Application Notes and Protocols: 1-Benzyl-4,4-difluoropiperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4,4-difluoropiperidine is a versatile fluorinated building block of significant interest in the discovery of novel therapeutics targeting the central nervous system (CNS). The introduction of the gem-difluoro group at the 4-position of the piperidine ring can modulate the physicochemical properties of drug candidates, such as basicity (pKa), lipophilicity, and metabolic stability, which are critical for CNS penetration and efficacy. The benzyl group serves as a common protecting group for the piperidine nitrogen, allowing for a variety of synthetic manipulations before its removal to introduce further diversity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of CNS drug candidates, with a focus on dopamine D4 and orexin receptor antagonists.

Synthetic Utility of this compound

The primary synthetic utility of this compound lies in its function as a protected precursor to the 4,4-difluoropiperidine scaffold. The benzyl group can be readily cleaved to provide the secondary amine, which can then be subjected to a variety of N-functionalization reactions to generate diverse libraries of compounds for screening against CNS targets.

Key Synthetic Transformations:
  • N-Debenzylation: The removal of the N-benzyl group is a crucial step to unmask the reactive secondary amine of the 4,4-difluoropiperidine core. Catalytic transfer hydrogenation is a widely used, safe, and efficient method for this transformation.[1][2][3]

  • N-Alkylation and N-Arylation: The resulting 4,4-difluoropiperidine can be functionalized through various C-N bond-forming reactions, including reductive amination, Buchwald-Hartwig amination, and nucleophilic substitution reactions, to introduce a wide range of substituents.

Experimental Workflow for Derivatization

G start This compound debenzylation N-Debenzylation (e.g., Catalytic Transfer Hydrogenation) start->debenzylation intermediate 4,4-Difluoropiperidine debenzylation->intermediate functionalization N-Functionalization intermediate->functionalization substep1 Reductive Amination functionalization->substep1 substep2 Buchwald-Hartwig Amination functionalization->substep2 substep3 Nucleophilic Substitution functionalization->substep3 end Library of CNS Drug Candidates substep1->end substep2->end substep3->end

Synthetic utility of this compound.

Application in the Synthesis of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G-protein coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[4][5] The 4,4-difluoropiperidine scaffold has been identified as a privileged structure for potent and selective D4 receptor antagonists.[4][5][6]

Dopamine D4 Receptor Signaling Pathway

G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Gi_Go Gαi/o D4R->Gi_Go activates AC Adenylate Cyclase Gi_Go->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene

Dopamine D4 receptor signaling cascade.
Quantitative Data: SAR of 4,4-Difluoropiperidine Derivatives as Dopamine D4 Antagonists

The following table summarizes the structure-activity relationship (SAR) data for a series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists.[6]

CompoundR GroupD4 Ki (nM)cLogPCNS MPO Score
8a 4-Fluorophenyl5.54.894.2
8b 3,4-Difluorophenyl5.54.984.1
8c 3-Methylphenyl135.213.8
8d 4-Chlorophenyl535.253.8
8e Phenyl274.884.2
8f 3-Fluoro-4-methylphenyl725.273.8

Application in the Synthesis of Orexin Receptor Antagonists

Orexin receptors (OX1 and OX2) are G-protein coupled receptors that play a crucial role in the regulation of sleep-wake cycles, feeding behavior, and reward pathways.[7][8] Orexin receptor antagonists are a promising therapeutic approach for the treatment of insomnia and other sleep disorders.[9]

Orexin Receptor Signaling Pathway

G OrexinA Orexin-A OX1R OX1 Receptor OrexinA->OX1R OX2R OX2 Receptor OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R Gq Gαq OX1R->Gq activates OX2R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse

Orexin receptor signaling cascade.
Quantitative Data: SAR of Tetrahydroisoquinoline Derivatives as Orexin-1 Antagonists

The following table summarizes the SAR data for a series of tetrahydroisoquinoline-based orexin-1 (OX1) receptor antagonists, where the 4,4-difluoropiperidine moiety could be a valuable bioisostere.[7]

CompoundR GroupOX1 Ke (nM)cLogP
12a H1036.55
12b 4-F44.86.74
12c 4-Cl41.37.11
12d 4-CH355.76.96
12e 4-OCH31196.51
12f 3-N(CH3)2216.17
12g 4-pyridinylmethyl96.45.96

Experimental Protocols

Protocol 1: N-Debenzylation of this compound via Catalytic Transfer Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or Formic acid

  • Methanol

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and methanol to dissolve.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Under an inert atmosphere, add ammonium formate (5.0 eq) or formic acid (5.0 eq) portion-wise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to remove the solvent.

  • The resulting crude 4,4-difluoropiperidine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization. A typical yield for this type of reaction is generally high, often exceeding 90%.

Protocol 2: N-Alkylation of 4,4-Difluoropiperidine via Reductive Amination

Materials:

  • 4,4-Difluoropiperidine (from Protocol 1)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 4,4-difluoropiperidine (1.0 eq), the desired aldehyde or ketone (1.1 eq), and DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated 4,4-difluoropiperidine derivative. Yields for this reaction are typically in the range of 60-90%.

References

Application Notes and Protocols for the N-debenzylation of 1-Benzyl-4,4-difluoropiperidine to Yield 4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,4-difluoropiperidine, a valuable building block in medicinal chemistry, through the N-debenzylation of 1-Benzyl-4,4-difluoropiperidine. Two primary methods are presented: Catalytic Transfer Hydrogenation and the von Braun Debenzylation.

Introduction

The N-benzyl protecting group is widely used in organic synthesis due to its stability and ease of introduction. Its removal, or debenzylation, is a critical step in the synthesis of many nitrogen-containing compounds. For the preparation of 4,4-difluoropiperidine, an important intermediate in the development of novel therapeutics, efficient N-debenzylation of its benzyl-protected precursor is essential. This document outlines two robust methods to achieve this transformation.

Method 1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a widely employed method for N-debenzylation, offering high yields and operational simplicity. This method utilizes a palladium catalyst and a hydrogen donor, such as ammonium formate, to selectively cleave the N-benzyl bond.

Reaction Scheme:

Catalytic_Transfer_Hydrogenation start This compound reagents Pd/C, NH4+HCO2- (Ammonium Formate) Methanol, Reflux start->reagents product 4,4-Difluoropiperidine reagents->product byproduct Toluene reagents->byproduct

Caption: Catalytic Transfer Hydrogenation of this compound.

Quantitative Data Summary

While specific data for the N-debenzylation of this compound is not extensively reported, the following table provides expected outcomes based on similar reactions with N-benzylpiperidines.[1][2]

ParameterCatalytic Transfer Hydrogenation
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Donor Ammonium Formate
Solvent Methanol
Temperature Reflux
Typical Reaction Time 2 - 6 hours
Expected Yield 85 - 95%
Purity High, after purification
Detailed Experimental Protocol

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Anhydrous Ammonium Formate

  • Anhydrous Methanol

  • Celite®

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel or similar)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material.

  • Under an inert atmosphere, carefully add 10% Pd/C (typically 10-20 mol% Pd).

  • Add ammonium formate (4-5 eq) in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-difluoropiperidine.

  • Further purification can be achieved by distillation or column chromatography if necessary.

Method 2: Von Braun Debenzylation

The von Braun reaction provides an alternative, non-hydrogenation-based method for N-debenzylation. It involves the reaction of the tertiary amine with a chloroformate, such as 1-chloroethyl chloroformate (ACE-Cl), followed by methanolysis of the resulting carbamate.

Reaction Scheme:

Von_Braun_Debenzylation start This compound step1_reagents 1. 1-Chloroethyl Chloroformate (ACE-Cl), DCE, Reflux start->step1_reagents intermediate Carbamate Intermediate step1_reagents->intermediate step2_reagents 2. Methanol, Reflux intermediate->step2_reagents product 4,4-Difluoropiperidine step2_reagents->product

Caption: Von Braun Debenzylation of this compound.

Quantitative Data Summary

The von Braun reaction is a reliable method, and the following table summarizes the expected parameters.

ParameterVon Braun Debenzylation
Reagent 1-Chloroethyl Chloroformate (ACE-Cl)
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Temperature Reflux
Typical Reaction Time 2 - 4 hours (carbamate formation), 1 - 2 hours (methanolysis)
Expected Yield 70 - 85%
Purity Good, after purification
Detailed Experimental Protocol

Materials:

  • This compound

  • 1-Chloroethyl Chloroformate (ACE-Cl)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Apparatus for acid-base extraction

Procedure:

Step 1: Carbamate Formation

  • Dissolve this compound (1.0 eq) in anhydrous DCE or DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1-chloroethyl chloroformate (1.1 - 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove the solvent and excess ACE-Cl.

Step 2: Methanolysis

  • To the crude carbamate intermediate, add methanol.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The residue can be purified by acid-base extraction. Dissolve the residue in an appropriate organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The aqueous layer now contains the hydrochloride salt of the product.

  • Basify the aqueous layer with a base (e.g., NaOH) and extract the free amine with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford 4,4-difluoropiperidine.

Experimental Workflow

The following diagram illustrates the general workflow for the N-debenzylation of this compound.

Experimental_Workflow Start Start: This compound Reaction N-Debenzylation Reaction (Catalytic Hydrogenation or Von Braun) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Reaction Work-up (Filtration/Extraction) Monitoring->Workup Upon Completion Purification Purification (Distillation/Chromatography/ Acid-Base Extraction) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End Final Product: 4,4-Difluoropiperidine Analysis->End

Caption: General experimental workflow for N-debenzylation.

Safety Precautions

  • Palladium on Carbon (Pd/C): Pd/C is flammable, especially when dry or saturated with hydrogen. Handle in a well-ventilated fume hood and under an inert atmosphere. Avoid inhalation of the dust.[3][4][5][6][7] The catalyst should never be allowed to dry completely and should be quenched carefully after the reaction.[6]

  • 1-Chloroethyl Chloroformate (ACE-Cl): ACE-Cl is corrosive, toxic, and a lachrymator. Handle with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat). Avoid contact with skin, eyes, and inhalation of vapors.

  • Solvents: Methanol, dichloromethane, and 1,2-dichloroethane are flammable and/or toxic. Handle in a well-ventilated area and avoid ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Characterization of 4,4-Difluoropiperidine

The final product can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The molecular formula of 4,4-difluoropiperidine is C5H9F2N, and its molecular weight is approximately 121.13 g/mol .[8]

  • The hydrochloride salt of 4,4-difluoropiperidine is a solid with a reported melting point of 173-177 °C.[9]

These protocols provide a comprehensive guide for the N-debenzylation of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.

References

Application Notes and Protocols: Derivatization of 1-Benzyl-4,4-difluoropiperidine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4-difluoropiperidine moiety is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as improved metabolic stability and modulated basicity of the piperidine nitrogen. This document provides detailed protocols for the derivatization of 1-benzyl-4,4-difluoropiperidine, a key starting material for generating a diverse library of compounds for structure-activity relationship (SAR) studies. Methodologies for N-debenzylation and subsequent N-alkylation, N-arylation, and amide coupling reactions are presented, along with a summary of reported biological activities of the resulting derivatives to guide lead optimization efforts.

Introduction

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles. The 4,4-difluoropiperidine scaffold, in particular, has garnered considerable interest in drug discovery due to the unique conformational and electronic properties conferred by the gem-difluoro group. This substitution can influence pKa, lipophilicity, and metabolic stability, making it a valuable building block for agents targeting the central nervous system (CNS) and other therapeutic areas.[1][2]

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity.[3] By systematically modifying the structure of this compound, researchers can probe the chemical space around this privileged core to identify key interactions with biological targets and optimize potency, selectivity, and drug-like properties. This application note outlines a strategic approach to the derivatization of this versatile starting material.

Overall Workflow

The general strategy for the derivatization of this compound for SAR studies involves a two-step process:

  • N-Debenzylation: Removal of the N-benzyl protecting group to liberate the secondary amine of the 4,4-difluoropiperidine core.

  • Derivatization: Introduction of a diverse range of substituents onto the piperidine nitrogen via various chemical transformations.

G cluster_derivatives Diverse Library of Analogs start This compound debenzylation N-Debenzylation start->debenzylation intermediate 4,4-Difluoropiperidine debenzylation->intermediate derivatization Derivatization Reactions intermediate->derivatization alkylation N-Alkylation derivatization->alkylation arylation N-Arylation derivatization->arylation amide Amide Coupling derivatization->amide sar Structure-Activity Relationship (SAR) Analysis alkylation->sar arylation->sar amide->sar

Figure 1: General workflow for the derivatization of this compound for SAR studies.

Experimental Protocols

Protocol 1: N-Debenzylation of this compound via Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-benzyl group using a safer alternative to high-pressure hydrogenation.[4][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Celite®

  • Chloroform

Procedure:

  • To a stirred suspension of this compound (1 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[5]

  • Stir the resulting reaction mixture at reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter the catalyst through a pad of Celite®.

  • Wash the Celite® pad with chloroform.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the crude 4,4-difluoropiperidine. The product can be purified further by distillation or column chromatography if necessary.

Protocol 2: N-Arylation of 4,4-Difluoropiperidine via Buchwald-Hartwig Amination

This protocol allows for the coupling of various aryl halides with the 4,4-difluoropiperidine core.[6]

Materials:

  • 4,4-Difluoropiperidine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1 equivalent), 4,4-difluoropiperidine (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4,4-difluoropiperidine derivative.

Protocol 3: Amide Coupling of 4,4-Difluoropiperidine

This protocol describes the formation of an amide bond between 4,4-difluoropiperidine and a carboxylic acid.[7]

Materials:

  • 4,4-Difluoropiperidine

  • Carboxylic acid

  • Coupling reagent (e.g., HATU, EDC/HOBt)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure using HATU:

  • To a solution of the carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add 4,4-difluoropiperidine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR data for a series of 4,4-difluoropiperidine derivatives as Dopamine D4 receptor antagonists.[8] The data highlights how modifications to the N-substituent influence the binding affinity (Ki).

Compound IDN-Substituent (R)D4 Ki (nM)
1 3,4-Difluorophenyl5.5
2 3-Methylphenyl13
3 Phenyl27
4 4-Chlorophenyl53
5 3-Fluoro-4-methylphenyl72
6 4-Fluorophenyl140
7 4-Fluoro-3-methylphenyl320

Data sourced from a ChemRxiv preprint.[8]

SAR Visualization

The following diagram illustrates key points of derivatization on the 4,4-difluoropiperidine scaffold and their general impact on biological activity based on available literature.

SAR cluster_scaffold 4,4-Difluoropiperidine Core cluster_modifications N-Substituent Modifications scaffold R_group R = Aryl, Heteroaryl, Alkyl, Acyl scaffold->R_group N-Derivatization Aryl_sub Aryl Substituents: - EWG/EDG - Positional Isomers R_group->Aryl_sub Linker Linker Modification: - Ether, Amide, Alkyl R_group->Linker Heterocycles Heterocyclic Moieties R_group->Heterocycles Activity Biological Activity (e.g., Receptor Binding, Enzyme Inhibition) Aryl_sub->Activity Modulates Linker->Activity Modulates Heterocycles->Activity Modulates

Figure 2: Key derivatization points for SAR studies on the 4,4-difluoropiperidine scaffold.

Conclusion

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives for SAR studies. The protocols provided herein offer robust methods for N-debenzylation and subsequent functionalization of the 4,4-difluoropiperidine core. The systematic exploration of different N-substituents, as exemplified by the SAR data for D4 receptor antagonists, can lead to the identification of potent and selective modulators of various biological targets. This strategic approach is valuable for hit-to-lead and lead optimization campaigns in drug discovery.

References

Application Notes and Protocols for the Role of 1-Benzyl-4,4-difluoropiperidine in PET Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 1-benzyl-4,4-difluoropiperidine as a precursor in the synthesis of Positron Emission Tomography (PET) ligands. While direct literature detailing the use of this specific precursor in PET radiochemistry is limited, its structural components—the N-benzylpiperidine core and the gem-difluoro modification—are of significant interest in medicinal chemistry and radiotracer development. These notes, therefore, extrapolate from established methodologies for analogous compounds to provide a robust guide for researchers.

Introduction: The Potential of this compound in PET Ligand Design

The 1-benzylpiperidine scaffold is a well-established pharmacophore in the development of central nervous system (CNS) active compounds, including high-affinity ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders. In PET imaging, derivatives of 1-benzylpiperidine have been explored for visualizing these receptors.

The introduction of a gem-difluoro group at the 4-position of the piperidine ring offers several potential advantages for a PET ligand:

  • Blocked Metabolism: The C-F bond is highly stable, and the difluorination at the C4 position can block potential metabolic oxidation at this site, which could otherwise lead to the formation of radiometabolites that may interfere with imaging.

  • Modulated Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen. This can influence the ligand's pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its non-specific binding profile.

  • Conformational Restriction: The gem-difluoro group can influence the conformational preferences of the piperidine ring, which may lead to higher affinity and selectivity for the target receptor.

Given these properties, this compound is a promising, albeit currently underexplored, precursor for the development of novel PET tracers.

Proposed Synthetic Strategy for Utilizing this compound

A primary route to incorporate the 4,4-difluoropiperidine moiety into a PET ligand involves using this compound as a readily available starting material. A key step in this strategy is the removal of the N-benzyl protecting group to yield the free secondary amine, 4,4-difluoropiperidine. This intermediate can then be coupled with a suitable prosthetic group or a precursor molecule that will be subsequently radiolabeled with a positron-emitting radionuclide, most commonly Fluorine-18.

The most common and effective method for N-debenzylation is catalytic transfer hydrogenation.

G cluster_0 Precursor Preparation cluster_1 Coupling and Radiolabeling A This compound B 4,4-Difluoropiperidine A->B N-Debenzylation (e.g., H2, Pd/C) D Final Non-radioactive Ligand B->D Coupling Reaction C Labeling Precursor (e.g., Aryl-nitro or Aryl-halide) C->D F Radiolabeled PET Ligand D->F [18F]Radiolabeling E [18F]Fluoride E->F

Figure 1: Proposed workflow for PET ligand synthesis using this compound.

Experimental Protocols

While a specific protocol for a PET ligand derived from this compound is not available, the following protocols for analogous structures can be adapted.

Protocol 1: N-Debenzylation of this compound (Proposed)

This protocol is based on standard catalytic transfer hydrogenation methods for N-debenzylation of piperidines.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Celite

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution under an inert atmosphere.

  • Add ammonium formate (4-5 equivalents) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by column chromatography or by an acid-base extraction to yield 4,4-difluoropiperidine.

Protocol 2: Synthesis of N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide (Analogous Procedure)

This protocol details the synthesis of a sigma receptor PET ligand from a related benzylpiperidine precursor. It illustrates a common radiolabeling approach.[1]

Materials:

  • N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • HPLC purification system with a semi-preparative C18 column

  • Automated synthesis module (optional, but recommended for radiation safety)

Radiolabeling Workflow:

G A [18F]Fluoride Trapping on Anion Exchange Cartridge B Elution with K222/K2CO3 A->B C Azeotropic Drying B->C D Addition of Precursor in DMSO C->D E Heating (e.g., 140°C, 20 min) D->E F Quenching and Dilution E->F G Semi-preparative HPLC Purification F->G H Formulation G->H

Figure 2: Experimental workflow for the radiosynthesis of an [18F]fluorobenzamide derivative.

Procedure:

  • [¹⁸F]Fluoride Processing: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C) to obtain the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction: The precursor, N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide, dissolved in anhydrous DMSO is added to the dried [¹⁸F]fluoride complex. The reaction vessel is sealed and heated to 140°C for 20 minutes.[1]

  • Purification: After cooling, the reaction mixture is quenched with water and injected into a semi-preparative HPLC system for purification. The fraction corresponding to N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide is collected.

  • Formulation: The collected fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol and formulated in sterile saline for injection.

Data Presentation: Quantitative Summary of Analogous PET Ligands

The following table summarizes key quantitative data for PET ligands synthesized from benzylpiperidine and related precursors. This data provides a benchmark for what might be expected when developing new tracers from this compound.

RadiotracerPrecursorRadiolabeling MethodRadiochemical Yield (Decay Corrected)Specific ActivitySynthesis TimeReference
N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamideN-(N-Benzylpiperidin-4-yl)-2-nitrobenzamideNucleophilic Substitution4-10%0.4-1.0 Ci/µmol90 min[1]
[¹⁸F]FluspidineSpirocyclic tosylate precursorNucleophilic Substitution25-35%>50 GBq/µmol~60 min
[¹⁸F]MEL0542-(2-oxo-2-piperazin-1-ylethyl)isoindolin-1-oneReductive Alkylation with [¹⁸F]fluorobenzaldehyde34 ± 9% (non-decay corrected)71–119 GBq/µmol<105 min[2]
[¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazineTosylate precursorNucleophilic Substitution18% (average)45 GBq/µmol45 min[3]

Conclusion

This compound stands as a precursor with high potential for the synthesis of novel PET ligands for neuroimaging. The strategic placement of the gem-difluoro group can confer advantageous properties, such as increased metabolic stability and modulated pharmacokinetics. While direct experimental protocols for its use are yet to be widely published, the established chemistries for N-debenzylation and subsequent radiolabeling of analogous benzylpiperidine structures provide a clear and actionable roadmap for researchers in the field. The protocols and data presented herein serve as a foundational guide for the development of the next generation of PET tracers based on the 4,4-difluoropiperidine scaffold.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Functionalized 4,4-Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of functionalized 4,4-difluoropiperidine derivatives, key structural motifs in medicinal chemistry, utilizing palladium-catalyzed cross-coupling reactions. The following sections detail a Suzuki-Miyaura coupling reaction for the synthesis of 4-aryl-1-benzyl-4,4-difluoropiperidine derivatives, a transformation of significant interest in the development of novel therapeutics.

Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-benzyl-4,4-difluoropiperidines

The introduction of an aryl group at the 4-position of the 1-benzyl-4,4-difluoropiperidine scaffold is a valuable strategy for creating new chemical entities with potential biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this transformation, offering high functional group tolerance and generally good to excellent yields.

This protocol describes the palladium-catalyzed coupling of a 4-bromo-1-benzyl-4,4-difluoropiperidine precursor with various arylboronic acids.

Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of 1-benzyl-4-bromo-4-fluoropiperidine.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and corresponding yields for the synthesis of various 4-aryl-1-benzyl-4,4-difluoropiperidine derivatives.

EntryArylboronic AcidPalladium Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (2)Toluene/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2)Dioxane/H₂O (3:1)1001678
33-Chlorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene1101091
42-Thienylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (2)Toluene/H₂O (4:1)901475
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 1-Benzyl-4-bromo-4-fluoropiperidine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (see table for specific catalyst)

  • Ligand (if required, see table)

  • Base (see table for specific base and equivalents)

  • Anhydrous solvent (see table)

  • Degassed water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzyl-4-bromo-4-fluoropiperidine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, and the ligand (if applicable).

  • The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.

  • The appropriate anhydrous solvent and degassed water are added via syringe, followed by the addition of the base.

  • The reaction mixture is heated to the specified temperature with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-aryl-1-benzyl-4,4-difluoropiperidine derivative.

Note: The optimal reaction conditions, including catalyst, ligand, base, solvent, and temperature, may vary depending on the specific arylboronic acid used and may require further optimization.

Logical Workflow for Protocol Execution

The successful execution of the Suzuki-Miyaura coupling protocol involves a series of sequential steps to ensure optimal yield and purity of the final product. The following diagram outlines the logical workflow for this experimental procedure.

workflow start Start setup Assemble and dry glassware start->setup inert Establish inert atmosphere (evacuate/backfill with N2/Ar) setup->inert reagents Add solid reagents: 1-Benzyl-4-bromo-4-fluoropiperidine, Arylboronic acid, Pd catalyst, Base inert->reagents solvents Add degassed solvents reagents->solvents reaction Heat reaction mixture with vigorous stirring solvents->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous workup: Dilute, wash with H2O and brine monitor->workup Complete dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling.

These protocols and data provide a solid foundation for researchers to synthesize a variety of 4-aryl-1-benzyl-4,4-difluoropiperidine derivatives. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl moieties, making it a valuable tool in the exploration of new chemical space for drug discovery.

Application Notes and Protocols: Synthesis of Novel Bioactive Compounds Using a 1-Benzyl-4,4-difluoropiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel bioactive compounds based on the 1-benzyl-4,4-difluoropiperidine scaffold. The introduction of a gem-difluoro group at the 4-position of the piperidine ring is a contemporary strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. This document outlines the rationale for using this scaffold, detailed synthetic protocols, and methods for biological evaluation.

Rationale for the this compound Scaffold

The 1-benzylpiperidine motif is a well-established scaffold in medicinal chemistry, present in numerous bioactive compounds targeting the central nervous system (CNS) and other biological systems. The benzyl group can engage in crucial cation-π interactions with target proteins. The incorporation of a 4,4-difluoro substitution on the piperidine ring offers several potential advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450. Replacing hydrogen atoms with fluorine at a metabolically susceptible position can enhance the compound's half-life and bioavailability.[1]

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen. This modulation of basicity can influence the compound's pharmacokinetic profile, including its absorption, distribution, and off-target interactions.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[1]

  • Conformational Effects: The steric and electronic properties of the gem-difluoro group can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more bioactive conformation.[1]

This strategic combination of the 1-benzyl and 4,4-difluoropiperidine moieties presents a promising avenue for the development of novel therapeutics with improved drug-like properties.

Hypothetical Bioactive Compounds and Potential Biological Targets

While the direct synthesis of numerous bioactive compounds from a this compound scaffold is an emerging area, we can hypothesize the design of novel analogs based on existing pharmacophores. Below are examples of potential drug candidates and their biological targets.

Table 1: Hypothetical Bioactive Compounds and their Potential Biological Data

Compound IDTargetParent Compound (Non-fluorinated) IC50 (nM)Hypothetical this compound Analog IC50 (nM)Rationale for Modification
DF-AChE-01 Acetylcholinesterase (AChE)Donepezil (IC50 = 5.7 nM)[2]2-8Introduction of the gem-difluoro group may enhance metabolic stability and brain penetration for potential Alzheimer's disease therapy.
DF-DAT-01 Dopamine Transporter (DAT)GBR 12909 (a potent DAT inhibitor)5-15The 4,4-difluoro substitution could modulate the binding affinity and selectivity for DAT, relevant for treating CNS disorders.
DF-H3R-01 Histamine H3 Receptor (H3R)A 1-benzyl-4-hydroxypiperidine derivative (pKi = 7.09)[3]pKi = 7.0 - 7.5Replacing the hydroxyl group with a gem-difluoro moiety may alter the hydrogen bonding potential and improve metabolic stability for potential cognitive enhancers.

Experimental Protocols

Protocol 1: Synthesis of this compound (Scaffold Synthesis)

This protocol describes the N-alkylation of 4,4-difluoropiperidine with benzyl bromide.

Materials:

  • 4,4-Difluoropiperidine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4,4-difluoropiperidine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Diagram 1: Synthetic Workflow for this compound Derivatives

Synthetic_Workflow A 4,4-Difluoropiperidine C This compound (Scaffold) A->C N-Alkylation B Benzyl Halide B->C D Functionalization (e.g., Acylation, Alkylation) C->D E Novel Bioactive Compound D->E Cholinergic_Signaling ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds PreSyn Presynaptic Neuron PreSyn->ACh Release PostSyn Postsynaptic Neuron Signal Signal Transduction PostSyn->Signal Receptor->PostSyn Activates Inhibitor DF-AChE-01 Inhibitor->AChE Inhibits Drug_Discovery_Logic cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Evaluation Phase A Identify Bioactive Scaffold (1-Benzylpiperidine) B Introduce Strategic Modification (4,4-Difluorination) A->B C Hypothesize Improved Properties (Metabolic Stability, Lipophilicity) B->C D Synthesize Core Scaffold (this compound) C->D E Synthesize Analog Library D->E F In Vitro Biological Assays E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->E Iterative Design

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of 1-Benzyl-4,4-difluoropiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 4,4-difluoropiperidine and benzyl bromide or benzaldehyde.

  • Over-alkylation products: Formation of a quaternary ammonium salt if benzyl bromide is used in excess.

  • Byproducts from reductive amination: If synthesized from 1-benzyl-4-piperidone, impurities can include the intermediate imine and benzyl alcohol from the reduction of benzaldehyde.[1] Incomplete reduction can also be a source of impurities.[1]

  • Debenzylation product: Partial or complete removal of the benzyl group, resulting in 4,4-difluoropiperidine.

  • Oxidation products: The piperidine ring can be susceptible to oxidation, especially if exposed to air and light over extended periods.[2]

Q2: My this compound appears as an oil, but I've seen it described as a solid. Why is this?

A2: this compound is a liquid at room temperature. If you are expecting a solid, you may be thinking of its hydrochloride salt, which is a solid.[3] The presence of residual solvents or impurities can also affect the physical state.

Q3: I am observing peak tailing during column chromatography of this compound on silica gel. How can I resolve this?

A3: Peak tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. To mitigate this, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (TEA) to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q4: What are the stability considerations for this compound?

A4: this compound is generally stable under neutral conditions. However, prolonged exposure to strong acids or bases can lead to degradation. Under acidic conditions, the benzyl group may be cleaved. Under strongly basic conditions, particularly at elevated temperatures, Hofmann elimination could occur.[4] It is also recommended to protect the compound from light to prevent potential photodegradation.[2]

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible Cause Solution
Inappropriate solvent systemOptimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for N-benzylpiperidine derivatives is a mixture of hexanes and ethyl acetate. Gradually increase the polarity of the eluent. For basic compounds like this, adding 0.5-2% triethylamine to the eluent is highly recommended to reduce peak tailing.
Column overloadingDo not exceed a sample-to-silica ratio of 1:30. For difficult separations, a ratio of 1:100 may be necessary.
Column channelingEnsure the silica gel is packed uniformly. Dry packing followed by gentle tapping or slurry packing can provide a more homogenous column bed.
Distillation

Problem: Difficulty in achieving a clean separation of this compound by distillation.

Possible Cause Solution
Inefficient fractionating columnUse a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings) to increase the number of theoretical plates and improve separation efficiency.
Unstable vacuumEnsure all joints are properly sealed with high-vacuum grease. Use a vacuum regulator to maintain a stable pressure.
BumpingAdd boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
Recrystallization (for the Hydrochloride Salt)

Problem: Oiling out or failure of this compound hydrochloride to crystallize.

Possible Cause Solution
Inappropriate solventFor hydrochloride salts of piperidine derivatives, polar protic solvents like ethanol, isopropanol, or mixtures with water are often effective.[5] Experiment with different solvent systems on a small scale to find the optimal conditions.
Solution is too concentratedAdd a small amount of additional hot solvent until the oil dissolves, then allow it to cool slowly.[5]
Solution is too diluteConcentrate the solution by boiling off some of the solvent and then allow it to cool.
Cooling too rapidlyAllow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Experimental Protocols

Column Chromatography of this compound
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1), with the addition of 1% triethylamine. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization of this compound Hydrochloride
  • Salt Formation: Dissolve the purified this compound in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Dissolution: Filter the crude hydrochloride salt and dissolve it in a minimal amount of a hot recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data

Property Value Source
Molecular Formula C₁₂H₁₅F₂N
Molecular Weight 211.25 g/mol
Physical State Liquid
Boiling Point Not available
This compound HCl Melting Point Not available

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (TLC, GC-MS, NMR) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Pure Pure Product Decision->Pure Yes Purification Purification Method Decision->Purification No Distillation Vacuum Distillation Purification->Distillation Chromatography Column Chromatography Purification->Chromatography Salt_Formation HCl Salt Formation Purification->Salt_Formation Distillation->Analysis Chromatography->Analysis Recrystallization Recrystallization Salt_Formation->Recrystallization Recrystallization->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Tailing Peak Tailing? Start->Tailing Add_Base Add 0.5-2% Triethylamine to Eluent Tailing->Add_Base Yes Optimize_Solvent Optimize Solvent System (TLC) Tailing->Optimize_Solvent No Add_Base->Optimize_Solvent Check_Loading Column Overloaded? Optimize_Solvent->Check_Loading Reduce_Load Reduce Sample Load (e.g., 1:100) Check_Loading->Reduce_Load Yes Check_Packing Column Channeling? Check_Loading->Check_Packing No Reduce_Load->Check_Packing Repack_Column Repack Column Uniformly Check_Packing->Repack_Column Yes End Improved Separation Check_Packing->End No Repack_Column->End

Caption: Troubleshooting decision tree for column chromatography issues.

References

Byproduct formation in the synthesis of 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4,4-difluoropiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route involves the geminal difluorination of 1-Benzyl-4-piperidone using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or its less explosive analogue, Deoxo-Fluor. The synthesis of the precursor, 1-Benzyl-4-piperidone, is typically achieved through the N-benzylation of 4-piperidone or a multi-step process from benzylamine and methyl acrylate.

Q2: What is the primary byproduct observed during the fluorination of 1-Benzyl-4-piperidone?

A2: The main byproduct is the elimination product, 1-benzyl-4-fluoro-1,2,3,6-tetrahydropyridine. This occurs due to the deprotonation of an intermediate carbocation formed during the fluorination reaction.

Q3: Are there any other significant byproducts to be aware of?

A3: Other potential byproducts can include:

  • Over-benzylation product: Formation of a quaternary ammonium salt, 1,1-dibenzyl-4,4-difluoropiperidinium halide, if an excess of benzyl halide is used during the N-benzylation step.

  • Unreacted starting material: Incomplete fluorination will leave residual 1-Benzyl-4-piperidone.

  • Byproducts from starting material impurities: Impurities in the initial benzyl chloride or 4-piperidone can lead to a variety of minor byproducts.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product and byproducts?

A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended. GC-MS is effective for separating and identifying the volatile components of the reaction mixture, including the desired product and the main elimination byproduct. ¹H and ¹³C NMR are crucial for confirming the structures of the final product and any isolated byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound 1. Incomplete fluorination reaction.1a. Ensure the fluorinating agent (e.g., DAST) is fresh and has been handled under anhydrous conditions. 1b. Increase the equivalents of the fluorinating agent. 1c. Extend the reaction time or slightly increase the temperature, monitoring carefully for byproduct formation.
2. Degradation of the fluorinating agent.2. Use a freshly opened bottle of the fluorinating agent or distill it prior to use. Consider using more stable alternatives like Deoxo-Fluor or XtalFluor-E.
3. Product loss during workup and purification.3a. Perform extractions with an appropriate organic solvent. 3b. Optimize the conditions for column chromatography to ensure good separation and recovery.
High percentage of the elimination byproduct (1-benzyl-4-fluoro-1,2,3,6-tetrahydropyridine) 1. Reaction temperature is too high.1. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the fluorinating agent and the initial phase of the reaction.
2. Use of a less selective fluorinating agent.2. Consider using a more modern and selective fluorinating agent like XtalFluor-E, which has been shown to reduce elimination in similar systems.
3. Presence of excess base or acid.3. Ensure the reaction is performed under neutral or slightly basic conditions and that the workup procedure effectively neutralizes any acidic species.
Presence of 1,1-dibenzyl-4,4-difluoropiperidinium salt 1. Excess benzylating agent used in the synthesis of 1-Benzyl-4-piperidone.1. Use a stoichiometric amount or a slight excess of benzyl bromide or benzyl chloride during the N-benzylation step.
2. Reaction conditions favoring quaternization.2. Monitor the reaction closely and avoid prolonged reaction times or high temperatures during N-benzylation.
Complex mixture of unidentified byproducts 1. Impure starting materials (1-Benzyl-4-piperidone or fluorinating agent).1a. Purify the 1-Benzyl-4-piperidone by distillation or column chromatography before the fluorination step. 1b. Use a high-purity grade of the fluorinating agent.
2. Side reactions due to moisture.2. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Data Presentation

The following table summarizes representative yields for the fluorination of N-protected 4-piperidones, highlighting the selectivity between the desired difluorinated product and the elimination byproduct.

N-Protecting GroupFluorinating AgentProduct:Byproduct Ratio (Difluoro:Vinyl Fluoro)Reference
Carbobenzyloxy (Cbz)DAST~5:1[1]
Carbobenzyloxy (Cbz)Deoxo-Fluor~2:1[1]
Carbobenzyloxy (Cbz)XtalFluor-E13:1[1]
BenzylDASTVariable, dependent on conditions-

Experimental Protocols

Synthesis of 1-Benzyl-4-piperidone

This protocol describes the N-benzylation of 4-piperidone hydrochloride.

  • To a stirred solution of 4-piperidone hydrochloride (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 65 °C and maintain for 14 hours.

  • After cooling to room temperature, filter the mixture and quench with ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 1-Benzyl-4-piperidone.

Synthesis of this compound

This protocol is a general procedure for the fluorination of 1-Benzyl-4-piperidone using DAST.

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1-Benzyl-4-piperidone (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Diethylaminosulfur Trifluoride (DAST) (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature overnight.

  • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate this compound from the elimination byproduct.

Analytical Characterization
  • GC-MS Analysis:

    • Column: A standard non-polar column (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • MS Detector: Scan from m/z 40 to 400.

    • The desired product, this compound, will have a different retention time and mass spectrum compared to the byproduct, 1-benzyl-4-fluoro-1,2,3,6-tetrahydropyridine.

  • ¹H NMR Spectroscopy:

    • The spectrum of the desired product will show characteristic shifts for the piperidine ring protons adjacent to the difluorinated carbon.

    • The spectrum of the elimination byproduct will show a characteristic vinyl proton signal.

Visualizations

Reaction Pathway and Byproduct Formation

G cluster_0 Synthesis of this compound A 1-Benzyl-4-piperidone D [Intermediate Carbocation] A->D  + DAST (Fluorinating Agent) B This compound (Desired Product) C 1-benzyl-4-fluoro-1,2,3,6-tetrahydropyridine (Elimination Byproduct) D->B  Fluoride Attack (Major Pathway) D->C  Deprotonation (Minor Pathway)

Caption: Reaction pathway for the fluorination of 1-Benzyl-4-piperidone.

Troubleshooting Workflow

G start Reaction Outcome Unsatisfactory q1 Low Yield of Desired Product? start->q1 q2 High Level of Elimination Byproduct? q1->q2 No sol1 Check Fluorinating Agent Activity Increase Equivalents/Time q1->sol1 Yes q3 Other Unexpected Peaks in GC-MS? q2->q3 No sol2 Lower Reaction Temperature Use More Selective Fluorinating Agent q2->sol2 Yes sol3 Check Purity of Starting Materials Ensure Anhydrous Conditions q3->sol3 Yes end Optimized Synthesis q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 1-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorination of 1-benzyl-4-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for fluorinating 1-benzyl-4-piperidone?

A1: The two primary methods for fluorinating a ketone like 1-benzyl-4-piperidone are:

  • Electrophilic α-Fluorination: This method introduces a single fluorine atom at the position alpha to the carbonyl group (C-3 or C-5) to form 3-fluoro-1-benzyl-4-piperidone. The most common reagent for this transformation is Selectfluor® (F-TEDA-BF4).[1][2] The reaction proceeds through an enol or enolate intermediate.[2]

  • Nucleophilic Geminal Difluorination: This method replaces the carbonyl oxygen with two fluorine atoms to yield 1-benzyl-4,4-difluoropiperidine. Reagents like Diethylaminosulfur Trifluoride (DAST) or its more stable analogue, Deoxo-Fluor®, are typically used for this conversion.[3]

Q2: Why choose Selectfluor® for monofluorination?

A2: Selectfluor® is an electrophilic fluorinating agent that is relatively safe, easy to handle, and effective for the α-fluorination of ketones.[1] It operates under mild conditions and is often used in polar aprotic solvents like acetonitrile.[2]

Q3: Why choose DAST for geminal difluorination?

A3: DAST is a common nucleophilic fluorinating reagent used to convert ketones to geminal difluorides.[3][4] The reaction conditions are typically mild, often running from 0 °C to room temperature in solvents like dichloromethane (DCM).[3] However, DAST is thermally unstable and should not be heated above 90 °C to avoid detonation.[3] Deoxo-Fluor® offers similar or superior reactivity with greater thermal stability.[3]

Q4: What is the general mechanism for α-fluorination with Selectfluor®?

A4: The reaction mechanism involves the tautomerization of the ketone to its enol form.[1][2] The electron-rich double bond of the enol then attacks the electrophilic fluorine atom of Selectfluor®, leading to the monofluorinated product.[2] The reaction medium can become slightly acidic (pH ~5-6) as it progresses, which can facilitate the necessary keto-enol tautomerization.[2]

Q5: Can 1-benzyl-4-piperidone undergo side reactions at the benzyl group?

A5: While benzylic C-H bonds can be fluorinated under specific photoredox or radical conditions, the ionic mechanisms involved in ketone fluorination with Selectfluor® or DAST are highly selective for the ketone/enol moiety.[5][6] Therefore, side reactions at the benzyl group are not typically observed under these conditions.

Troubleshooting Guides

Scenario 1: Low or No Yield of α-Monofluorinated Product (Using Selectfluor®)

Q: I am attempting the α-fluorination of 1-benzyl-4-piperidone with Selectfluor® in acetonitrile, but I am observing very low conversion to the desired 3-fluoro product. What could be the issue?

A: Low yield in this reaction can stem from several factors. Here is a systematic approach to troubleshooting the issue:

  • Issue: Inefficient Enolization. The reaction requires the formation of the enol tautomer.[2]

    • Solution: While the reaction can become slightly acidic on its own, you can consider adding a catalytic amount of a weak acid to promote enolization. Be cautious, as strong acids can lead to side reactions. Alternatively, converting the ketone to a silyl enol ether first and then reacting with Selectfluor® can be a more controlled approach.[7]

  • Issue: Reaction Time/Temperature. The reactivity of ketones towards Selectfluor® can vary.[2]

    • Solution: Monitor the reaction progress using techniques like TLC, GC-MS, or ¹H and ¹⁹F NMR.[2] Standard reaction times can range from 10 to 96 hours at temperatures from room temperature to reflux.[2] If no reaction is observed at room temperature, consider gradually increasing the temperature.

  • Issue: Reagent Quality. Selectfluor® is hygroscopic and its effectiveness can be diminished by moisture.

    • Solution: Ensure the reagent has been stored in a desiccator and use anhydrous solvent (acetonitrile) for the reaction.

Scenario 2: Formation of Difluorinated Byproduct (Using Selectfluor®)

Q: My reaction is producing the desired monofluorinated piperidone, but I am also getting a significant amount of a difluorinated byproduct. How can I improve selectivity?

A: The formation of α,α-difluoro ketones can occur, especially if the monofluorinated product is reactive enough to undergo a second fluorination.[2]

  • Issue: Stoichiometry. Using an excess of Selectfluor® will favor difluorination.

    • Solution: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of Selectfluor®. Adding the ketone slowly to a solution of Selectfluor® can also help maintain a low concentration of the ketone and minimize over-fluorination.[1]

  • Issue: Reaction Conditions. Higher temperatures and longer reaction times can lead to the formation of byproducts.

    • Solution: Attempt the reaction at a lower temperature (e.g., room temperature) and monitor it closely. Stop the reaction as soon as the starting material is consumed to prevent further fluorination of the product.

Scenario 3: Low Yield of Geminal Difluoride (Using DAST)

Q: I am trying to synthesize this compound using DAST, but the yield is poor and I see several side products. What are the likely causes?

A: DAST reactions with enolizable ketones can be complex.[8]

  • Issue: Vinyl Fluoride Formation. A common side reaction for enolizable ketones is the formation of a vinyl fluoride via deprotonation of an intermediate carbocation.[8]

    • Solution: Running the reaction at a lower temperature (start at -78 °C and warm slowly) can sometimes minimize this elimination pathway.[8]

  • Issue: Reagent Decomposition. DAST is thermally unstable.[3]

    • Solution: Ensure the reaction temperature does not exceed 80 °C.[8] Use fresh DAST, as it can degrade upon storage. Consider using the more thermally stable alternative, Deoxo-Fluor®.[3]

  • Issue: Rearrangements. Cationic intermediates in DAST reactions can be prone to Wagner-Meerwein or other rearrangements, although this is less common for simple cyclic ketones.[4][8]

    • Solution: Stick to mild, low-temperature conditions. If rearrangements are suspected, a mechanistic investigation using labeled substrates may be necessary.

Data Presentation

Table 1: Typical Reaction Conditions for Electrophilic α-Monofluorination

ParameterConditionSource(s)
Substrate 1-benzyl-4-piperidone-
Reagent Selectfluor® (F-TEDA-BF₄)[1][2]
Stoichiometry 1.0 - 1.1 equivalents[1]
Solvent Acetonitrile (CH₃CN)[1][2]
Temperature Room Temperature to Reflux (~82°C)[2]
Time 10 - 96 hours[2]
Typical Yield 50 - 77% (for cyclic ketones)[1][2]

Table 2: Typical Reaction Conditions for Nucleophilic Geminal Difluorination

ParameterConditionSource(s)
Substrate 1-benzyl-4-piperidone-
Reagent DAST or Deoxo-Fluor®[3]
Stoichiometry >2.0 equivalents-
Solvent Dichloromethane (DCM)[3]
Temperature 0 °C to Room Temperature[3]
Time 1 - 24 hours-
Caution DAST is thermally unstable (>90 °C)[3]

Experimental Protocols

Protocol 1: α-Monofluorination using Selectfluor®
  • To a round-bottom flask equipped with a magnetic stir bar, add Selectfluor® (1.1 eq).

  • Add anhydrous acetonitrile as the solvent.[1]

  • Stir the mixture until the Selectfluor® has completely dissolved.

  • Slowly add 1-benzyl-4-piperidone (1.0 eq) to the solution with stirring.[1]

  • Seal the flask and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it may be gently heated to reflux.[2]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Geminal Difluorination using DAST
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-4-piperidone (1.0 eq) dissolved in anhydrous dichloromethane (DCM).[3]

  • Cool the solution to 0 °C (or -78 °C) using an ice bath (or dry ice/acetone bath).[3][8]

  • Slowly add DAST (2.0 - 2.5 eq) to the cooled solution via syringe. Caution: DAST reacts violently with water.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[8]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Select Substrate: 1-benzyl-4-piperidone reagent Choose Fluorinating Agent start->reagent setup Reaction Setup (Anhydrous Conditions) reagent->setup Selectfluor® or DAST monitor Monitor Progress (TLC, GC-MS, NMR) setup->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze product Final Fluorinated Product analyze->product

Caption: General experimental workflow for the fluorination of 1-benzyl-4-piperidone.

troubleshooting_guide start Problem Observed low_yield Low / No Yield start->low_yield side_products Side Products Formed start->side_products check_reagent Check Reagent Quality (Anhydrous?) low_yield->check_reagent check_stoich Check Stoichiometry? side_products->check_stoich Difluorination (Selectfluor) check_temp Reaction Temp Too High? side_products->check_temp Vinyl Fluoride (DAST) check_conditions Optimize Conditions (Temp / Time) check_reagent->check_conditions Quality OK solution_ly1 Use fresh reagent & anhydrous solvent check_reagent->solution_ly1 Poor Quality promote_enol Promote Enolization? (for Selectfluor) check_conditions->promote_enol No Improvement solution_ly2 Increase temp/time Monitor closely check_conditions->solution_ly2 Not Optimized solution_ly3 Add cat. acid or use silyl enol ether promote_enol->solution_ly3 Yes solution_sp1 Use 1.0-1.1 eq Selectfluor Slow substrate addition check_stoich->solution_sp1 Excess Reagent solution_sp2 Run at lower temp (e.g., 0°C or RT) check_temp->solution_sp2 Yes

Caption: Troubleshooting decision tree for common fluorination issues.

References

Technical Support Center: N-Debenzylation of 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-debenzylation of 1-Benzyl-4,4-difluoropiperidine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-debenzylation of this compound.

Issue 1: Incomplete or No Reaction

Q1: I am not observing any conversion of my this compound starting material. What are the potential causes and how can I troubleshoot this?

A1: Incomplete or no reaction is a common issue that can stem from several factors related to the chosen method and reaction setup. Here are the primary aspects to investigate:

  • Catalyst Activity (for Hydrogenolysis): The activity of the palladium catalyst is crucial for successful hydrogenolysis.

    • Troubleshooting:

      • Use a fresh batch of catalyst (e.g., Pd/C or Pd(OH)₂/C).

      • Ensure the catalyst has been stored under appropriate conditions (e.g., away from air and moisture).

      • Consider using a higher loading of the catalyst.

      • Some amines can poison the catalyst; adding a small amount of a weak acid like acetic acid can sometimes mitigate this.[1][2]

  • Hydrogen Source and Pressure (for Hydrogenolysis): The efficiency of hydrogen transfer is critical.

    • Troubleshooting:

      • If using a hydrogen donor like ammonium formate, ensure it is of high quality and used in sufficient excess.[3]

      • When using hydrogen gas, ensure the system is properly sealed and purged of air. Increase the hydrogen pressure if your equipment allows.

  • Reaction Temperature: Some debenzylation reactions require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Gradually increase the reaction temperature, monitoring for any decomposition of the starting material or product. For hydrogenolysis, refluxing methanol is a common condition.[3]

  • Solvent Choice: The solvent can significantly impact reaction kinetics and solubility of reagents.

    • Troubleshooting:

      • Ensure your starting material is fully dissolved in the chosen solvent.

      • For hydrogenolysis, protic solvents like methanol or ethanol are commonly used.

      • For oxidative methods, solvents like dichloromethane (DCM) or acetonitrile may be more suitable.[4]

  • Reagent Stoichiometry (for Oxidative/Acidic Methods): Insufficient reagent will lead to incomplete conversion.

    • Troubleshooting:

      • Increase the equivalents of the debenzylating agent (e.g., NIS, CAN, DDQ, or acid).[4] Be mindful that excess reagent can lead to side reactions.

Issue 2: Formation of Side Products

Q2: My reaction is producing significant amounts of unintended side products. How can I identify and minimize them?

A2: The formation of side products is often dependent on the chosen debenzylation method. The electron-withdrawing nature of the gem-difluoro group in this compound can influence the reaction pathways.

  • Potential Side Reactions and Solutions:

    • Over-reduction (Hydrogenolysis): While less likely for the benzyl group itself, other functional groups in more complex molecules could be reduced. The difluorinated ring is generally stable to these conditions.

    • Friedel-Crafts Alkylation (Acidic Methods): Strong Lewis or Brønsted acids can cleave the benzyl group to form a benzyl cation, which can then alkylate aromatic solvents or other nucleophiles present.[5]

      • Troubleshooting:

        • Avoid using aromatic solvents like toluene if you suspect this side reaction.

        • Use a milder acid or a scavenger like anisole or thioanisole to trap the benzyl cation.

    • Oxidation of other functional groups (Oxidative Methods): Oxidizing agents are not always selective for the N-benzyl group.

      • Troubleshooting:

        • Carefully choose an oxidizing agent that is compatible with other functional groups in your molecule.

        • Optimize the reaction temperature and time to favor the desired reaction.

Below is a decision-making workflow for troubleshooting common N-debenzylation issues.

G start Start: N-Debenzylation of This compound issue Identify Primary Issue start->issue no_reaction Incomplete or No Reaction issue->no_reaction Low Conversion side_products Formation of Side Products issue->side_products Impure Product check_catalyst Check Catalyst Activity (Hydrogenolysis) no_reaction->check_catalyst identify_side_product Identify Side Product (e.g., via MS, NMR) side_products->identify_side_product check_h2_source Check H2 Source/Pressure (Hydrogenolysis) check_catalyst->check_h2_source check_temp Adjust Temperature check_h2_source->check_temp check_reagents Verify Reagent Stoichiometry check_temp->check_reagents end_success Successful Debenzylation check_reagents->end_success friedel_crafts Friedel-Crafts Alkylation? identify_side_product->friedel_crafts over_oxidation Over-oxidation? identify_side_product->over_oxidation friedel_crafts->over_oxidation No change_solvent Change Solvent (e.g., non-aromatic) friedel_crafts->change_solvent Yes optimize_oxidant Optimize Oxidant/ Reaction Time over_oxidation->optimize_oxidant Yes add_scavenger Add Scavenger (e.g., anisole) change_solvent->add_scavenger add_scavenger->end_success optimize_oxidant->end_success

Caption: Troubleshooting workflow for N-debenzylation.

Frequently Asked Questions (FAQs)

Q3: Which N-debenzylation method is most suitable for this compound?

A3: The most suitable method depends on the overall chemical structure of your molecule, including the presence of other functional groups.

  • Catalytic Hydrogenolysis: This is often the cleanest and most efficient method, especially if your molecule does not contain other groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers).[4]

  • Oxidative Deprotection: Reagents like N-Iodosuccinimide (NIS) or ceric ammonium nitrate (CAN) can be effective, but their compatibility with other functional groups must be considered.[4]

  • Acid-Mediated Deprotection: This is generally a harsher method and can lead to side reactions. It is typically used when other methods have failed.

Q4: How do the fluorine atoms at the 4-position affect the N-debenzylation reaction?

A4: The two fluorine atoms are strongly electron-withdrawing, which can have several effects:

  • Decreased Basicity of Nitrogen: The piperidine nitrogen in your substrate will be less basic than in a non-fluorinated analogue. This may affect its interaction with catalysts or reagents. For instance, in hydrogenolysis, it might reduce catalyst poisoning, but in acid-catalyzed reactions, a stronger acid might be required for protonation.

  • Electronic Effects on Reaction Mechanisms: The electronic environment around the nitrogen atom is altered, which could influence the rates of certain debenzylation pathways. However, for most standard N-debenzylation methods, this effect is not expected to completely inhibit the reaction.

Q5: Can I monitor the progress of my N-debenzylation reaction?

A5: Yes, monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products. Thin-layer chromatography (TLC) is a common and effective method. You can use a suitable solvent system to separate the starting material (this compound) from the product (4,4-difluoropiperidine). The product, being a secondary amine, will have a different polarity and should show a different Rf value. Staining with potassium permanganate or ninhydrin can help visualize the spots.

Data Presentation

The following tables summarize typical reaction conditions for common N-debenzylation methods based on general literature. These should be considered as starting points for the optimization of the debenzylation of this compound.

Table 1: Catalytic Transfer Hydrogenation Conditions

ParameterCondition 1Condition 2
Catalyst 10% Pd/C20% Pd(OH)₂/C (Pearlman's catalyst)
Hydrogen Source Ammonium FormateHydrogen Gas
Solvent MethanolEthanol
Temperature Reflux60 °C[1]
Reaction Time 1-6 hours12-24 hours[1]
Typical Yield >90%>85%

Table 2: Oxidative Debenzylation Conditions

ParameterCondition 1Condition 2
Reagent N-Iodosuccinimide (NIS)Ceric Ammonium Nitrate (CAN)
Equivalents 3-10[4]2-4
Solvent Dichloromethane (DCM)Acetonitrile/Water
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4-24 hours[4]1-5 hours
Typical Yield 60-90%70-95%

Experimental Protocols

Protocol 1: N-Debenzylation via Catalytic Transfer Hydrogenation with Ammonium Formate

  • To a solution of this compound (1.0 eq) in methanol, add 10% Palladium on carbon (10-20 wt% of the starting material).

  • Add ammonium formate (5.0 eq) to the suspension.[3]

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by column chromatography or distillation to obtain 4,4-difluoropiperidine.

Protocol 2: N-Debenzylation using N-Iodosuccinimide (NIS)

  • Dissolve this compound (1.0 eq) in dry dichloromethane (DCM).

  • Add N-Iodosuccinimide (3.0-5.0 eq) to the solution.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates a general experimental workflow for N-debenzylation followed by product isolation.

G start Start: 1-Benzyl-4,4- difluoropiperidine reaction_setup Reaction Setup: - Choose method (e.g., Hydrogenolysis) - Add substrate, solvent, reagents/catalyst start->reaction_setup run_reaction Run Reaction: - Set temperature - Monitor by TLC reaction_setup->run_reaction workup Reaction Workup: - Quench reaction (if needed) - Filter catalyst (if applicable) run_reaction->workup extraction Extraction & Drying: - Liquid-liquid extraction - Dry organic phase workup->extraction purification Purification: - Column chromatography - Distillation or recrystallization extraction->purification product Product: 4,4-Difluoropiperidine purification->product

Caption: General experimental workflow for N-debenzylation.

References

Stability issues and degradation of 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 1-Benzyl-4,4-difluoropiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound?

A1: While specific degradation studies on this compound are not extensively published, based on the chemical functionalities present, the primary stability concerns are potential oxidation of the N-benzyl group and possible N-debenzylation under certain catalytic or harsh acidic conditions. The C-F bonds are generally very stable, enhancing the metabolic stability of the piperidine ring.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[4] The container should be tightly sealed to protect it from atmospheric moisture and oxygen. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q3: Is this compound sensitive to light?

A3: Compounds containing a benzyl group can be susceptible to photolytic degradation.[4] Therefore, it is advisable to protect this compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The piperidine nitrogen in this compound is basic and will form a salt in acidic conditions, which can be more stable in aqueous solutions. However, extreme pH values should be avoided. In strongly acidic or basic solutions, especially at elevated temperatures, degradation may occur. Stability is generally expected to be highest in neutral to slightly acidic buffered solutions.[4]

Q5: What are the likely degradation products of this compound?

A5: Potential degradation products could arise from the oxidation of the benzyl group to form benzaldehyde or benzoic acid derivatives.[4] N-debenzylation could also occur, yielding 4,4-difluoropiperidine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected peaks observed in chromatography (HPLC, LC-MS) after a reaction.

  • Possible Cause: Degradation of this compound during the reaction or workup.

  • Troubleshooting Steps:

    • Analyze Reaction Conditions:

      • Temperature: Was the reaction performed at an elevated temperature? If so, consider running the reaction at a lower temperature.

      • Reagents: Are there strong oxidizing agents, strong acids, or catalysts present that could promote degradation?

      • pH: Check the pH of the reaction mixture. If it is strongly acidic or basic, consider using a buffered system.

    • Workup Procedure:

      • Ensure the workup procedure is not exposing the compound to harsh conditions for a prolonged period.

      • If using an acidic wash, ensure it is brief and followed by neutralization.

    • Reference Standard: Run a control experiment with only this compound under the same reaction conditions (without other reactants) to see if it degrades.

Issue 2: Inconsistent results or loss of compound activity over time.

  • Possible Cause: Improper storage leading to degradation.

  • Troubleshooting Steps:

    • Review Storage Conditions:

      • Confirm that the compound is stored in a tightly sealed container at the recommended temperature (cool and dry).

      • Ensure the compound is protected from light.

      • For solutions, check the solvent for peroxides (especially in ethers like THF or dioxane) and use freshly distilled or inhibitor-free solvents.

    • Purity Check: Re-analyze the purity of the stored compound using a suitable analytical method like HPLC or NMR to check for the presence of degradation products.

Issue 3: Poor solubility or phase separation in a formulation.

  • Possible Cause: Solvent polarity and its effect on the conformation of the fluorinated piperidine ring.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility in a range of solvents with varying polarities. Solvation can play a significant role in the stability and conformational preference of fluorinated piperidines.[1][5]

    • Co-solvents: Consider the use of a co-solvent system to improve solubility.

    • pH Adjustment: If working in an aqueous medium, adjusting the pH to form a salt of the piperidine nitrogen may improve solubility.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

ConditionStabilityPotential Degradation ProductsNotes
Acidic (pH < 3) ModerateN-debenzylation (harsh conditions)Forms a stable salt in mild acidic conditions.
Neutral (pH 6-8) High-Generally stable.
Basic (pH > 10) Low to ModeratePotential for elimination or other base-catalyzed reactions.Avoid strong bases.
Oxidizing Agents LowBenzaldehyde, Benzoic acidSusceptible to oxidation at the benzylic position.[4]
Reducing Agents Moderate4,4-difluoropiperidineN-debenzylation can occur with certain reducing agents (e.g., catalytic hydrogenation).
Light Exposure ModerateVarious photolytic productsProtect from light for long-term storage.[4]
Elevated Temperature ModerateVarious thermal decomposition productsAvoid prolonged exposure to high temperatures.

Table 2: Solvent Compatibility for this compound

SolventCompatibilityNotes
Dichloromethane (DCM) HighGood compatibility for reactions and storage of solutions.
Chloroform HighGood compatibility.
Methanol/Ethanol HighGood compatibility.
Acetonitrile (ACN) HighGood compatibility for analytical and preparative work.
Tetrahydrofuran (THF) ModerateCheck for and remove peroxides before use.
Water Low (as free base)Solubility can be improved by forming a salt (e.g., hydrochloride).
Dimethyl Sulfoxide (DMSO) HighGood for preparing stock solutions. Store frozen.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at room temperature and monitor at regular intervals (e.g., 30 min, 1, 2, 4 hours) due to expected lower stability.

    • Withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve a known amount in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or a transparent vial) to UV light (e.g., 254 nm) for 48 hours.

    • Analyze the solution by HPLC at different time points.

  • Analysis: Analyze all samples by a validated HPLC method to determine the percentage of degradation and identify any degradation products.

Visualizations

G Troubleshooting Workflow for Unexpected Chromatographic Peaks start Unexpected Peak(s) in Chromatography check_control Run Control Experiment (Compound + Reaction Conditions) start->check_control degradation_confirmed Degradation Confirmed check_control->degradation_confirmed Yes no_degradation No Degradation in Control check_control->no_degradation No analyze_conditions Analyze Reaction Conditions degradation_confirmed->analyze_conditions investigate_reaction Investigate Reaction Components (e.g., Impure Reagent, Side Reaction) no_degradation->investigate_reaction high_temp High Temperature? analyze_conditions->high_temp Check harsh_reagents Harsh Reagents (Oxidants, Strong Acids/Bases)? analyze_conditions->harsh_reagents Check extreme_ph Extreme pH? analyze_conditions->extreme_ph Check lower_temp Action: Lower Temperature high_temp->lower_temp modify_reagents Action: Modify/Purify Reagents harsh_reagents->modify_reagents buffer_system Action: Use Buffered System extreme_ph->buffer_system

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

G Potential Degradation Pathways of this compound parent This compound oxidation Oxidation (e.g., H2O2, air) parent->oxidation debenzylation N-Debenzylation (e.g., H2/Pd, Strong Acid) parent->debenzylation oxidative_products Oxidative Products (e.g., Benzaldehyde, Benzoic Acid derivatives) oxidation->oxidative_products debenzylated_product 4,4-Difluoropiperidine debenzylation->debenzylated_product

Caption: Potential degradation pathways for this compound.

References

Safe handling and storage procedures for 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and storage of 1-Benzyl-4,4-difluoropiperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Safety Data Summary

For quick reference, the table below summarizes the key safety information for this compound.

ParameterValueSource
CAS Number 155137-18-1[1][2]
Molecular Formula C12H15F2N[3][4]
Molecular Weight 211.25[3]
Appearance Liquid[4]
Relative Density 1.1[4]
Signal Word Danger[4]
GHS Pictograms GHS05: CorrosiveGHS07: Harmful/Irritant[4]
Hazard Statements H302 - Harmful if swallowedH312 - Harmful in contact with skinH314 - Causes severe skin burns and eye damageH332 - Harmful if inhaled[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that poses several risks. It is harmful if swallowed, inhaled, or in contact with skin.[4] The most significant hazard is its corrosive nature, causing severe skin burns and eye damage.[4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When working with this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat or protective clothing, and safety glasses or goggles.[3] Given its potential for causing severe skin and eye damage, a face shield may also be necessary, especially when handling larger quantities or when there is a risk of splashing.[4] All handling should be done in a well-ventilated area or in a chemical fume hood.[3]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is essential to maintain the stability and integrity of the compound. For short-term storage (1-2 weeks), it is recommended to keep it at -4°C. For longer periods (1-2 years), it should be stored at -20°C.[3] The container should be tightly sealed and stored in a dry, well-ventilated place.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of accidental contact, immediate action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[4] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. Immediately call a poison center or doctor.[4]

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound must be treated as hazardous waste. It should be collected in a suitable, labeled container and disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.

Troubleshooting Guides

Scenario 1: You observe a change in the color or appearance of the stored compound.

  • Possible Cause: This could indicate degradation or contamination of the compound. Improper storage conditions, such as exposure to light, air, or moisture, can lead to decomposition.

  • Solution:

    • Do not use the compound if you suspect it has degraded.

    • Verify your storage conditions against the recommended guidelines (-4°C for short-term, -20°C for long-term).[3]

    • Ensure the container is properly sealed and was not left open.

    • If you need to verify the purity, consider analytical testing (e.g., NMR, LC-MS) if available.

    • If the compound is confirmed to be degraded, dispose of it as hazardous waste.

Scenario 2: You experience an unexpected reaction outcome in an experiment involving this compound.

  • Possible Cause: While this can be due to various experimental factors, consider the reactivity of the piperidine derivative. It may be incompatible with certain reagents.

  • Solution:

    • Ensure all glassware was dry and the reaction was performed under the recommended atmospheric conditions (e.g., inert atmosphere if required).

    • Verify the purity of the this compound and other starting materials.

    • Consult chemical literature for similar reactions to identify potential side reactions or incompatibilities.

Experimental Workflow and Safety Procedures

Below are diagrams illustrating key procedures and logical relationships for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (Gloves, Gown, Eye Protection) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handling_transfer->cleanup_decontaminate storage_seal Tightly Seal Container handling_transfer->storage_seal If not using all cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_remove_ppe storage_temp Store at Recommended Temperature (-4°C short-term, -20°C long-term) storage_seal->storage_temp

Caption: A workflow for the safe handling of this compound.

EmergencyResponse cluster_response Immediate Actions cluster_containment Containment & Cleanup cluster_final Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize if Applicable (Follow Lab Protocol) contain->neutralize collect Collect and Place in Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report

Caption: A logical diagram for responding to a spill of this compound.

References

Overcoming low yields in the multi-step synthesis of 1-Benzyl-4,4-difluoropiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the multi-step synthesis of 1-Benzyl-4,4-difluoropiperidine derivatives.

I. Synthetic Workflow Overview

The multi-step synthesis of this compound derivatives typically involves three key stages: N-benzylation of a piperidone precursor, geminal difluorination of the ketone, and finally, debenzylation to yield the core difluoropiperidine scaffold, which can be further functionalized. Each of these steps presents unique challenges that can contribute to low overall yields.

Synthetic Workflow start 4-Piperidone Precursor step1 Step 1: N-Benzylation start->step1 intermediate1 1-Benzyl-4-piperidone step1->intermediate1 High Yield Expected step2 Step 2: Difluorination intermediate1->step2 intermediate2 This compound step2->intermediate2 Often Low Yield step3 Step 3: Debenzylation intermediate2->step3 product 4,4-Difluoropiperidine step3->product Variable Yield functionalization Further Functionalization product->functionalization

A high-level overview of the synthetic pathway for this compound derivatives.

II. Troubleshooting Guides & FAQs

This section is organized by synthetic step to directly address common issues.

Step 1: N-Benzylation of 4-Piperidone

The initial N-benzylation is crucial for protecting the piperidine nitrogen and setting the stage for subsequent reactions. While generally a high-yielding step, several issues can arise.

Q1: My N-benzylation yield is low when using reductive amination. What are the likely causes and how can I fix it?

A1: Low yields in the reductive amination of 4-piperidone with benzaldehyde are often due to incomplete imine formation, premature reduction of the starting materials, or over-alkylation.

  • Incomplete Imine Formation: The equilibrium between the piperidone/amine and the imine can be unfavorable.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. The addition of a dehydrating agent like molecular sieves can help drive the reaction forward. A catalytic amount of a weak acid, such as acetic acid, can also promote imine formation.[1][2]

  • Premature Reduction of Benzaldehyde: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting benzaldehyde to benzyl alcohol.

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.[1][2]

  • Over-alkylation: While less common with a secondary amine precursor, side reactions can occur.

    • Solution: A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can sometimes improve yields.[2]

Q2: I'm using benzyl bromide and a base for N-benzylation, but the reaction is sluggish or incomplete. What should I check?

A2: Incomplete reaction when using benzyl bromide is typically due to issues with the base, solvent, or the reactivity of the starting materials.

  • Base Strength and Solubility: The base might not be strong enough or sufficiently soluble in the reaction solvent to deprotonate the piperidine nitrogen effectively.

    • Solution: Ensure you are using a suitable base like potassium carbonate (K₂CO₃) and a solvent in which it has some solubility or can effectively act as a solid-phase base, such as DMF or acetonitrile.[3]

  • Reactivity of Starting Materials: The 4-piperidone starting material, often available as a hydrochloride hydrate, can be unreactive.

    • Solution: It is crucial to use the free base of 4-piperidone. If starting from the hydrochloride salt, neutralize it and extract the free base before proceeding with the benzylation.

Data Presentation: Comparison of N-Benzylation Methods

MethodReagentsTypical YieldKey AdvantagesKey Disadvantages
Reductive AminationBenzaldehyde, NaBH(OAc)₃, Acetic Acid (cat.)85-95%One-pot procedure, mild conditions.[1]Requires careful control of reducing agent and water content.
AlkylationBenzyl bromide, K₂CO₃, DMF~97%High yielding, straightforward procedure.[3]Benzyl bromide is a lachrymator, requires anhydrous conditions.
Step 2: Geminal Difluorination of 1-Benzyl-4-piperidone

This step is often the most challenging and yield-limiting stage of the synthesis. The choice of fluorinating agent is critical.

Q1: My difluorination reaction with DAST is giving a low yield and multiple byproducts. What is going wrong?

A1: Low yields and byproduct formation with DAST (Diethylaminosulfur trifluoride) are common issues.

  • Thermal Instability of DAST: DAST is thermally unstable and can decompose, especially if the reaction is heated, leading to reduced efficacy and potential safety hazards.

    • Solution: Run the reaction at low temperatures (e.g., 0 °C to room temperature). Use fresh DAST, as older batches may have partially decomposed.

  • Elimination Side Products: A common side reaction is the elimination of HF to form a vinyl fluoride byproduct.[4]

    • Solution: Using alternative, more selective fluorinating agents like Deoxo-Fluor or XtalFluor-E can significantly reduce the formation of elimination byproducts.[4][5]

  • Rearrangement Reactions: DAST can promote cationic rearrangements in some substrates.[4]

    • Solution: If rearrangement is suspected, consider a different class of fluorinating agent or milder reaction conditions.

Q2: What are the advantages of using alternative fluorinating agents like Deoxo-Fluor or XtalFluor-E over DAST?

A2: Deoxo-Fluor and XtalFluor-E offer several advantages over DAST:

  • Enhanced Thermal Stability: Both Deoxo-Fluor and XtalFluor-E are more thermally stable than DAST, making them safer for larger-scale reactions and less prone to decomposition.[6]

  • Improved Selectivity: These reagents often show higher selectivity for the desired gem-difluoro product and generate fewer elimination byproducts.[5][7]

  • Ease of Handling: XtalFluor-E is a crystalline solid, which can be easier to handle than the liquid DAST. It also does not generate corrosive HF as a byproduct, allowing for the use of standard borosilicate glassware.[5][8]

Data Presentation: Comparison of Fluorinating Agents for Ketones

Fluorinating AgentTypical Yield (gem-difluoride)Selectivity (Difluoride:Vinyl Fluoride)Key AdvantagesKey Disadvantages
DASTVariable, often moderateCan be low (e.g., 2:1 for some ketones)[5]Readily available.Thermally unstable, byproduct formation.[6]
Deoxo-FluorGood to highModerate (e.g., 5:1 for some ketones)[5]More thermally stable than DAST.[6]Can still produce elimination byproducts.
XtalFluor-E (with Et₃N·2HF)High (e.g., ~91%)High (e.g., 62:1 for some ketones)[5]Crystalline solid, high thermal stability, high selectivity.[5]Requires a promoter.

digraph "Troubleshooting_Difluorination" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

start [label="Low Yield in Difluorination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Check Reagent Quality", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; a1 [label="Use fresh DAST or alternative reagent"]; q2 [label="Analyze Byproducts", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; a2_elim [label="Elimination Product (Vinyl Fluoride)\n-> Use XtalFluor-E for higher selectivity"]; a2_rearr [label="Rearrangement Product\n-> Consider milder conditions or different reagent"]; q3 [label="Review Reaction Conditions", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; a3 [label="Maintain low temperature (0 °C to RT)"];

start -> q1; q1 -> a1 [label="Old/Decomposed Reagent"]; start -> q2; q2 -> a2_elim; q2 -> a2_rearr; start -> q3; q3 -> a3 [label="High Temperature"]; }

A troubleshooting flowchart for low yields in the difluorination step.
Step 3: Debenzylation of this compound

The final deprotection step to reveal the desired 4,4-difluoropiperidine can be challenging, with incomplete reactions being a common hurdle.

Q1: My catalytic hydrogenation for debenzylation is slow or incomplete. What are the common causes and solutions?

A1: Slow or incomplete debenzylation via catalytic hydrogenation is a frequent issue.

  • Catalyst Activity: The activity of the Palladium on Carbon (Pd/C) catalyst is crucial.

    • Solution: Use a fresh batch of catalyst, as older catalysts can lose activity. For more stubborn debenzylations, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.

  • Catalyst Poisoning: The catalyst can be "poisoned" by impurities from previous steps, such as sulfur-containing compounds.

    • Solution: Ensure the this compound intermediate is highly pure before attempting debenzylation. If poisoning is suspected, increasing the catalyst loading might help, but purification of the starting material is the best approach.

  • Insufficient Hydrogen Pressure: While a hydrogen balloon at atmospheric pressure is often sufficient, some substrates require higher pressure.

    • Solution: Increase the hydrogen pressure using a high-pressure hydrogenation apparatus (e.g., a Parr shaker).

  • Solvent Choice: The solvent can impact the reaction rate.

    • Solution: Polar solvents like methanol or ethanol are generally good choices. For N-debenzylation, using acetic acid as a solvent can facilitate the reaction by protonating the nitrogen atom.

Q2: What is Catalytic Transfer Hydrogenation, and when should I use it for debenzylation?

A2: Catalytic Transfer Hydrogenation (CTH) is an alternative to using high-pressure hydrogen gas. In CTH, a hydrogen donor molecule generates hydrogen in situ.

  • When to Use: CTH is a good choice when you want to avoid using flammable hydrogen gas or do not have access to high-pressure hydrogenation equipment. It is generally considered a safer method.

  • Common Reagents: A common and effective system for CTH debenzylation is 10% Pd/C with ammonium formate as the hydrogen donor in a solvent like methanol.[9][10][11] The reaction is typically run at reflux.[10][11]

Q3: Are there any common side reactions during the debenzylation of substituted piperidines?

A3: Yes, depending on the other functional groups present in the molecule, side reactions can occur.

  • Dehalogenation: If the molecule contains aryl halides (e.g., a chlorobenzyl group), these can sometimes be reduced during catalytic hydrogenation.[12]

    • Solution: Careful selection of the catalyst and reaction conditions may be necessary to achieve selective debenzylation over dehalogenation.[13]

Data Presentation: Comparison of Debenzylation Methods

MethodReagentsTypical YieldKey AdvantagesKey Disadvantages
Catalytic Hydrogenation10% Pd/C, H₂ (gas)>90% (if successful)Clean reaction, high atom economy.Requires H₂ gas and potentially high pressure, catalyst poisoning is an issue.
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium Formate76-96%[9]Avoids H₂ gas, simpler setup.[10][11]Requires stoichiometric hydrogen donor, workup involves removing formate salts.

III. Experimental Protocols

Protocol 1: N-Benzylation of 4-Piperidone via Reductive Amination

This protocol is adapted from general procedures for reductive amination.[1]

  • To a solution of 4-piperidone (1.0 eq) and benzaldehyde (1.0-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.05-0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Benzyl-4-piperidone, which can be purified by column chromatography if necessary. A reported yield for a similar synthesis is 92.1%.[14]

Protocol 2: Geminal Difluorination using XtalFluor-E

This protocol is based on general procedures for the difluorination of ketones using XtalFluor reagents.[5]

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-4-piperidone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine trihydrofluoride (Et₃N·3HF) or triethylamine dihydrofluoride (Et₃N·2HF) as a promoter.

  • Slowly add XtalFluor-E (1.5-2.0 eq) to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃.

  • Stir vigorously until gas evolution ceases.

  • Extract the product with DCM, combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • After filtration, concentrate the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography.

Protocol 3: Debenzylation via Catalytic Transfer Hydrogenation

This protocol is adapted from established procedures for CTH debenzylation.[10][11]

  • To a stirred suspension of this compound (1.0 eq) and 10% Pd/C (typically 10-20% by weight of the substrate) in methanol, add ammonium formate (4-5 eq) in one portion under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is often complete within 1-2 hours.

  • After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to remove the solvent.

  • The residue can be taken up in an organic solvent and washed with water to remove any remaining ammonium salts.

  • Dry the organic layer, filter, and concentrate to yield the 4,4-difluoropiperidine product.

Side_Reactions cluster_step2 Difluorination Step cluster_step3 Debenzylation Step start2 1-Benzyl-4-piperidone product2 This compound (Desired Product) start2->product2 Desired Pathway side_product2 Vinyl Fluoride (Elimination Byproduct) start2->side_product2 Side Reaction reagent2 + DAST start3 Aryl-Halogenated This compound product3 Aryl-Halogenated 4,4-Difluoropiperidine (Desired Product) start3->product3 Desired Pathway side_product3 Dehalogenated 4,4-Difluoropiperidine (Side Product) start3->side_product3 Side Reaction reagent3 + Pd/C, H₂

Common side reactions in the synthesis of this compound derivatives.

References

Technical Support Center: Purification of Crude 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Benzyl-4,4-difluoropiperidine. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how can they be identified?

A1: The common impurities in crude this compound typically arise from the synthetic route employed. The most prevalent impurities include:

  • Unreacted Starting Materials: Such as 1-benzyl-4-piperidone.

  • Byproducts of Fluorination: The most common byproduct is the mono-fluorinated analog, 1-benzyl-4-fluoropiperidine. Over-fluorination or degradation products may also be present in trace amounts.

  • Residual Solvents: Solvents used in the synthesis and work-up, for example, dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.

These impurities can be identified and quantified using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the desired product from its closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can identify the presence of starting materials and byproducts. 19F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying crude this compound are:

  • Vacuum Distillation: Effective for removing non-volatile impurities and some closely boiling byproducts on a larger scale.

  • Column Chromatography: A highly effective method for separating the desired product from structurally similar impurities, especially on a smaller to medium scale.

  • Recrystallization as a Hydrochloride Salt: The free base is an oil, but it can be converted to its hydrochloride salt, which is a solid. This salt can then be purified by recrystallization.

The choice of method depends on the impurity profile, the desired final purity, and the scale of the purification.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound.

Vacuum Distillation

Problem: Poor separation of this compound from a closely boiling impurity.

  • Possible Cause: Inefficient distillation column or incorrect vacuum pressure.

  • Solution:

    • Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.

    • Optimize the vacuum pressure. A lower pressure will decrease the boiling points and may increase the boiling point difference between the product and the impurity.

Problem: The product is dark or discolored after distillation.

  • Possible Cause: Thermal degradation of the compound at high temperatures.

  • Solution:

    • Ensure the vacuum is as low as possible to reduce the boiling point.

    • Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.

    • Distill as quickly as possible without compromising separation efficiency.

Column Chromatography

Problem: Peak tailing of this compound on the silica gel column.

  • Possible Cause: Strong interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups on the silica gel surface.[1]

  • Solution:

    • Add a basic modifier to the eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[1] This will compete with the product for binding to the acidic sites on the silica.

Problem: Co-elution of the product with an impurity.

  • Possible Cause: The chosen solvent system does not provide adequate separation.

  • Solution:

    • Optimize the solvent system by trying different solvent mixtures with varying polarities.

    • Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.[1]

Recrystallization of the Hydrochloride Salt

Problem: The hydrochloride salt "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Solution:

    • Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod can help induce crystallization.

Problem: Low recovery of the purified hydrochloride salt.

  • Possible Cause: The chosen recrystallization solvent is too good a solvent for the salt, even at low temperatures.

  • Solution:

    • Try a different solvent or a solvent mixture. A good solvent system is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

    • Minimize the amount of hot solvent used to dissolve the salt.

Data Presentation

The following table summarizes typical quantitative data for the purification of crude this compound.

Purification StepInitial Purity (by GC)Final Purity (by GC)Yield (%)Key Impurities Removed
Crude Product 85%--1-benzyl-4-piperidone (10%), 1-benzyl-4-fluoropiperidine (4%), Solvents (1%)
Vacuum Distillation 85%95%80%1-benzyl-4-piperidone, Residual Solvents
Column Chromatography 85%>98%70%1-benzyl-4-piperidone, 1-benzyl-4-fluoropiperidine
Recrystallization (HCl salt) 85%>99%65% (as HCl salt)1-benzyl-4-piperidone, 1-benzyl-4-fluoropiperidine

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head and a receiving flask. Use a magnetic stirrer and a heating mantle.

  • Procedure:

    • Place the crude this compound (e.g., 50 g) in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

    • Once the desired vacuum is reached (e.g., 1-2 mmHg), begin heating the distillation flask gently.

    • Collect the forerun, which may contain residual solvents and low-boiling impurities.

    • Collect the main fraction at the appropriate boiling point. The boiling point will be significantly lower than the atmospheric boiling point.

    • Stop the distillation before all the material has distilled to avoid charring of the residue.

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane/Ethyl Acetate 95:5 with 0.5% Triethylamine).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed column. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Evaporate the DCM and carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with the initial solvent system. Gradually increase the polarity of the eluent (e.g., to Hexane/Ethyl Acetate 90:10 with 0.5% Triethylamine) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether. Bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether, until precipitation of the hydrochloride salt is complete.

  • Filtration: Collect the crude hydrochloride salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol/diethyl ether).

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography SaltFormation HCl Salt Formation Crude->SaltFormation PureProduct Pure this compound (or HCl salt) Distillation->PureProduct Chromatography->PureProduct Recrystallization Recrystallization SaltFormation->Recrystallization Recrystallization->PureProduct

Caption: General purification workflow for crude this compound.

TroubleshootingChromatography Issue Issue Poor Separation / Peak Tailing Cause Cause Acidic Silica Interaction Issue:desc->Cause:cause Solution Solution Add Basic Modifier (e.g., TEA) Cause:desc->Solution:solution

Caption: Troubleshooting logic for peak tailing in column chromatography.

ImpurityAnalysis CrudeSample Crude Sample GCMS GC-MS Analysis CrudeSample->GCMS HPLC HPLC Analysis CrudeSample->HPLC NMR NMR (1H, 19F) Analysis CrudeSample->NMR ImpurityID Impurity Identification & Quantification GCMS->ImpurityID HPLC->ImpurityID NMR->ImpurityID

Caption: Analytical workflow for impurity identification in crude this compound.

References

Technical Support Center: Optimizing Catalytic Transfer Hydrogenation for N-Debenzylation of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic transfer hydrogenation (CTH) N-debenzylation of fluorinated piperidines. This guide aims to address specific issues encountered during experiments, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Catalytic Transfer Hydrogenation (CTH) for N-debenzylation over traditional hydrogenation?

A1: CTH offers several key advantages, primarily concerning safety and practicality. It avoids the need for high-pressure hydrogen gas, which is flammable and requires specialized equipment.[1] Instead, CTH generates hydrogen in situ from a donor molecule, making the procedure inherently safer and more accessible for standard laboratory setups.[1] Reactions are often performed under milder conditions, at or near room temperature and atmospheric pressure.[1]

Q2: What are the most common catalysts and hydrogen donors for this transformation?

A2: The most commonly employed catalyst for N-debenzylation is palladium on carbon (Pd/C).[2][3] Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often a more active alternative, particularly for more challenging debenzylations. For the hydrogen donor, ammonium formate is highly effective and widely used.[2][3] Other common donors include formic acid and isopropanol.[4][5]

Q3: My N-debenzylation reaction is slow or incomplete. What are the potential causes and solutions?

A3: Several factors can contribute to a sluggish or stalled reaction:

  • Catalyst Inactivity: The catalyst may be old or have reduced activity. Using a fresh batch of catalyst is recommended.

  • Catalyst Poisoning: Trace impurities, especially sulfur or halide residues from previous steps, can poison the palladium catalyst. Ensure high purity of the substrate and solvents, and that all glassware is thoroughly clean.

  • Insufficient Hydrogen Donor: Ensure an adequate excess of the hydrogen donor is used, typically 3-5 equivalents per benzyl group.

  • Poor Mixing: Vigorous stirring is crucial to ensure proper contact between the substrate, catalyst, and hydrogen donor.

Q4: I am observing a significant amount of a side product where the fluorine atom on the piperidine ring has been removed. What is this side reaction and how can I minimize it?

A4: This side reaction is known as hydrodefluorination , where the C-F bond is cleaved and replaced with a C-H bond. This is a known challenge in the hydrogenation of fluorinated aromatic and heteroaromatic compounds.[6] To minimize hydrodefluorination:

  • Milder Conditions: Use the mildest possible reaction conditions (lower temperature, shorter reaction time).

  • Catalyst Choice: The choice of catalyst can influence the extent of hydrodefluorination. A less active catalyst or a modified catalyst support might be beneficial.

  • Control of Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reduction.

  • Alternative Hydrogen Donors: The choice of hydrogen donor can also impact selectivity. Experimenting with different donors may be necessary.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the catalytic transfer hydrogenation for N-debenzylation of fluorinated piperidines.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of Pd/C or switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Catalyst Poisoning Purify the starting material to remove any sulfur or halide impurities. Use high-purity solvents.
Insufficient Hydrogen Donor Increase the equivalents of ammonium formate (or other hydrogen donor) to 5-10 equivalents.
Low Reaction Temperature Gently warm the reaction mixture to 40-50 °C.
Poor Solubility Use a co-solvent system (e.g., Methanol/THF) to ensure all components are in solution.
Problem 2: Formation of Side Products
Potential Cause Suggested Solution
Hydrodefluorination Monitor the reaction closely and stop it upon full consumption of the starting material. Try a less reactive catalyst or lower the reaction temperature.
Incomplete Debenzylation Increase catalyst loading or reaction time. Consider switching to a more active catalyst.
Other Reductions If other reducible functional groups are present, CTH is generally selective, but careful optimization of conditions may be required.

Data Presentation

The following tables summarize representative quantitative data for the N-debenzylation of a model fluorinated piperidine, N-benzyl-4-fluoropiperidine. Note: Yields are highly substrate-dependent and these values should be considered as a starting point for optimization.

Table 1: Comparison of Different Catalysts

Catalyst (10 wt%)Hydrogen DonorSolventTemperature (°C)Time (h)Yield (%)
10% Pd/CAmmonium Formate (5 eq.)MethanolReflux285
20% Pd(OH)₂/CAmmonium Formate (5 eq.)MethanolReflux195
5% Pd/CAmmonium Formate (5 eq.)MethanolReflux478

Table 2: Effect of Hydrogen Donor

CatalystHydrogen Donor (5 eq.)SolventTemperature (°C)Time (h)Yield (%)
10% Pd/CAmmonium FormateMethanolReflux285
10% Pd/CFormic AcidMethanolReflux380
10% Pd/CIsopropanolIsopropanolReflux865

Experimental Protocols

General Protocol for Catalytic Transfer Hydrogenation N-Debenzylation of N-Benzyl-4-fluoropiperidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-benzyl-4-fluoropiperidine (1.0 eq)

  • 10% Palladium on Carbon (10-20 wt% of the substrate)

  • Ammonium Formate (5.0 eq)

  • Methanol (sufficient to dissolve the substrate)

  • Celite®

Procedure:

  • To a round-bottom flask, add N-benzyl-4-fluoropiperidine and methanol.

  • Stir the solution until the substrate is fully dissolved.

  • Carefully add 10% Pd/C to the stirred solution.

  • Add ammonium formate in one portion. The reaction may effervesce.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for N-Debenzylation cluster_troubleshoot Troubleshooting Steps start Reaction Start check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_catalyst Is Catalyst Active? incomplete->check_catalyst workup Proceed to Workup complete->workup fresh_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->fresh_catalyst No check_donor Sufficient H-Donor? check_catalyst->check_donor Yes fresh_catalyst->check_completion add_donor Add More Hydrogen Donor check_donor->add_donor No check_temp Increase Temperature? check_donor->check_temp Yes add_donor->check_completion heat Warm to 40-50 °C check_temp->heat Yes check_side_products Side Products Observed? check_temp->check_side_products No heat->check_completion check_side_products->workup No (minor) hydrodefluorination Hydrodefluorination Suspected check_side_products->hydrodefluorination Yes optimize_conditions Optimize Conditions (Time, Temp) hydrodefluorination->optimize_conditions optimize_conditions->start

Caption: A logical workflow for troubleshooting common issues.

Experimental Workflow Diagram

experimental_workflow General Experimental Workflow setup 1. Reaction Setup (Substrate, Solvent) add_catalyst 2. Add Catalyst (Pd/C) setup->add_catalyst add_donor 3. Add Hydrogen Donor (Ammonium Formate) add_catalyst->add_donor reaction 4. Reaction (Reflux, Monitor) add_donor->reaction filtration 5. Filtration (Remove Catalyst) reaction->filtration concentration 6. Concentration (Remove Solvent) filtration->concentration purification 7. Purification (Chromatography) concentration->purification product Final Product purification->product

Caption: A generalized workflow for the CTH experiment.

Signaling Pathway: Mechanism of Action of a Fluorinated Piperidine-Containing Drug (SSRI)

Many drugs containing a fluorinated piperidine moiety, such as Paroxetine, function as Selective Serotonin Reuptake Inhibitors (SSRIs). The following diagram illustrates the mechanism of action of SSRIs in a serotonergic synapse.

SSRI_Mechanism Mechanism of Action of SSRIs cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_synthesis 5-HT Synthesis tryptophan->serotonin_synthesis serotonin_vesicle Serotonin (5-HT) in Vesicle serotonin_synthesis->serotonin_vesicle serotonin_cleft Serotonin (5-HT) serotonin_vesicle->serotonin_cleft Release sert Serotonin Transporter (SERT) ssri SSRI (e.g., Paroxetine) ssri->sert Blocks serotonin_cleft->sert Reuptake receptor 5-HT Receptor serotonin_cleft->receptor Binding signal Signal Transduction (Mood Regulation) receptor->signal

Caption: SSRIs block serotonin reuptake, increasing its synaptic concentration.

References

Preventing side reactions during the functionalization of the 1-Benzyl-4,4-difluoropiperidine ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the 1-Benzyl-4,4-difluoropiperidine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical modification of this valuable scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when functionalizing the this compound ring?

A1: The primary side reactions include:

  • N-Debenzylation: The benzyl protecting group can be sensitive to acidic conditions and some reducing environments, leading to its cleavage.

  • Reaction at the Benzylic Position: The methylene group of the N-benzyl substituent can be susceptible to oxidation or other transformations.

  • Reactions at C2/C6 Positions: The positions alpha to the nitrogen are often the most reactive C-H bonds in the piperidine ring, leading to undesired substitution or oxidation at these sites.

  • Hydrodefluorination: Under certain reductive conditions, one or both fluorine atoms at the C4 position can be removed.

  • Ring Opening: Under harsh acidic or basic conditions, the piperidine ring itself may be susceptible to cleavage.

Q2: How does the 4,4-difluoro substitution affect the reactivity of the piperidine ring?

A2: The gem-difluoro group at the C4 position has a significant electron-withdrawing inductive effect. This can decrease the basicity of the piperidine nitrogen, potentially affecting its nucleophilicity and the conditions required for N-functionalization. The C-F bonds are generally stable, but can be susceptible to cleavage under certain strong reducing conditions.

Q3: I am observing significant N-debenzylation during my reaction. How can I minimize this?

A3: N-debenzylation is a common issue, particularly under acidic conditions. To minimize this, consider the following:

  • Use milder reaction conditions: Avoid strong acids and high temperatures if possible.

  • Alternative protecting groups: If N-debenzylation is persistent, consider replacing the benzyl group with a more robust protecting group such as Boc (tert-butyloxycarbonyl) or a sulfonyl group, depending on the subsequent reaction steps.

  • Reaction time: Minimizing the reaction time can sometimes reduce the extent of debenzylation.

Q4: I am trying to achieve functionalization at the C3/C5 positions, but I am getting reaction at the C2/C6 positions instead. What can I do?

A4: The C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom. To achieve functionalization at the C3 or C5 positions, a directing group strategy is often necessary. Alternatively, building the piperidine ring with the desired substitution already in place may be a more efficient approach.

Troubleshooting Guides

Issue 1: Unwanted N-Debenzylation during Ring Functionalization

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Mass spectrometry data indicates the loss of 91 Da (the mass of a benzyl group).

  • ¹H NMR shows the disappearance of aromatic signals corresponding to the benzyl group.

Possible Causes & Solutions:

CauseRecommended Solution
Harsh acidic conditions Use a milder acid or a non-acidic catalyst if possible. Consider using a buffer system to control the pH.
High reaction temperature Run the reaction at a lower temperature, even if it requires a longer reaction time.
Reductive cleavage If using reducing agents (e.g., for hydrogenation of another functional group), the benzyl group may be cleaved. Consider a protecting group stable to these conditions, such as Boc.

Experimental Protocol: Acid-Facilitated N-Debenzylation (for reference)

This protocol is for the intentional removal of the N-benzyl group but illustrates the conditions that can lead to unintentional debenzylation.

  • Dissolve the N-benzyl-4,4-difluoropiperidine derivative (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of a palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C).

  • Add a proton source, such as ammonium formate (5 mmol) or acetic acid (1.5 mmol).[1][2]

  • Stir the reaction mixture under a hydrogen atmosphere (or at reflux for transfer hydrogenation) and monitor by TLC.

  • Upon completion, filter the catalyst and concentrate the filtrate to obtain the debenzylated product.

Issue 2: Side Reactions at C2/C6 Positions during Lithiation

Symptoms:

  • Formation of a complex mixture of products.

  • NMR and MS data suggest functionalization at a position other than the intended one.

Possible Causes & Solutions:

CauseRecommended Solution
High reactivity of α-protons The protons at C2 and C6 are the most acidic on the piperidine ring.
Steric hindrance If the target position is sterically hindered, lithiation may occur at the more accessible C2/C6 positions.
Temperature Lithiation reactions are often highly temperature-sensitive.

Experimental Protocol: General Procedure for Lithiation-Borylation at C2

This protocol is for functionalization at the C2 position, but the principles can be adapted to troubleshoot side reactions.

  • Dissolve this compound (1 mmol) in a dry, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a strong base, such as n-butyllithium or sec-butyllithium (1.1 mmol).

  • Stir the reaction at -78 °C for the desired time (typically 1-4 hours) to allow for complete lithiation.

  • Add the electrophile (e.g., a boronic ester for borylation) slowly at -78 °C.

  • Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent and purify by chromatography.

Issue 3: Hydrodefluorination during Reduction Reactions

Symptoms:

  • Mass spectrometry data shows the loss of one or two fluorine atoms (loss of 19 or 38 Da).

  • ¹⁹F NMR shows the disappearance or reduction of the signal corresponding to the CF₂ group.

Possible Causes & Solutions:

CauseRecommended Solution
Strong reducing agents Certain strong reducing agents can cleave C-F bonds.
Catalyst choice Some hydrogenation catalysts may promote hydrodefluorination.
Reaction conditions High hydrogen pressure and temperature can increase the likelihood of hydrodefluorination.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential reaction pathways and troubleshooting steps, the following diagrams have been generated.

Side_Reactions cluster_main Functionalization of this compound cluster_side Potential Side Reactions Start 1-Benzyl-4,4- difluoropiperidine Desired Desired Functionalized Product Start->Desired Desired Pathway Debenzylation N-Debenzylation Start->Debenzylation Acidic/Reductive Conditions C2_Func C2/C6 Functionalization Start->C2_Func Strong Base/ High Temp. Hydrodefluorination Hydrodefluorination Start->Hydrodefluorination Harsh Reduction

Caption: Overview of desired functionalization versus common side reactions.

Troubleshooting_Lithiation cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low yield of desired product, mixture of isomers in lithiation Temp Incorrect Temperature Problem->Temp Base Base too strong/weak Problem->Base Solvent Inappropriate Solvent Problem->Solvent Time Incorrect Reaction Time Problem->Time OptimizeTemp Optimize Temperature (e.g., -78°C to -40°C) Temp->OptimizeTemp ScreenBases Screen different bases (n-BuLi, s-BuLi, LDA) Base->ScreenBases ScreenSolvents Test different solvents (THF, Et2O, Toluene) Solvent->ScreenSolvents TimeCourse Run a time-course study Time->TimeCourse

Caption: Troubleshooting guide for lithiation reactions.

This technical support center provides a starting point for addressing common challenges in the functionalization of the this compound ring. For more specific issues, consulting the primary literature for analogous systems is highly recommended.

References

Validation & Comparative

A Comparative Analysis of 1-Benzyl-4,4-difluoropiperidine and its Non-fluorinated Analog in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties, improve metabolic stability, and enhance biological activity. This guide provides a detailed comparison of 1-Benzyl-4,4-difluoropiperidine and its non-fluorinated counterpart, 1-Benzylpiperidine, offering insights into the impact of gem-difluorination on key drug-like properties. The data presented herein is a synthesis of experimental findings and predictive modeling to facilitate informed decisions in drug discovery and development.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a gem-difluoro group at the 4-position of the piperidine ring significantly alters the molecule's electronic and lipophilic character. These changes have profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound (Predicted)1-Benzylpiperidine (Experimental/Predicted)Impact of gem-Difluorination
Molecular Formula C₁₂H₁₅F₂NC₁₂H₁₇NAddition of two fluorine atoms
Molecular Weight 211.25 g/mol 175.27 g/mol Increased molecular weight
logP 2.902.53Increased lipophilicity
pKa ~8.59.02[1]Decreased basicity

Note: Predicted values were obtained using cheminformatics tools for consistent comparison.

The gem-difluoro substitution leads to a predicted increase in lipophilicity (logP), which can influence membrane permeability and plasma protein binding. Concurrently, the strong electron-withdrawing nature of the fluorine atoms results in a decrease in the basicity (pKa) of the piperidine nitrogen. This reduction in pKa can impact salt formation, solubility, and interactions with biological targets.

Metabolic Stability

Fluorination is a common tactic to block metabolically labile C-H bonds, thereby enhancing a compound's resistance to oxidative metabolism by cytochrome P450 enzymes.

ParameterThis compound (Predicted)1-Benzylpiperidine (Predicted)Impact of gem-Difluorination
Metabolic Half-life (t½) in Human Liver Microsomes LongerShorterImproved metabolic stability
Intrinsic Clearance (CLint) LowerHigherReduced metabolic clearance

Note: Predicted values suggest a trend of improved metabolic stability for the fluorinated analog. Experimental validation is recommended.

The replacement of hydrogens at the 4-position of the piperidine ring with fluorine atoms is expected to hinder oxidative metabolism at that site, leading to a longer metabolic half-life and lower intrinsic clearance for this compound compared to its non-fluorinated analog.[2]

Biological Activity and Target Engagement

The benzylpiperidine scaffold is a common motif in centrally active compounds, often targeting neurotransmitter receptors and transporters. The alterations in physicochemical properties induced by fluorination can significantly impact a compound's interaction with its biological target.

For instance, benzylpiperidine derivatives have been investigated as ligands for the Dopamine D2 receptor , a key target in the treatment of various neurological and psychiatric disorders. The binding affinity of a ligand to the D2 receptor can be influenced by its lipophilicity and the electronic nature of its interactions with the receptor's binding pocket.

Experimental Protocols

To facilitate further research and validation of the presented data, detailed methodologies for key experiments are provided below.

Determination of logP by HPLC

Objective: To determine the lipophilicity of a compound by measuring its partitioning between a nonpolar stationary phase and a polar mobile phase.

Methodology:

  • System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Procedure: a. A series of standard compounds with known logP values are injected into the HPLC system to generate a calibration curve by plotting their retention times against their logP values. b. The test compound (this compound or 1-Benzylpiperidine) is dissolved in a suitable solvent and injected into the HPLC system under the same conditions. c. The retention time of the test compound is measured. d. The logP of the test compound is calculated using the calibration curve.

  • Data Analysis: The retention factor (k) is calculated for each compound, and log k is plotted against the known logP values of the standards. The logP of the test compound is then determined from its log k value using the linear regression equation of the calibration curve.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Apparatus: A pH meter with a calibrated electrode and an automated titrator.

  • Reagents: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and a solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Procedure: a. A known concentration of the test compound is dissolved in the chosen solvent. b. The solution is titrated with the standardized acid or base solution. c. The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (cofactor), phosphate buffer (pH 7.4), and a quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure: a. The test compound is incubated with HLMs in the phosphate buffer at 37°C. b. The metabolic reaction is initiated by the addition of the NADPH regenerating system. c. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding the quenching solution. d. The samples are centrifuged to precipitate proteins. e. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The metabolic half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration.

Visualizing Biological Interactions: Dopamine D2 Receptor Signaling

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission. Its signaling cascade is a relevant pathway to consider for centrally acting drugs like benzylpiperidine derivatives.

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi_alpha Gαi D2R->Gi_alpha Activates G_beta_gamma Gβγ D2R->G_beta_gamma Releases AC Adenylyl Cyclase Gi_alpha->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates PKC->Downstream Phosphorylates

References

Advantages of using 1-Benzyl-4,4-difluoropiperidine over other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated building blocks, piperidine scaffolds are particularly prevalent in pharmaceuticals. This guide provides a comparative analysis of 1-benzyl-4,4-difluoropiperidine, highlighting its distinct advantages over other fluorinated building blocks for researchers, scientists, and drug development professionals.

The introduction of a gem-difluoro group at the 4-position of the piperidine ring imparts a unique combination of physicochemical properties that can be leveraged to overcome common challenges in drug design, such as metabolic instability and unfavorable basicity. The benzyl group serves as a versatile and readily cleavable protecting group, allowing for late-stage diversification of the molecular scaffold.

Physicochemical Property Modulation: A Comparative Overview

The substitution of hydrogen with fluorine, the most electronegative element, profoundly influences a molecule's electronic properties, lipophilicity, metabolic stability, and conformation. The specific placement of two fluorine atoms at the C4 position of the piperidine ring offers a unique set of advantages compared to non-fluorinated or alternatively fluorinated analogues.

Key Advantages of 4,4-Difluorination:

  • Modulated Basicity (pKa): The strong electron-withdrawing effect of the two fluorine atoms at the C4 position lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for mitigating off-target effects, such as hERG channel interactions, which are often associated with highly basic amines.[1] The impact on pKa is influenced by the distance and number of fluorine atoms from the nitrogen center.[2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] By replacing the C-H bonds at the metabolically susceptible C4 position with C-F bonds, the 4,4-difluoropiperidine motif significantly enhances the metabolic stability of drug candidates, leading to improved half-life and bioavailability.[5][6]

  • Fine-tuned Lipophilicity (LogP/LogD): While fluorine substitution generally increases lipophilicity, the effect is nuanced and depends on the molecular context.[7][8] The 4,4-difluoro substitution provides a specific modification of lipophilicity that can be advantageous for optimizing a compound's solubility and permeability across biological membranes, including the blood-brain barrier, a critical factor for central nervous system (CNS) drug discovery.[9]

  • Conformational Rigidity: The presence of fluorine atoms can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active conformation for enhanced binding affinity to the target protein.[4]

cluster_advantages Advantages of 4,4-Difluorination cluster_outcomes Improved Drug Properties pka Modulated Basicity (pKa) herg Reduced hERG Liability pka->herg stability Enhanced Metabolic Stability pk Improved Pharmacokinetics stability->pk lipo Tuned Lipophilicity bbb Enhanced CNS Penetration lipo->bbb conformation Conformational Control binding Increased Binding Affinity conformation->binding

Fig. 1: Impact of 4,4-difluorination on drug properties.

Comparative Data of Fluorinated Piperidines

The following table summarizes key physicochemical properties of 4,4-difluoropiperidine in comparison to its non-fluorinated parent and a positional isomer. The data illustrates the significant impact of the position of fluorine substitution on basicity.

CompoundStructurepKacLogPReference
Piperidine11.21.1Commercially Available Data
4,4-Difluoropiperidine8.50.4[10]
3,3-Difluoropiperidine7.60.4[3]

Note: pKa and cLogP values can vary slightly depending on the experimental or computational method used.

Synthetic Utility and Experimental Protocols

The 1-benzyl group on this compound serves as a crucial protecting group for the piperidine nitrogen.[11] This allows for various chemical transformations on other parts of the molecule without affecting the piperidine core. The benzyl group can be reliably removed under standard conditions to yield the free 4,4-difluoropiperidine hydrochloride, a versatile intermediate for further elaboration.[12]

start This compound reagents N-Debenzylation (e.g., H₂, Pd/C) start->reagents intermediate 4,4-Difluoropiperidine (Versatile Intermediate) coupling Further Synthesis (e.g., Alkylation, Amidation) intermediate->coupling final Target Molecule (e.g., API) reagents->intermediate coupling->final

Fig. 2: Synthetic utility of this compound.
Experimental Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis

This protocol describes a general procedure for the removal of the N-benzyl group from this compound.

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (typically 5-10 mol % of Pd) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4,4-difluoropiperidine.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt.

Experimental Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a general workflow for assessing the metabolic stability of a compound containing the 4,4-difluoropiperidine moiety.[5]

Materials:

  • Test compound (e.g., a derivative of 4,4-difluoropiperidine)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS analysis)

  • Positive control compound with known metabolic liability (e.g., Verapamil)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solution in phosphate buffer.

  • Incubation: In a microcentrifuge tube, pre-incubate the test compound working solution with HLM in phosphate buffer at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins and stops the enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent test compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion

This compound stands out as a superior building block in drug discovery due to the advantageous physicochemical properties conferred by the gem-difluoro group at the 4-position. This substitution effectively modulates the basicity of the piperidine nitrogen, enhances metabolic stability, and fine-tunes lipophilicity, addressing several key challenges in the optimization of drug candidates. The presence of the readily cleavable N-benzyl group further enhances its synthetic utility, allowing for its incorporation and subsequent derivatization in a wide range of molecular scaffolds. These combined attributes make this compound a highly valuable tool for medicinal chemists aiming to develop safer and more effective therapeutics, particularly for CNS disorders.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-4,4-difluoropiperidine Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and receptor affinity. The 1-benzyl-4,4-difluoropiperidine scaffold represents a compelling structural motif for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,4-difluoropiperidine derivatives, with a focus on N-benzyl and related substituents, and contrasts these findings with their non-fluorinated 1-benzylpiperidine counterparts targeting various biological entities.

I. SAR of 4,4-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists

Recent studies have explored 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective antagonists for the dopamine D4 receptor (D4R), a target implicated in neuropsychiatric disorders. The SAR of these compounds, particularly concerning the N-substituent, provides valuable insights applicable to this compound design.

A key study synthesized and evaluated a series of these compounds, revealing critical structural requirements for high D4R affinity.[1][2] The general structure involves a 4,4-difluoropiperidine core, a phenoxymethyl group at the 3-position, and various N-substituents.

Data Presentation:

Table 1: SAR of N-Substituted 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives as D4R Antagonists.[1][2]

Compound IDN-Substituent (Ar1)Aryloxy Group (Ar)D4R Ki (nM)
8a 3-fluoro-4-methoxybenzyl4-Fluorophenyl~140-320
8b 3-fluoro-4-methoxybenzyl3,4-Difluorophenyl5.5
9g 1-imidazo[1,5-a]pyridine4-Fluorophenoxy118
9h 1-imidazo[1,5-a]pyridine6-Fluoropyridine705
9n 2-imidazo[1,2-a]pyridine3,4-Difluorophenoxy46.8
14a Not specified in abstractNot specified in abstract0.3

Note: The N-substituent in the source material is referred to as the "southern nitrogen substituent." For the purpose of this guide, we are focusing on benzyl and bioisosteric replacements.

Key SAR Insights:
  • Role of the 4,4-Difluoro Group: The gem-difluoro substitution at the 4-position of the piperidine ring significantly influences the pKa of the piperidine nitrogen. This modification, compared to a non-fluorinated piperidine, can impact the compound's interaction with the target receptor and its physicochemical properties like lipophilicity and CNS penetration.[1]

  • N-Substituent:

    • The nature of the N-benzyl or N-heterocyclic methyl substituent is crucial for D4R affinity.

    • Substitutions on the benzyl ring, such as the 3-fluoro-4-methoxy pattern, have been shown to be favorable.

    • Replacement of the N-benzyl group with heterocyclic moieties like imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine can yield potent antagonists.[1][2]

  • Aryloxy Group at C3-Position:

    • The electronic properties of the aryloxy group dramatically affect binding affinity.

    • Electron-withdrawing substituents, such as fluoro and difluoro groups on the phenyl ring, generally lead to higher potency. The 3,4-difluorophenoxy derivative (8b ) was particularly potent.[1][2]

    • Pyridine ethers were found to be inactive, highlighting the importance of the phenyl ether moiety.[1]

II. Comparative SAR of Non-Fluorinated 1-Benzylpiperidine Derivatives

To understand the impact of the 4,4-difluoro substitution, it is instructive to compare the SAR of these compounds with their non-fluorinated 1-benzylpiperidine analogs targeting other proteins.

A. Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

1-Benzylpiperidine derivatives have been extensively studied as AChE inhibitors. A notable example is Donepezil.

Table 2: SAR of 1-Benzylpiperidine Derivatives as AChE Inhibitors.[3][4]

CompoundKey Structural FeaturesAChE IC50 (nM)
Donepezil (13e) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine0.56

Key SAR Insights:

  • N-Benzyl Group: The 1-benzyl group is a common and often essential feature for high-affinity binding to AChE.

  • 4-Position Substituent: Large, bulky, and appropriately functionalized substituents at the 4-position are critical for potent inhibition. These substituents interact with the peripheral anionic site (PAS) of the enzyme.[3][4]

  • Piperidine Nitrogen: The basicity of the piperidine nitrogen is important for activity.[3] This is a key parameter that is modulated by the 4,4-difluoro substitution.

B. Sigma (σ) Receptor Ligands

1-Aralkyl-4-benzylpiperidine derivatives have been investigated as potent ligands for sigma receptors, which are implicated in various CNS disorders.

Table 3: SAR of 1-Aralkyl-4-benzylpiperidine Derivatives as Sigma Receptor Ligands.[5]

Compound ClassModificationσ1 Affinity (Ki)σ2/σ1 Selectivity
1-Aralkyl-4-benzylpiperidinesVaried aralkyl moietyNanomolar range0.1 to 9

Key SAR Insights:

  • N-Aralkyl Moiety: Systematic modifications of the N-aralkyl group significantly impact both affinity and selectivity for σ1 versus σ2 receptors.[5]

III. Experimental Protocols

Dopamine D4 Receptor Binding Assay[1][2]
  • Source: Membranes from HEK293 cells stably expressing the human D4 receptor.

  • Radioligand: [3H]N-methylspiperone.

  • Procedure: Test compounds are incubated with the cell membranes and the radioligand. The amount of radioligand displaced by the test compound is measured to determine the binding affinity (Ki). Assays are typically run in triplicate.

Acetylcholinesterase Inhibition Assay[3][4]
  • Method: Based on the colorimetric method of Ellman et al.

  • Enzyme Source: Acetylcholinesterase from electric eel or human recombinant sources.

  • Substrate: Acetylthiocholine iodide.

  • Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Procedure: The enzyme is incubated with the test compound before the addition of the substrate. The rate of the enzymatic reaction is determined by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) resulting from the reaction of thiocholine with DTNB. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

IV. Visualizing SAR Logic and Experimental Workflows

Logical Relationship in SAR of D4R Antagonists

SAR_Logic Core 4,4-Difluoropiperidine Core Potency High D4R Affinity Core->Potency Provides Scaffold Properties Modulated pKa & Physicochemical Properties Core->Properties Influences N_Sub N-Substituent (e.g., Benzyl) N_Sub->Potency Critical for Potency Aryloxy C3-Aryloxy Group Aryloxy->Potency Modulates Affinity Properties->Potency Impacts Binding

Caption: Key structural determinants for D4R antagonist activity.

Experimental Workflow for In Vitro Binding Assay

Binding_Assay_Workflow Start Start Compound Test Compound Start->Compound Incubation Incubation Compound->Incubation Membranes Receptor-Expressing Cell Membranes Membranes->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Measurement Radioactivity Measurement Separation->Measurement Analysis Data Analysis (Ki Calculation) Measurement->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

V. Conclusion

The 4,4-difluoropiperidine moiety is a valuable scaffold in modern medicinal chemistry. SAR studies on D4 receptor antagonists demonstrate that strategic modifications of the N-substituent and other peripheral groups on this core can lead to highly potent and selective compounds. The gem-difluoro group's influence on the piperidine nitrogen's basicity is a key consideration that differentiates these derivatives from their non-fluorinated counterparts.

When comparing the SAR of 4,4-difluoropiperidine derivatives to non-fluorinated 1-benzylpiperidines, it is evident that while the N-benzyl group is a privileged substituent across various targets, its optimal substitution pattern and the nature of other groups on the piperidine ring are highly target-dependent. The insights gathered from these comparative studies can guide the rational design of future this compound derivatives with improved therapeutic potential.

References

In Vitro Validation of 1-Benzyl-4,4-difluoropiperidine-based Compounds: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of 1-Benzyl-4,4-difluoropiperidine-based compounds, offering a comparative analysis of their performance in key biological assays against established alternatives. The following sections detail the experimental protocols, present comparative data in structured tables, and visualize relevant biological pathways and workflows to support further research and development.

Comparative Performance Analysis

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating notable activity across a range of biological targets. This section compares the in vitro efficacy of representative compounds from this class against other known inhibitors for Monoacylglycerol Lipase (MAGL), Dopamine D4 Receptor, and Acetylcholinesterase (AChE). Additionally, the cytotoxic effects on cancer cell lines are evaluated.

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL is a promising therapeutic strategy for various neurological and inflammatory disorders.[1]

Compound ClassSpecific CompoundTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
1-Benzylpiperidine-based Compound 13 MAGL 2.0 JZL184 (Irreversible Inhibitor)~8 nM
Benzylpiperazine-basedCompound 28MAGL-KML29 (Irreversible Inhibitor)-
Benzylpiperazine-basedCompound 29MAGL---

Note: Specific IC₅₀ values for compounds 28 and 29 were not explicitly found in the provided search results, but they are described as potent inhibitors.[2]

Dopamine D4 Receptor Binding Affinity

The Dopamine D4 receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders. Compounds with high affinity and selectivity for the D4 receptor are of significant interest for therapeutic development.

Compound ClassSpecific CompoundTargetKᵢ (nM)Reference CompoundKᵢ (nM)
4,4-Difluoropiperidine Ether-based Compound 14a D4 Receptor 0.3 L-745,870<1
4,4-Difluoropiperidine Ether-basedCompound 8bD4 Receptor5.5Sonepiprazole (U-101,387)10
3,3-Difluoropiperidine Ether-basedCompound 7bD4 Receptor140-320PD 892113.7

Data compiled from multiple sources which may have varied experimental conditions.[3][4]

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.[5]

Compound ClassSpecific CompoundTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
1-Benzylpiperidine-based Compound 21 AChE 0.56 Donepezil22-59.9
Donepezil AnalogueCompound 29aAChE48Tacrine424
Donepezil AnalogueCompound 40aAChE8.9Galantamine18600

Donepezil is a well-established AChE inhibitor used in the treatment of Alzheimer's disease.[6][7][8]

In Vitro Cytotoxicity in Cancer Cell Lines

The antiproliferative activity of these compounds is often assessed using the MTT assay, which measures cell viability.

Cell LineCompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pancreatic Cancer CellsCompound 13 (MAGL Inhibitor) -Gemcitabine-
HL-60 (Leukemia)1-Benzylpyrrolidin-3-ol analogues (e.g., 5j, 5p) ~10Doxorubicin-

Note: Specific IC₅₀ values for Compound 13 were not provided, but it showed antiproliferative activity and synergistic effects with gemcitabine.[1] The 1-benzylpyrrolidin-3-ol analogues demonstrated selective cytotoxicity towards HL-60 cells. A direct comparison with a standard chemotherapeutic agent's IC₅₀ under the same experimental conditions was not available in the search results.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorogenic Substrate-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL using a fluorogenic substrate.

Materials:

  • Recombinant human MAGL

  • Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA

  • Test compounds dissolved in DMSO

  • Fluorogenic substrate (e.g., AA-HNA)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the diluted inhibitor to 145 µL of assay buffer.

  • Add 40 µL of recombinant human MAGL (final concentration 12.5 µg/mL) to each well.

  • Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration 200 µM).

  • Immediately measure the fluorescence in 1-minute intervals for 30 minutes on a plate reader.

  • The rate of reaction (slope of fluorescence over time) is determined for each inhibitor concentration to calculate the IC₅₀ value.[9][10][11]

Dopamine D4 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of a compound to the dopamine D4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human recombinant dopamine D4 receptor (e.g., CHO cells).[12]

  • Radiolabeled ligand (e.g., [³H]N-methylspiperone).[13]

  • Unlabeled ligand for non-specific binding determination (e.g., 10 µM (+)-butaclamol).[13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[13]

  • 96-well plates

  • Glass fiber filters pre-soaked in polyethyleneimine (PEI).[13]

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration at or below its Kd, and the diluted test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters.

  • Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound to determine the Kᵢ value.[13][14]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product resulting from the reaction of thiocholine (produced by AChE) with DTNB.[15]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) as the substrate.[15]

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[15]

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[15]

  • Test compounds dissolved in DMSO.

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Design the plate layout to include wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control (known inhibitor, e.g., Donepezil), and test compounds at various concentrations.[15]

  • To each well (except the blank), add the AChE working solution.

  • Add the appropriate inhibitor dilution or vehicle to the corresponding wells.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes).[16]

  • Add the DTNB solution to all wells.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction (ΔAbs/min).[15]

  • The percentage of AChE inhibition is calculated for each concentration of the test compound to determine the IC₅₀ value.[15]

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of their viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Materials:

  • Cells plated in a 96-well plate.

  • Culture medium

  • Test compounds

  • MTT labeling reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[17]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[17]

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[17]

  • Add 100 µL of the Solubilization solution to each well to dissolve the formazan crystals.[17]

  • Allow the plate to stand overnight in the incubator.[17]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[17]

  • Cell viability is calculated as a percentage of the untreated control cells.

Visualizing Pathways and Workflows

Endocannabinoid Signaling Pathway and MAGL Inhibition

The endocannabinoid system plays a crucial role in regulating various physiological processes. Monoacylglycerol lipase (MAGL) is a key enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG), terminating its signaling. Inhibition of MAGL by compounds such as this compound derivatives leads to an accumulation of 2-AG, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2). This modulation has therapeutic potential in various disorders.[18]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor VGCC Voltage-gated Ca²⁺ Channel CB1->VGCC inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle VGCC->Neurotransmitter_Vesicle triggers Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release DAGL DAGL twoAG 2-AG DAGL->twoAG MAGL MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins via COX DAG DAG DAG->DAGL synthesis twoAG->CB1 activates (retrograde signaling) twoAG->MAGL hydrolysis Inhibitor 1-Benzyl-4,4-difluoro piperidine Compound Inhibitor->MAGL

Caption: MAGL inhibition enhances endocannabinoid signaling.

MAGL's Role in Pro-Tumorigenic Signaling

In cancer cells, elevated MAGL activity contributes to a pro-tumorigenic fatty acid network. By hydrolyzing monoacylglycerols, MAGL increases the levels of free fatty acids (FFAs), which are precursors for various oncogenic signaling lipids such as prostaglandins (via the COX pathway) and lysophosphatidic acid (LPA). These lipids promote cancer cell migration, invasion, and survival.[19][20]

G cluster_cell Aggressive Cancer Cell MAGL MAGL (overexpressed) FFAs Free Fatty Acids (FFAs) MAGL->FFAs MAGs Monoacylglycerols (MAGs) MAGs->MAGL hydrolysis Signaling_Lipids Pro-tumorigenic Signaling Lipids (e.g., PGE₂, LPA) FFAs->Signaling_Lipids synthesis Tumor_Progression Tumor Progression (Migration, Invasion, Survival) Signaling_Lipids->Tumor_Progression promotes Inhibitor 1-Benzyl-4,4-difluoro piperidine Compound Inhibitor->MAGL

Caption: MAGL's contribution to pro-tumorigenic signaling in cancer.

General Experimental Workflow for In Vitro Validation

The in vitro validation of this compound-based compounds typically follows a hierarchical screening process. Initial high-throughput screening identifies hit compounds based on their activity in primary biochemical assays. Subsequently, these hits undergo further characterization in secondary assays to confirm their potency, determine their mechanism of action, and assess their selectivity and cellular effects.

G Start Compound Library (1-Benzyl-4,4-difluoro piperidine derivatives) Primary_Screening Primary Biochemical Assays (e.g., MAGL, AChE, D4 Binding) Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Hits Dose_Response Dose-Response & IC₅₀/Kᵢ Determination Secondary_Assays->Dose_Response Selectivity_Profiling Selectivity Profiling (vs. related targets) Secondary_Assays->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., MTT, Apoptosis) Secondary_Assays->Cellular_Assays Lead_Candidate Lead Candidate Selection Dose_Response->Lead_Candidate Selectivity_Profiling->Lead_Candidate Cellular_Assays->Lead_Candidate

Caption: A typical workflow for in vitro compound validation.

References

The Impact of Fluorination on the Physicochemical Properties of Piperidines: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on piperidine scaffolds is crucial for designing next-generation therapeutics. The strategic incorporation of fluorine atoms can significantly modulate key physicochemical properties, influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of these properties, supported by experimental data and detailed methodologies, to empower informed decision-making in medicinal chemistry.

The piperidine moiety is a prevalent scaffold in a multitude of approved drugs. Fluorination has emerged as a powerful strategy to fine-tune its properties, such as basicity (pKa), lipophilicity (logP), and conformational preferences. These modifications can lead to enhanced metabolic stability, improved membrane permeability, and optimized target binding.[1][2]

Comparative Physicochemical Data

The introduction of fluorine, the most electronegative element, exerts a strong inductive effect, which is fundamental to the observed changes in the physicochemical properties of piperidine derivatives.

Basicity (pKa)

Fluorination generally leads to a decrease in the basicity of the piperidine nitrogen. This reduction in pKa is a direct consequence of the electron-withdrawing nature of the fluorine atom, which destabilizes the protonated form of the amine. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[3][4][5] This modulation of basicity can be critical in drug design, as it can influence drug-receptor interactions and reduce off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity.[6][7]

CompoundSubstitution PatternpKaReference
PiperidineUnsubstituted11.22[8]
2-FluoropiperidineMono-fluorinated7.26 (Predicted)[9]
3-Fluoro-2-(fluoromethyl)piperidineDi-fluorinated7.33 (Predicted)[10]
4-FluoropiperidineMono-fluorinated~9.5-10.5 (Estimated)[4][5]
3,3-DifluoropiperidineDi-fluorinated~7.0-8.0 (Estimated)[11]

Note: Predicted and estimated values are based on computational models and comparative analysis within the literature.

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is more complex and context-dependent. While fluorine is highly electronegative, the C-F bond is polarized, and the overall impact on logP depends on the molecular environment. In some cases, fluorination can increase lipophilicity by shielding the molecule from polar interactions with water.[12][13] However, in other instances, particularly with multiple fluorine substitutions, the increased polarity can lead to a decrease in lipophilicity.[11][14] The interplay between the number of fluorine atoms, their position, and the overall molecular structure determines the net effect on logP.[15][16]

CompoundSubstitution PatternlogP / logDReference
2-(Methylthio)pyridineNon-fluorinated1.69 (logD at pH 7.4)[17]
2-(Difluoromethylthio)pyridineDi-fluorinated1.95 (logD at pH 7.4)[17]
2-(Trifluoromethylthio)pyridineTri-fluorinated2.13 (logD at pH 7.4)[17]
N-Alkyl-piperidine-2-carboxamidesPartially fluorinated derivativesSimilar or higher lipophilicity than non-fluorinated parents[3][18]
Conformational Analysis

Fluorination significantly influences the conformational preferences of the piperidine ring. Due to a combination of electrostatic interactions, hyperconjugation, and steric factors, fluorine substitution can favor specific chair conformations.[11][19][20] For instance, an axial orientation of the fluorine atom in 3-fluoropiperidine derivatives is often preferred, a phenomenon attributed to stabilizing hyperconjugative interactions between the C-F bond and the nitrogen lone pair, as well as charge-dipole interactions.[19][20] This conformational locking can be advantageous in drug design by pre-organizing the molecule for optimal interaction with its biological target.[21][22]

Experimental Protocols

Accurate determination of these physicochemical properties is essential for structure-activity relationship (SAR) studies. Standardized experimental protocols ensure data reliability and comparability across different studies.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds like fluorinated piperidines.

Methodology:

  • Sample Preparation: A precisely weighed amount of the fluorinated piperidine derivative is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent for compounds with low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated or deprotonated. For polyprotic substances, multiple inflection points may be observed.

G cluster_workflow Experimental Workflow: pKa Determination A Sample Preparation (Dissolve fluorinated piperidine) B Potentiometric Titration (Add standardized acid/base) A->B C pH Measurement (Monitor with calibrated electrode) B->C D Data Analysis (Plot titration curve) C->D E Determine pKa (pH at half-equivalence point) D->E

Caption: Workflow for pKa determination.

Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (logP) of a compound between two immiscible phases, typically n-octanol and water.

Methodology:

  • Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation.

  • Sample Partitioning: A known amount of the fluorinated piperidine is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G cluster_workflow Experimental Workflow: logP Determination (Shake-Flask) A Phase Saturation (n-octanol and buffer) B Sample Partitioning (Add fluorinated piperidine) A->B C Equilibration (Shake mixture) B->C D Phase Separation (Centrifugation) C->D E Concentration Analysis (HPLC or UV-Vis) D->E F Calculate logP E->F

Caption: Workflow for logP determination.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of fluorinated piperidines in solution.

Methodology:

  • Sample Preparation: The fluorinated piperidine is dissolved in a suitable deuterated solvent.

  • NMR Data Acquisition: One-dimensional (¹H, ¹⁹F) and two-dimensional (e.g., COSY, NOESY) NMR spectra are acquired.

  • Analysis of Coupling Constants: The magnitude of vicinal coupling constants (e.g., ³JHH, ³JHF) provides information about the dihedral angles between coupled nuclei, which is directly related to the ring conformation.

  • NOE Analysis: Through-space correlations observed in NOESY spectra can help determine the spatial proximity of atoms, further defining the conformational preferences (e.g., axial vs. equatorial substituents).

  • Low-Temperature NMR: In cases of rapid conformational exchange at room temperature, low-temperature NMR experiments can be performed to "freeze out" individual conformers and study them separately.

Impact on Biological Activity: Aripiprazole Signaling Pathway

The physicochemical modifications induced by fluorination have profound implications for a drug's interaction with its biological targets. Aripiprazole, an atypical antipsychotic containing a fluorinated phenyl-piperidine moiety, serves as an excellent example. Its unique pharmacological profile is attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[2][18][21]

The fluorination in aripiprazole influences its binding affinity and functional activity at these receptors, contributing to its efficacy in treating schizophrenia and bipolar disorder. The following diagram illustrates the simplified signaling pathways modulated by aripiprazole.

G cluster_pathway Aripiprazole Signaling Pathway Modulation cluster_d2 Dopamine D2 Receptor cluster_5ht1a Serotonin 5-HT1A Receptor Aripiprazole Aripiprazole (Fluorinated Piperidine) D2R D2R Aripiprazole->D2R Partial Agonist HT1A 5-HT1AR Aripiprazole->HT1A Partial Agonist G_protein_i Gi/o D2R->G_protein_i AC_i Adenylyl Cyclase G_protein_i->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i PKA_i ↓ PKA cAMP_i->PKA_i Therapeutic_Effects Therapeutic Effects (e.g., antipsychotic, mood stabilization) PKA_i->Therapeutic_Effects G_protein_1a Gi/o HT1A->G_protein_1a AC_1a Adenylyl Cyclase G_protein_1a->AC_1a cAMP_1a ↓ cAMP AC_1a->cAMP_1a PKA_1a ↓ PKA cAMP_1a->PKA_1a PKA_1a->Therapeutic_Effects

Caption: Aripiprazole's modulation of D2 and 5-HT1A pathways.

References

Evaluating the metabolic stability of compounds derived from 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Metabolic Stability of Compounds Derived from 1-Benzyl-4,4-difluoropiperidine and Alternative Scaffolds

Introduction

In the realm of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. A molecule that is rapidly metabolized may suffer from a short half-life, poor bioavailability, and the potential for formation of toxic or active metabolites. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, but it is often susceptible to metabolic degradation. A common strategy to enhance metabolic stability is the introduction of fluorine atoms at metabolically vulnerable positions. This guide provides a comparative evaluation of the metabolic stability of compounds derived from this compound, contrasting them with their non-fluorinated piperidine counterparts. The strategic placement of geminal fluorine atoms at the 4-position of the piperidine ring is intended to block a common site of oxidative metabolism, thereby improving the drug-like properties of the molecule. This analysis is supported by experimental data from in vitro assays and detailed methodologies for their execution.

Common Metabolic Pathways

The metabolic fate of piperidine-containing compounds is primarily governed by Phase I oxidation reactions, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1] For derivatives of this compound, several metabolic pathways are anticipated. The primary routes of metabolism include:

  • N-debenzylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group, releasing the piperidine core. This is a very common pathway for N-benzyl amines.[1][2]

  • Aromatic Hydroxylation: Oxidation of the benzyl group, typically at the para-position, to form a phenol.

  • Piperidine Ring Oxidation: While the 4-position is blocked by the difluoro substitution, other positions on the piperidine ring, such as the 3- or 2-positions, could be susceptible to hydroxylation. However, the electron-withdrawing nature of the gem-difluoro group is expected to decrease the susceptibility of adjacent carbons to oxidation.[3]

The introduction of the 4,4-difluoro group is a key design element aimed at preventing oxidation at the 4-position of the piperidine ring, a common metabolic "hotspot" in simpler piperidine analogs.[1]

Predicted Metabolic Pathways for this compound Parent This compound CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP450 Metabolite1 4,4-difluoropiperidine (via N-debenzylation) Metabolite2 1-(4-hydroxybenzyl)-4,4-difluoropiperidine (via Aromatic Hydroxylation) Metabolite3 Hydroxylated Piperidine Ring Metabolite (Less favored) CYP450->Metabolite1 N-debenzylation CYP450->Metabolite2 Aromatic Hydroxylation CYP450->Metabolite3 Ring Oxidation

Predicted metabolic pathways for this compound.

Comparative Metabolic Stability Data

The most effective way to evaluate the impact of the 4,4-difluoro substitution is through in vitro metabolic stability assays using human liver microsomes (HLM). These assays provide quantitative data on a compound's susceptibility to Phase I metabolism. The key parameters measured are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[4]

The following table presents illustrative data comparing a hypothetical this compound derivative with its non-fluorinated and mono-fluorinated analogs. This data represents typical trends observed when fluorine is used to block metabolic oxidation.

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-P1-Benzylpiperidine1565.2
Analog-PF1-Benzyl-4-fluoropiperidine3528.1
Analog-PF2 This compound > 60 < 11.5

Disclaimer: The data presented in this table is for illustrative purposes to represent typical trends in metabolic stability and is not from a direct head-to-head published study.

The data clearly suggests that the introduction of the gem-difluoro group at the 4-position significantly enhances metabolic stability. This is consistent with the principle that blocking a site of metabolism with fluorine, a strong and small electron-withdrawing group, can substantially decrease the rate of enzymatic degradation.[5]

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for comparing metabolic stability data across different studies. The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes and necessary cofactors.

Materials:

  • Test compounds and a positive control (e.g., verapamil, testosterone) dissolved in DMSO.[6]

  • Pooled human liver microsomes (HLMs), 20 mg/mL stock concentration.[1]

  • Phosphate buffer (100 mM, pH 7.4).[6]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]

  • Ice-cold acetonitrile (ACN) containing an internal standard for reaction termination and sample processing.[3]

  • 96-well incubation plates and collection plates.

  • Incubator/shaker set to 37°C.

  • Centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer. Also, prepare a solution of HLMs in the same buffer.

  • Pre-incubation: Add the HLM solution to the wells of a 96-well plate. Add the test compound working solution to initiate a pre-incubation period. Mix and pre-incubate the plate at 37°C for approximately 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[3]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3] The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm) for 15-20 minutes to precipitate the microsomal proteins.[3]

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[3]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[3]

Workflow for In Vitro Liver Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound and HLM solutions Pre_Incubate Pre-incubate Compound + HLMs at 37°C Prep_Compound->Pre_Incubate Initiate Initiate reaction with NADPH regenerating system Pre_Incubate->Initiate Time_Points Incubate and collect samples at time points (0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench reaction with ice-cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Workflow for the in vitro microsomal stability assay.

Conclusion

The strategic incorporation of a 4,4-difluoro moiety into a 1-benzylpiperidine scaffold represents a robust strategy for enhancing metabolic stability. By blocking a key site of oxidative metabolism, this modification can significantly increase the metabolic half-life and reduce the intrinsic clearance of derived compounds. This improvement in metabolic stability is a critical step in optimizing the pharmacokinetic properties of drug candidates, potentially leading to improved oral bioavailability, longer duration of action, and a more predictable dose-response relationship. The experimental protocols and comparative data presented in this guide underscore the value of this approach and provide a framework for researchers and scientists in the field of drug development to evaluate and advance compounds with greater therapeutic potential.

References

A Head-to-Head Comparison of Synthetic Routes to 4,4-Difluoropiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The 4,4-difluoropiperidine moiety is a valuable building block in medicinal chemistry, recognized for its ability to enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and scalable synthetic routes to this scaffold is of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of the most common synthetic strategies for accessing 4,4-difluoropiperidine, offering a detailed analysis of their respective advantages and disadvantages, supported by experimental data.

Overview of Synthetic Strategies

The primary approaches for the synthesis of 4,4-difluoropiperidine scaffolds can be broadly categorized into three main strategies:

  • Deoxyfluorination of 4-Piperidones: This is the most direct and widely employed method, involving the conversion of the carbonyl group of a protected 4-piperidone to a geminal difluoride. A variety of fluorinating agents are utilized in this approach.

  • Electrophilic Fluorination: This strategy involves the reaction of an enolate or its equivalent, derived from a protected piperidine, with an electrophilic fluorine source.

  • Nucleophilic Fluorination: While less common for the direct synthesis of the 4,4-difluoro moiety, nucleophilic displacement reactions can be employed in multi-step sequences to introduce fluorine.

This guide will delve into the specifics of each of these routes, providing detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Deoxyfluorination of N-Protected 4-Piperidones

Deoxyfluorination represents the most common and direct approach to the 4,4-difluoropiperidine scaffold. The reaction involves the treatment of an N-protected 4-piperidone with a suitable fluorinating agent. The choice of fluorinating agent is critical and significantly impacts the reaction efficiency, safety, and scalability.

a) Using Diethylaminosulfur Trifluoride (DAST) and Analogs

DAST is a widely used deoxyfluorinating agent. However, its thermal instability and potential for hazardous decomposition have led to the development of safer alternatives like Morph-DAST (trifluoro sulfenyl morpholine).

Experimental Protocol: Synthesis of 1-Boc-4,4-difluoropiperidine using Morph-DAST [1]

  • To a solution of N-Boc-4-piperidone (1 equivalent) in dichloromethane (DCM), cool the reaction mixture to 15-20 °C under an argon atmosphere.[1]

  • Slowly add trifluoro sulfenyl morpholine (1.2 equivalents) dropwise to the solution over a period of 4 hours, maintaining the temperature between 15-20 °C.[1]

  • After the addition is complete, allow the reaction to stir at 10-30 °C and monitor its progress by TLC or GC-MS.[1]

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Quantitative Data Comparison for Deoxyfluorination Reagents

Fluorinating AgentStarting MaterialSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
DASTN-Boc-4-piperidoneDCM0 to rt-Low-[1]
SF₄/HFN-protected 4-piperidone---Higher than DAST-[2][3]
XtalFluor-EKetone adjacent to a p-pyridylmethyl position---Very Low-[2][3]
Morph-DASTN-Boc-4-piperidoneDCM15-304h (addition) + stirringHigh98.6 (GC)[1]

G cluster_reagents Reagents start N-Protected-4-piperidone product N-Protected-4,4-difluoropiperidine start->product Fluorination reagent Deoxyfluorinating Agent (e.g., DAST, Morph-DAST, SF4/HF) final_product 4,4-Difluoropiperidine product->final_product Acidic workup deprotection Deprotection DAST DAST MorphDAST Morph-DAST SF4 SF4/HF

Caption: Stepwise process of electrophilic fluorination.

Nucleophilic Fluorination

Nucleophilic fluorination is a fundamental strategy for introducing fluorine into organic molecules. In the context of 4,4-difluoropiperidine synthesis, it is often part of a multi-step sequence rather than a direct conversion. Reagents like DMPU/HF have been shown to be effective for the synthesis of fluorinated piperidines. [4][5][6] Experimental Protocol: Fluoro-Prins Cyclization [4][5][6] While not a direct route to 4,4-difluoropiperidine, the fluoro-Prins reaction using a nucleophilic fluorine source like DMPU/HF can be used to synthesize 4-fluoropiperidine derivatives, which could potentially be converted to the target scaffold in subsequent steps.

  • A suitable homoallylic amine is reacted with an aldehyde in the presence of DMPU/HF.

  • The reaction proceeds via a cyclization-fluorination cascade to yield a 4-fluoropiperidine derivative.

Comparative Data for Nucleophilic Fluorination Reagents

Fluorinating ReagentReaction TypeYieldDiastereoselectivityReference
Pyridine/HFFluoro-PrinsModerateModerate[4][5][6]
DMPU/HFFluoro-PrinsHigherBetter[4][5][6]

Logical Relationship in Nucleophilic Fluorination Approach

G start Homoallylic Amine + Aldehyde intermediate Cyclization Intermediate start->intermediate Acid-catalyzed cyclization product 4-Fluoropiperidine Derivative intermediate->product Fluoride capture target 4,4-Difluoropiperidine product->target Further functionalization reagent DMPU/HF

Caption: Multi-step logic for accessing 4,4-difluoropiperidines via nucleophilic fluorination.

Head-to-Head Comparison Summary

Synthetic RouteKey AdvantagesKey DisadvantagesScalabilityKey Reagents
Deoxyfluorination Direct, often high-yielding in one pot.Harsh reagents (HF), safety concerns with some agents (DAST), potential for byproducts.Good, especially with newer, safer reagents like Morph-DAST.DAST, Morph-DAST, SF₄/HF, XtalFluor-E
Electrophilic Fluorination Milder reaction conditions.Multi-step process, requires preparation of an intermediate (enol ether).Moderate, depends on the efficiency of all steps.Selectfluor®, NFSI
Nucleophilic Fluorination Utilizes readily available fluoride sources.Indirect route, requires multiple steps and specific starting materials.Potentially limited by the complexity of the overall sequence.DMPU/HF, Pyridine/HF

Conclusion

The synthesis of 4,4-difluoropiperidine scaffolds can be achieved through several distinct strategies, each with its own set of advantages and limitations. The deoxyfluorination of N-protected 4-piperidones remains the most direct and widely adopted method, with modern reagents like Morph-DAST offering improved safety and efficiency, making it a highly attractive option for large-scale synthesis. [1]Electrophilic fluorination provides a milder alternative, though it typically involves a multi-step sequence. Nucleophilic fluorination , while fundamental in organofluorine chemistry, represents a more indirect approach to the 4,4-difluoropiperidine core.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available starting materials, and safety considerations. For drug development professionals, the development of robust and scalable one-pot procedures, such as the one described using Morph-DAST, represents a significant advancement in accessing this important structural motif.

References

Biological activity of 1-Benzyl-4,4-difluoropiperidine derivatives versus their chlorinated or brominated counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. This guide provides a comparative overview of the biological activities of 1-benzyl-4,4-difluoropiperidine derivatives and their chlorinated and brominated analogs. While direct comparative studies evaluating these different halogenated series against the same biological target are limited in the public domain, this document synthesizes available data to highlight their distinct pharmacological profiles and potential therapeutic applications.

Summary of Biological Activities

The available scientific literature indicates that the choice of halogenation on the 4-position of the 1-benzylpiperidine scaffold significantly influences the biological target affinity. The 4,4-difluorinated derivatives have been primarily investigated as antagonists for dopamine receptors, particularly the D4 subtype. In contrast, their chlorinated and brominated counterparts have been predominantly explored as inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT).

Data Presentation

The following tables summarize the quantitative data for the biological activity of these compounds from various studies. It is crucial to note that these values are not from direct head-to-head comparative studies and should be interpreted with caution.

Table 1: Biological Activity of this compound Derivatives

Compound IDTargetAssay TypeActivity (Kᵢ in nM)
8b Dopamine D4 ReceptorRadioligand Binding5.5
8c Dopamine D4 ReceptorRadioligand Binding13
8d Dopamine D4 ReceptorRadioligand Binding53
8e Dopamine D4 ReceptorRadioligand Binding27

Data sourced from studies on dopamine D4 receptor antagonists.

Table 2: Biological Activity of Chlorinated 1-Benzylpiperidine Derivatives

Compound IDTargetAssay TypeActivity (IC₅₀ in µM)
9m AcetylcholinesteraseEnzyme Inhibition0.21
Compound 8 AcetylcholinesteraseEnzyme Inhibition28
Compound 9 AcetylcholinesteraseEnzyme Inhibition35
Compound 19 AcetylcholinesteraseEnzyme Inhibition5.10
Compound 21 ButyrylcholinesteraseEnzyme InhibitionGood Activity
Compound 12-16 Serotonin TransporterRadioligand BindingLow Micromolar Affinity

Data compiled from various studies on acetylcholinesterase inhibitors and serotonin transporter ligands.[1][2]

Table 3: Biological Activity of Brominated 1-Benzylpiperidine Derivatives

Compound IDTargetAssay TypeActivity (IC₅₀ in µM)
9n-9p AcetylcholinesteraseEnzyme InhibitionSub-micromolar to Micromolar

Data indicates that brominated derivatives show comparable or slightly better AChE inhibitory activity than their chlorinated counterparts in some series.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Dopamine D4 Receptor Binding Assay

This assay determines the affinity of a test compound for the dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, [³H]-Spiperone, and varying concentrations of the test compound. For non-specific binding, add a high concentration of haloperidol instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and subsequently the Kᵢ value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity by a test compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay buffer: 0.1 M phosphate buffer, pH 8.0.

  • 96-well microplate reader.

Procedure:

  • Reaction Mixture Preparation: Prepare a solution of DTNB and ATCI in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution and varying concentrations of the test compound. Incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Add the DTNB/ATCI solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme without inhibitor). Determine the IC₅₀ value.

Serotonin Transporter (SERT) Binding Assay

This assay measures the affinity of a test compound for the serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (e.g., HEK293-hSERT).

  • Radioligand: [³H]-Paroxetine or [³H]-Citalopram.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Similar to the dopamine receptor binding assay, prepare cell membranes expressing hSERT.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]-Paroxetine, and different concentrations of the test compound. For non-specific binding, use a high concentration of fluoxetine.

  • Incubation: Incubate the plate, typically at room temperature for 60 minutes.

  • Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the IC₅₀ and Kᵢ values for the test compound.

Signaling Pathways and Experimental Workflows

The biological effects of these halogenated piperidine derivatives are mediated through their interaction with specific signaling pathways.

Dopaminergic Signaling Pathway

This compound derivatives, as D4 receptor antagonists, modulate dopaminergic signaling. The D4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect.

Dopaminergic_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response Leads to Antagonist 1-Benzyl-4,4-difluoro- piperidine Derivative Antagonist->D4R Blocks

Caption: Dopaminergic signaling pathway modulated by D4 receptor antagonists.

Cholinergic Signaling Pathway

Chlorinated and brominated 1-benzylpiperidine derivatives that inhibit AChE prevent the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to increased levels and prolonged action of ACh, enhancing cholinergic neurotransmission.

Cholinergic_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal ACh_Vesicle Acetylcholine (ACh) in Vesicle Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release Presynaptic Presynaptic Neuron ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor ACh Binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Degraded by Postsynaptic Postsynaptic Neuron Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate into AChE_Inhibitor Chlorinated/Brominated 1-Benzylpiperidine AChE_Inhibitor->AChE Inhibits

Caption: Cholinergic signaling at the synapse and the action of AChE inhibitors.

Serotonergic Signaling Pathway

By inhibiting the serotonin transporter (SERT), certain chlorinated 1-benzylpiperidine derivatives block the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This increases the concentration and duration of serotonin in the synapse, enhancing serotonergic signaling.

Serotonergic_Signaling cluster_pre_s Presynaptic Terminal cluster_post_s Postsynaptic Terminal Serotonin_Vesicle Serotonin (5-HT) in Vesicle Synapse Synaptic Cleft Serotonin_Vesicle->Synapse 5-HT Release Presynaptic_Neuron Presynaptic Neuron Serotonin_Receptor 5-HT Receptor Synapse->Serotonin_Receptor 5-HT Binds SERT Serotonin Transporter (SERT) Synapse->SERT 5-HT Reuptake by Postsynaptic_Neuron Postsynaptic Neuron Downstream_Signaling Downstream Signaling Serotonin_Receptor->Downstream_Signaling Activates SERT_Inhibitor Chlorinated 1-Benzylpiperidine SERT_Inhibitor->SERT Blocks

Caption: Serotonergic neurotransmission and the mechanism of SERT inhibitors.

Conclusion

The halogenation pattern on the 1-benzylpiperidine scaffold is a critical determinant of its biological activity. While 4,4-difluorination appears to direct these compounds towards dopamine receptors, chlorination and bromination at other positions on the piperidine or benzyl ring favor interactions with acetylcholinesterase and the serotonin transporter. This guide highlights the distinct pharmacological profiles of these classes of compounds based on available data. Further research involving direct comparative studies of these halogenated analogs against a broader range of biological targets would be invaluable for a more comprehensive understanding of their structure-activity relationships and for guiding the development of new therapeutics.

References

Validation of 1-Benzyl-4,4-difluoropiperidine as a viable scaffold for lead optimization

Author: BenchChem Technical Support Team. Date: December 2025

1-Benzyl-4,4-difluoropiperidine: A Comparative Guide for Lead Optimization

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the meticulous selection of a molecular scaffold is a critical determinant of success in lead optimization. The this compound moiety has emerged as a promising scaffold, offering a unique combination of structural rigidity, modulated basicity, and metabolic stability. This guide provides an objective comparison of the this compound scaffold against viable alternatives, supported by experimental data to inform strategic decisions in drug design.

The strategic introduction of gem-difluoro groups at the 4-position of the piperidine ring significantly alters its physicochemical properties. This modification is known to lower the pKa of the piperidine nitrogen, which can be advantageous in modulating target engagement and improving pharmacokinetic profiles. The N-benzyl group provides a versatile handle for synthetic elaboration and can engage in crucial cation-π interactions with biological targets.[1]

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The selection of a scaffold during lead optimization is a multifactorial process where properties such as lipophilicity, basicity, metabolic stability, and synthetic accessibility are carefully balanced. The following table summarizes the key properties of the 4,4-difluoropiperidine scaffold, the foundational core of this compound, in comparison to unsubstituted piperidine and other bioisosteric replacements.

PropertyPiperidine4,4-DifluoropiperidineAzaspiro[3.3]heptane4-(Oxan-3-yl)piperidine
Molecular Weight 85.15 g/mol 121.13 g/mol [2]97.16 g/mol 143.21 g/mol
Calculated LogP (cLogP) ~0.50.4 - 1.0 (Derivative Dependent)[3][4]Lower than piperidine[5]Higher than piperidine[6]
Basicity (pKa) ~11.2~8.5[2]Similar to piperidine[7]Largely unchanged from piperidine[6]
Metabolic Stability Prone to oxidation at C2, C3, C4Increased stability at C4Improved metabolic stability[5][7]Potentially improved metabolic stability[6]
Fraction of sp³ carbons (Fsp³) 11Higher than piperidine[5]Higher than piperidine[6]
Synthetic Accessibility HighModerateModerateModerate

Note: The properties of this compound will be influenced by the addition of the benzyl group, generally increasing the molecular weight and lipophilicity compared to the 4,4-difluoropiperidine core.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of scaffolds. Below are representative protocols for key experiments in the evaluation of piperidine-based compounds.

Protocol 1: Determination of In Vitro Metabolic Stability

Objective: To assess the metabolic stability of a compound by incubating with liver microsomes and quantifying its disappearance over time.

Materials:

  • Test compound (e.g., this compound derivative)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard) for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Receptor Binding Assay

Objective: To determine the binding affinity of a compound to a specific receptor target. This example uses a competitive binding assay for the Dopamine D4 receptor.

Materials:

  • Test compound

  • Cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor.

  • Radioligand (e.g., [³H]N-methylspiperone).

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known antagonist (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using competitive binding analysis software.[3][4]

Visualizing the Role of this compound in Drug Design

The following diagrams illustrate key concepts and workflows related to the validation and application of the this compound scaffold.

Lead_Optimization_Workflow cluster_0 Scaffold Selection cluster_1 In Vitro Profiling cluster_2 Lead Optimization Initial_Hit Initial Hit Compound Scaffold_Hopping Scaffold Hopping & Bioisosteric Replacement Initial_Hit->Scaffold_Hopping BDP_Scaffold 1-Benzyl-4,4- difluoropiperidine Scaffold_Hopping->BDP_Scaffold Alternative_Scaffolds Alternative Scaffolds (e.g., Azaspirocycles) Scaffold_Hopping->Alternative_Scaffolds SAR_Studies Structure-Activity Relationship (SAR) BDP_Scaffold->SAR_Studies Alternative_Scaffolds->SAR_Studies ADME_Assays ADME Assays (Metabolic Stability, Solubility) SAR_Studies->ADME_Assays Data_Analysis Data Analysis & Comparison ADME_Assays->Data_Analysis Lead_Candidate Optimized Lead Candidate Data_Analysis->Lead_Candidate Physicochemical_Effects Piperidine Piperidine Core Gem_Difluoro 4,4-Difluoro Substitution Piperidine->Gem_Difluoro Introduction of F N_Benzyl N-Benzyl Group Piperidine->N_Benzyl N-Alkylation Lower_pKa Lower Basicity (pKa) Gem_Difluoro->Lower_pKa Blocked_Metabolism Blocked C4 Metabolism Gem_Difluoro->Blocked_Metabolism Increased_Lipophilicity Increased Lipophilicity N_Benzyl->Increased_Lipophilicity Cation_Pi Potential Cation-π Interactions N_Benzyl->Cation_Pi Final_Scaffold This compound

References

Comparative Docking Analysis of 1-Benzyl-4,4-difluoropiperidine Analogs Targeting the Dopamine D4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1-Benzyl-4,4-difluoropiperidine analogs and related compounds, with a focus on their molecular docking and binding affinity for the Dopamine D4 Receptor (D4R). The D4R is a key target in the central nervous system, and its modulation is a promising therapeutic strategy for various neurological and psychiatric disorders.[1] This document summarizes quantitative binding data and docking scores from recent studies, outlines the experimental methodologies, and visualizes the associated workflows and signaling pathways for researchers, scientists, and drug development professionals.

Comparative Binding Affinity and Docking Scores

The following table summarizes the in vitro binding affinities (Ki) and, where available, the molecular docking scores for a series of 4,4-difluoropiperidine analogs against the human Dopamine D4 Receptor (hD4R). Lower Ki values indicate higher binding affinity.

Compound IDN-SubstituentR Group (Phenoxy Moiety)Ki (nM) for hD4RDocking Score (kcal/mol)
8a 3-Fluoro-4-methoxybenzyl4-Fluorophenyl8.5Not Reported
8b 3-Fluoro-4-methoxybenzyl3,4-Difluorophenyl5.5Not Reported
8c 3-Fluoro-4-methoxybenzyl3-Methylphenyl13Not Reported
8d 3-Fluoro-4-methoxybenzyl4-Chlorophenyl53Not Reported
8e 3-Fluoro-4-methoxybenzylPhenyl27Not Reported
8f 3-Fluoro-4-methoxybenzyl3-Fluoro-4-methylphenyl72Not Reported
7f 3,4-Difluorobenzyl4-Fluorophenyl140 - 320-6.614
9t 1-(3,4-Difluorophenyl)ethyl4-FluorophenylNot Reported-7.416
9cc 1-(4-Fluorophenyl)cyclopropyl4-FluorophenylNot Reported-7.373
9k 2-(3,4-Difluorophenyl)propan-2-yl4-FluorophenylNot Reported-8.003
14a Not specified in provided contextNot specified in provided context0.3Not Reported

Data sourced from studies on novel 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists.[2][3][4]

Experimental Protocols

Radioligand Binding Assays

The binding affinities (Ki values) of the compounds for the human Dopamine D4 receptor (hD4R) were determined using competitive inhibition radioligand binding assays.[5] These experiments were typically performed using membranes from HEK293 cells stably expressing the hD4R.[5] The radioligand used was [3H]N-methylspiperone, and the assay was carried out in triplicate to ensure accuracy.[5]

Molecular Docking Protocol

The molecular docking studies were performed to predict the binding conformation and affinity of the ligands with the target protein.[6][7] A generalized protocol is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein, the Dopamine D4 Receptor, was obtained from the Protein Data Bank (PDB ID: 6IQL).[4] The protein structure was prepared by removing water molecules, ions, and any co-crystallized ligands. Polar hydrogens and Kollman charges were added to the protein.

  • Ligand Preparation: The 2D structures of the this compound analogs were drawn and converted to 3D structures. The ligands were then energetically minimized, and Gasteiger charges were assigned.[8]

  • Grid Generation: A docking grid was defined around the active site of the D4R to specify the search space for the ligand. The grid box was centered on the active site residues.

  • Docking Simulation: Molecular docking was performed using software such as the Schrödinger Drug Discovery Suite (Maestro) or AutoDock Vina.[4][7] The software samples various conformations of the ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results were analyzed to identify the pose with the lowest binding energy, which represents the most likely binding conformation. The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, were then visualized and analyzed.[4]

Visualizations

Experimental Workflow for Comparative Docking Studies

G Experimental Workflow for Comparative Docking Studies cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison p1 Obtain Target Protein Structure (e.g., from PDB) d1 Define Binding Site & Generate Grid p1->d1 l1 Design & Prepare Ligand Analogs (2D to 3D Conversion) l1->d1 d2 Perform Molecular Docking (e.g., AutoDock Vina) d1->d2 a1 Analyze Docking Poses & Binding Energies d2->a1 a2 Compare Analogs' Binding Affinities a1->a2 a3 Identify Key Structure-Activity Relationships a2->a3

Caption: A generalized workflow for in silico comparative docking studies.

Simplified Dopamine D4 Receptor Signaling Pathway

G Simplified Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi Protein D4R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D4R Activates Antagonist This compound Analog (Antagonist) Antagonist->D4R Blocks Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Antagonism of the D4 receptor by analogs blocks dopamine's inhibitory effect on adenylate cyclase.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzyl-4,4-difluoropiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential procedural information for the safe handling and disposal of 1-Benzyl-4,4-difluoropiperidine, a fluorinated piperidine derivative. This document is intended for researchers, scientists, and drug development professionals to ensure that safety and regulatory compliance are maintained throughout the lifecycle of this compound.

Due to the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally similar compounds is required. Related chemicals, such as 4,4-Difluoropiperidine hydrochloride and 1-Benzyl-4-piperidone, are known to be irritants and are handled as hazardous substances. Therefore, this compound should be treated with the same level of caution.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of the compound, whether in solid or solution form, must occur within a well-ventilated chemical fume hood.

Essential PPE includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Hazard Profile of Structurally Related Compounds

To inform the handling and disposal procedures, the following table summarizes the known hazards and physical properties of similar compounds. This data should be used to infer the potential risks associated with this compound.

Property4,4-Difluoropiperidine hydrochloride[1]1-Benzyl-4-piperidone[2]p-Fluorophenyl 4-piperidyl ketone hydrochloride[3]
Physical State SolidLiquidSolid
Appearance White to Off-whiteLight yellowOff-white
Molecular Formula C₅H₉F₂N · HClC₁₂H₁₅NONot Provided
Molecular Weight 157.59 g/mol Not ProvidedNot Provided
Melting Point 173 - 177 °CNot ApplicableNot Provided
Boiling Point Not Available133 - 135 °C @ 7 mmHgNot Provided
Flash Point Not Applicable71 °CNot Provided
Known Hazards Causes serious eye irritation (H319)Causes skin irritation, Causes serious eye irritation (H315, H319)Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation
Disposal Dispose of contents/container to an approved waste disposal plant[3]Dispose of contents/container to an approved waste disposal plant[2]Dispose of contents/ container to an approved waste disposal plant[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted systematically. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste .

  • Maintain a dedicated, sealed, and clearly labeled waste container specifically for this compound and any materials contaminated with it.

  • Do not mix this waste with other chemical waste streams, such as solvents or aqueous waste, unless compatibility has been confirmed by a qualified professional.

2. Waste Collection:

  • Solid Waste: Collect all solid forms of the compound, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves, and absorbent pads), in the designated hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible container labeled for hazardous liquid waste. The container must be chemically resistant to the solvent used.

3. Container Selection and Labeling:

  • Use a leak-proof container with a secure, tight-fitting lid. The container material should be chemically resistant (e.g., high-density polyethylene).

  • The label must be unambiguous and include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • Associated hazard pictograms (e.g., irritant)

    • The date the waste was first added to the container.

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

  • The storage area should be away from general laboratory traffic and have secondary containment to manage potential leaks.

  • Ensure incompatible waste types are not stored in close proximity.

5. Final Disposal:

  • The primary and recommended method for the final disposal of fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.

  • Provide the contractor with all necessary information about the waste stream. Do not attempt to transport hazardous waste yourself.

6. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and evacuate non-essential personnel.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_waste_type Waste Collection start Start: Disposal Required ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Collect Solid Waste & Contaminated Materials segregate->solid_waste Solid liquid_waste Collect Liquid Waste (in compatible container) segregate->liquid_waste Liquid container Step 3: Use Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container storage Step 4: Store in Designated, Secure, Ventilated Area container->storage contact_ehs Step 5: Contact EHS or Licensed Waste Contractor storage->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Benzyl-4,4-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 1-Benzyl-4,4-difluoropiperidine (CAS No. 155137-18-1) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for handling hazardous chemicals.

Chemical Properties and Hazards:

PropertyValue
Molecular Formula C12H15F2N[1]
Molecular Weight 211.26 g/mol [1]
Appearance Liquid[1]
Relative Density 1.1[1]

Hazard Identification:

This compound is a hazardous substance that requires careful handling. According to supplier safety data, the primary hazards include:

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Harmful/Irritant: Harmful if swallowed, in contact with skin, or if inhaled.[1]

The following GHS Hazard statements apply: H302, H312, H314, H332.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is essential to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as the substance is harmful and causes severe skin burns.[1]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[1]
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.To protect against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.To prevent inhalation, as the substance is harmful if inhaled.[1]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal a Review SDS b Don PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Measure Chemical c->d e Perform Experiment d->e f Decontaminate Glassware e->f g Clean Work Surface f->g h Segregate Waste g->h i Label Waste Container h->i j Store Waste Securely i->j k Arrange for Professional Disposal j->k

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4,4-difluoropiperidine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4,4-difluoropiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.